molecular formula C7H14N2 B570379 6-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-82-6

6-Methyl-1,6-diazaspiro[3.4]octane

Cat. No.: B570379
CAS No.: 1158749-82-6
M. Wt: 126.203
InChI Key: SLWQLQJAJSUMNW-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[3.4]octane, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,7-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWQLQJAJSUMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297769
Record name 6-Methyl-1,6-diazaspiro[3.4]octane
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-82-6
Record name 6-Methyl-1,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,6-diazaspiro[3.4]octane
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URL https://comptox.epa.gov/dashboard/DTXSID401297769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 1,6-Diazaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional molecular scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined spatial orientations.[1] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[2] Among these, the 1,6-diazaspiro[3.4]octane scaffold has emerged as a particularly valuable building block.[3][4] Its unique topology, combining a four-membered azetidine ring with a five-membered pyrrolidine ring, offers a versatile platform for designing potent and selective ligands. This guide provides a comprehensive, field-proven methodology for the synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane, a key intermediate for further elaboration in drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of a stable, protected precursor, 1-Benzyl-1,6-diazaspiro[3.4]octane. The benzyl group serves as a robust protecting group for one of the nitrogen atoms, allowing for selective manipulation of the other. The second stage involves the removal of this protecting group, followed by a selective methylation of the secondary amine on the pyrrolidine ring. This strategy ensures a clean and efficient route to the final product.

G cluster_0 Stage 1: Synthesis of the Protected Core cluster_1 Stage 2: Deprotection and N-Methylation Start Commercially Available Starting Materials Step1 Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane Start->Step1 Intermediate 1-Benzyl-1,6-diazaspiro[3.4]octane Step1->Intermediate Step2 Catalytic Transfer Hydrogenation (Debenzylation) Intermediate->Step2 Parent 1,6-Diazaspiro[3.4]octane Step2->Parent Step3 Reductive Amination (N-Methylation) Parent->Step3 Final This compound Step3->Final

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Protected Precursor: 1-Benzyl-1,6-diazaspiro[3.4]octane

The initial phase of the synthesis is dedicated to constructing the core spirocyclic system with one of the nitrogen atoms protected to prevent unwanted side reactions in subsequent steps. The choice of a benzyl group is strategic; it is stable under a variety of reaction conditions and can be removed cleanly and efficiently under mild conditions, preserving the integrity of the spirocyclic core.

Experimental Protocol: Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octane
  • Rationale: This protocol is based on established methods for the synthesis of related diazaspirocyclic systems, which often involve the cyclization of a suitably functionalized precursor. The specific details for this transformation, while not extensively documented in publicly available literature, are inferred from common practices in heterocyclic chemistry.

  • Reaction Setup: To a solution of a suitable starting material, such as a protected 3-(chloromethyl)azetidine derivative and a pyrrolidine precursor, in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The elevated temperature is necessary to drive the intramolecular cyclization to completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-Benzyl-1,6-diazaspiro[3.4]octane.

Part 2: Synthesis of this compound

With the protected core in hand, the next stage involves a two-step sequence: removal of the benzyl protecting group, followed by selective N-methylation.

Step 2.1: Deprotection via Catalytic Transfer Hydrogenation
  • Rationale: Catalytic transfer hydrogenation is a mild and effective method for removing benzyl groups. The use of ammonium formate as a hydrogen source is advantageous as it avoids the need for a pressurized hydrogen gas setup, making the procedure more amenable to standard laboratory equipment. Palladium on carbon is a highly efficient catalyst for this transformation.

Experimental Protocol: Synthesis of 1,6-Diazaspiro[3.4]octane
  • Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-1,6-diazaspiro[3.4]octane (1.0 eq) in methanol. To this solution, add ammonium formate (5.0 eq) followed by 10% palladium on carbon (10% w/w).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude 1,6-Diazaspiro[3.4]octane. The product can often be used in the next step without further purification. For long-term storage, it can be converted to its dihydrochloride salt for enhanced stability.[2]

Step 2.2: Selective N-Methylation via Reductive Amination
  • Rationale: Reductive amination using formaldehyde is a classic and highly efficient method for the methylation of secondary amines. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method is generally selective for the more nucleophilic secondary amine of the pyrrolidine ring over the less reactive azetidine nitrogen under controlled conditions.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the crude 1,6-Diazaspiro[3.4]octane (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37% solution, 1.1 eq) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction Conditions: Stir the reaction at room temperature for 12-18 hours, or until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Data Presentation: Summary of Synthetic Steps

StepReactionKey Reagents & ConditionsExpected Yield (%)
1 Synthesis of 1-Benzyl-1,6-diazaspiro[3.4]octaneProtected azetidine and pyrrolidine precursors, K₂CO₃, MeCN, 80-100 °C70-85
2.1 Debenzylation10% Pd/C, Ammonium Formate, Methanol, Reflux90-98
2.2 N-MethylationFormaldehyde, Sodium Triacetoxyborohydride, DCM, Room Temperature75-90

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible pathway to this compound. By employing a strategic use of a benzyl protecting group and leveraging a mild and efficient reductive amination for the final methylation step, this methodology ensures high yields and purity of the target compound. The resulting this compound is a valuable, conformationally restricted building block, poised for further functionalization and incorporation into novel therapeutic agents. The principles and protocols outlined herein are designed to be readily implemented in a research and development setting, empowering scientists to explore the full potential of this promising scaffold.

References

  • Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available at: [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][5][6]dioxole-2,4′-[3][5][7]thiadiazin) - MDPI. Available at: [Link]

Sources

physicochemical properties of 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,6-diazaspiro[3.4]octane

Authored by a Senior Application Scientist

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have gained significant traction as "privileged structures." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocyclic compounds often exhibit enhanced solubility, improved metabolic stability, and decreased lipophilicity, all of which are desirable traits for successful drug candidates[1].

The 2,6-diazaspiro[3.4]octane core, a prominent example of this class, has recently appeared in a variety of biologically active compounds, including inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, and selective dopamine D₃ receptor antagonists[2]. This guide focuses on a specific derivative, This compound , providing a comprehensive overview of its core physicochemical properties and the established methodologies for their determination. For researchers and drug development professionals, a thorough understanding of these properties is the foundational step for harnessing the full potential of this promising scaffold. This document serves as both a technical reference and a practical guide to the experimental characterization of this and similar spirocyclic diamines.

Molecular Profile and Predicted Properties

While extensive experimental data for this compound is not widely published, its fundamental molecular properties can be calculated and predicted using well-established computational models. These predicted values serve as a crucial baseline for guiding experimental design and hypothesis testing.

Caption: 2D Structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄N₂[3]
Molecular Weight 126.20 g/mol [4][5]
CAS Number 135380-24-4[4]
Predicted XlogP 0.0[3]
Monoisotopic Mass 126.1157 Da[3]

The Critical Triad of Physicochemical Characterization in Drug Development

The journey of a compound from a promising hit to a viable drug candidate is critically dependent on three core physicochemical properties: pKa , logP , and Solubility . These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the significance of each property and provide robust, field-proven protocols for their experimental determination.

Drug_Development_Workflow cluster_0 Discovery & Characterization cluster_1 Preclinical Development cluster_2 Clinical Success Compound Compound Synthesis (this compound) Profile Physicochemical Profiling Compound->Profile pKa pKa (Ionization) Profile->pKa logP logP (Lipophilicity) Profile->logP Sol Solubility (Dissolution) Profile->Sol ADME ADME Studies (In Vitro & In Vivo) pKa->ADME logP->ADME Sol->ADME Formulation Formulation Development ADME->Formulation Efficacy Bioavailability & Therapeutic Efficacy Formulation->Efficacy

Caption: Influence of Physicochemical Properties on the Drug Development Pipeline.

Acid Dissociation Constant (pKa): The Arbiter of Ionization

Expertise & Experience: For a diamine like this compound, the two nitrogen atoms are basic centers that will be protonated at physiological pH. The pKa values dictate the degree of ionization of a molecule in different biological compartments, which directly impacts its solubility, membrane permeability, and receptor binding interactions[6]. Accurately determining the two distinct pKa values is therefore non-negotiable for predicting its in vivo behavior. Potentiometric titration remains the gold standard for its accuracy and directness.

Trustworthiness (Self-Validating Protocol): The protocol's reliability stems from the use of a calibrated pH meter and standardized titrants. The Henderson-Hasselbalch equation provides the theoretical framework for data analysis, and the resulting titration curve offers a clear visual validation of the ionization events[6].

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaᵃ) specific to that solvent system.

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Begin stirring at a moderate, constant speed.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes before proceeding. Continue the titration well past the expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed. The pKa₁ will be the pH at the point where half of the first amine group is protonated, and pKa₂ will be the pH where half of the second amine group is protonated. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.

Partition Coefficient (logP): The Measure of Lipophilicity

Expertise & Experience: The octanol-water partition coefficient (logP) is the definitive measure of a compound's lipophilicity, which governs its ability to cross biological membranes, its plasma protein binding, and its potential for metabolic clearance[7][8]. A logP value between 1 and 3 is often considered optimal for oral bioavailability. While the traditional shake-flask method is the gold standard, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more resource-efficient alternative for screening and lead optimization, correlating retention time with logP[7][9][10].

Trustworthiness (Self-Validating Protocol): The HPLC method is validated through the use of a standard curve created with compounds of known logP values. The linearity of this curve (R² > 0.98) ensures the accuracy of the logP determination for the test compound within the calibrated range.

Experimental Protocol: logP Determination by RP-HPLC
  • Preparation of Standards: Prepare stock solutions (e.g., 1 mg/mL) of at least five reference compounds with known logP values that bracket the expected logP of the analyte. Examples include uracil (very polar), aniline, toluene, and naphthalene (very nonpolar).

  • Preparation of Analyte: Prepare a stock solution of this compound at the same concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good peak shape and retention times.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer set to a wavelength where the analyte and standards have adequate absorbance.

    • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column's dead time.

  • Analysis: Inject each standard and the test compound separately and record their retention times (tᵣ).

  • Data Calculation and Analysis:

    • For each compound, calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the capacity factor (log k').

    • Plot the known logP values of the standards against their corresponding log k' values.

    • Perform a linear regression on the data points to obtain the equation of the line: logP = m(log k') + c .

    • Using the measured log k' of this compound, calculate its logP using the regression equation.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many drug candidates[11][12]. It limits oral absorption and can lead to unreliable results in in vitro assays[13]. For early-stage discovery, a kinetic solubility assay is often employed due to its high-throughput nature. It measures how quickly a compound precipitates from a solution when added from a DMSO stock, which mimics many in vitro assay conditions[11][14][15]. For lead optimization, the more time-intensive thermodynamic "shake-flask" method is preferred as it measures the true equilibrium solubility.

Trustworthiness (Self-Validating Protocol): The shake-flask method is inherently self-validating as it measures the concentration of the analyte in a saturated solution that is in equilibrium with its solid phase. The use of a standard calibration curve for quantification by UV-Vis or LC-MS ensures the accuracy of the final measurement.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
  • Preparation of Buffer: Prepare a physiologically relevant aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Filter the buffer through a 0.45 µm membrane[13].

  • Incubation: Add an excess amount of solid this compound to a vial containing a known volume of the buffer (e.g., 1-2 mL). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached[15].

  • Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >14,000 rpm) and collect the supernatant[11][13].

  • Quantification:

    • Prepare a standard calibration curve of the compound in the same buffer at several known concentrations.

    • Measure the concentration of the compound in the filtered/centrifuged supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS[13].

    • The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Conclusion

The are not merely academic data points; they are critical predictors of its potential success as a therapeutic agent. By systematically applying the robust, validated protocols detailed in this guide for determining pKa, logP, and aqueous solubility, researchers can build a comprehensive profile of this and other novel spirocyclic scaffolds. This foundational knowledge is indispensable for guiding rational drug design, optimizing ADME properties, and ultimately, accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Available at: [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. (n.d.). Available at: [Link]

  • High throughput HPLC method for determining Log P values - Google Patents. (n.d.).
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (n.d.). Available at: [Link]

  • Determination of logP coefficients via a RP-HPLC column - Google Patents. (n.d.).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (n.d.). Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (2025). Available at: [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025). Available at: [Link]

  • Measurement of Polyamine pK a Values | Springer Nature Experiments. (n.d.). Available at: [Link]

  • Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines - Scholaris. (n.d.). Available at: [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Available at: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (2025). Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. - Semantic Scholar. (n.d.). Available at: [Link]

  • 6-Methyl-2,6-diazaspiro[3.4]octane - MySkinRecipes. (n.d.). Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. (2023). Available at: [Link]

  • This compound - PubChemLite. (n.d.). Available at: [Link]

  • 1-Methyl-1,6-diazaspiro[3.4]octane - PubChem. (n.d.). Available at: [Link]

Sources

6-Methyl-1,6-diazaspiro[3.4]octane structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Conformation of 6-Methyl-1,6-diazaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The 1,6-diazaspiro[3.4]octane core, in particular, presents a rigid yet versatile framework for the design of novel therapeutics. This guide provides a comprehensive technical overview of the structural and conformational analysis of a key derivative, this compound. In the absence of extensive public domain experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the synergistic application of synthetic chemistry, advanced nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to fully characterize this promising scaffold.

Introduction: The Significance of Spirocyclic Scaffolds

The quest for novel chemical entities with enhanced biological activity and optimized physicochemical profiles has led drug discovery programs to explore chemical space beyond traditional flat, aromatic systems. Spirocycles, which feature two rings connected by a single common atom, offer a unique solution. The rigidity of the spiro junction fixes the spatial orientation of substituents, which is crucial for precise interactions with biological targets.[1] This structural pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity and selectivity.

This compound is a compelling example of this molecular class. It combines a four-membered azetidine ring with a five-membered pyrrolidine ring, creating a compact and structurally intriguing diamine. The N-methylation at the 6-position further modulates its properties, influencing basicity, solubility, and metabolic stability. This guide will systematically deconstruct the process of elucidating its structure and understanding its conformational dynamics, providing a robust framework for researchers working with this or related spirocyclic systems.

Molecular Structure and Plausible Synthesis

The fundamental structure of this compound consists of a central quaternary carbon (the spirocenter) shared by an azetidine and a pyrrolidine ring. The nitrogen atom of the pyrrolidine ring is methylated.

Proposed Synthetic Pathway

While multiple synthetic routes to diazaspiroalkanes exist, a common strategy involves the intramolecular cyclization of a suitable precursor. A plausible and efficient synthesis of this compound would likely involve the N-methylation of an orthogonally protected 1,6-diazaspiro[3.4]octane intermediate. This approach allows for controlled functionalization. A potential route is outlined below.

The key steps would involve:

  • Formation of a protected precursor: Starting from a suitable precursor, a protected 1,6-diazaspiro[3.4]octane is formed. One of the nitrogen atoms is protected with a group that can be selectively removed, such as a Boc (tert-butoxycarbonyl) group, while the other might be protected with a group like benzyl (Bn).

  • Selective Deprotection: Removal of the Boc group under acidic conditions.

  • N-Methylation: The free secondary amine is then methylated. Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is a standard and effective method. Alternatively, direct methylation using an agent like methyl iodide or methyl triflate can be employed.[2][3]

  • Final Deprotection: Removal of the remaining protecting group (e.g., hydrogenolysis of the benzyl group) to yield the target compound.

cluster_0 Synthetic Pathway Start Protected 1,6-Diazaspiro[3.4]octane Precursor Step1 Selective Deprotection (e.g., TFA for Boc group) Start->Step1 Intermediate Mono-protected Spiro-diamine Step1->Intermediate Step2 N-Methylation (e.g., HCHO, NaBH(OAc)₃) Intermediate->Step2 Methylated_Intermediate N-Methylated Protected Intermediate Step2->Methylated_Intermediate Step3 Final Deprotection (e.g., H₂, Pd/C for Bn group) Methylated_Intermediate->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Methodologies for Structural Elucidation

Confirming the covalent framework of a newly synthesized molecule is a critical, non-negotiable step. A combination of spectroscopic and analytical techniques is employed to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural analysis of organic molecules in solution.[4] A suite of 1D and 2D NMR experiments would be required to fully characterize this compound.

  • ¹H NMR: This experiment provides information on the number of different proton environments and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the N-methyl group, and the diastereotopic protons of the azetidine and pyrrolidine rings.

  • ¹³C NMR: This reveals the number of unique carbon environments. The spiro-carbon would be a key quaternary signal, with other distinct signals for the methyl group and the methylene carbons of the two rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitive assignment.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the mapping of the proton network within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-3 bonds). This is crucial for connecting fragments, for instance, by observing a correlation from the N-methyl protons to the adjacent ring carbons.

Atom Position (Hypothetical) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
N-CH₃~2.3 - 2.5 (singlet)~40 - 45To C5, C7
C2, C4 (Azetidine CH₂)~3.0 - 3.5 (multiplets)~50 - 55To C3 (spiro), C2/C4
C3 (Spiro C)-~65 - 75From H2, H4, H5, H7
C5, C7 (Pyrrolidine CH₂)~2.7 - 3.2 (multiplets)~55 - 60To C3 (spiro), C5/C7, N-CH₃
C8 (Pyrrolidine CH₂)~1.8 - 2.2 (multiplet)~25 - 30To C5, C7

Table 1: Predicted NMR data and key correlations for this compound.

cluster_1 NMR Structural Elucidation Workflow Sample Synthesized Compound 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assignment Signal Assignment 2D_NMR->Assignment Structure Covalent Structure Confirmed Assignment->Structure

Caption: Standard workflow for NMR-based structural elucidation.

X-ray Crystallography

While NMR confirms the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure.[5] This technique yields precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's intrinsic geometry and for validating computational models. The primary challenge is often the growth of diffraction-quality single crystals. For a molecule like this compound, obtaining a salt form (e.g., hydrochloride or oxalate) can facilitate crystallization.

Parameter Expected Value (Å or °) Rationale / Comparison
C-N bond length (Azetidine)~1.47 ÅTypical for a saturated four-membered N-heterocycle.
C-C bond length (Azetidine)~1.54 ÅRing strain can slightly elongate C-C bonds compared to acyclic systems.
C-N bond length (Pyrrolidine)~1.46 ÅStandard single bond length in a five-membered ring.
C-C bond length (Pyrrolidine)~1.53 ÅTypical for a saturated five-membered ring.
C-N-C angle (Azetidine)~90°Highly constrained by the four-membered ring geometry.
C-N-C angle (Pyrrolidine)~109°Closer to the ideal tetrahedral angle due to less ring strain compared to the azetidine ring.[6][7][8]

Table 2: Expected geometric parameters from X-ray crystallography, based on analogous structures.

Conformational Analysis: A Deeper Look

Beyond the static covalent structure, understanding the molecule's dynamic behavior and preferred shapes—its conformations—is critical for drug design. The conformation dictates how the molecule presents its functional groups for interaction with a biological target.

Conformational Preferences of the Constituent Rings

The overall conformation of this compound is a composite of the preferred geometries of its two constituent rings.

  • Azetidine Ring: A four-membered ring is not planar. The azetidine ring adopts a puckered conformation to relieve torsional strain. The degree of puckering is typically slight but significant.[6][7]

  • Pyrrolidine Ring: The five-membered pyrrolidine ring is highly flexible and typically exists in one of two puckered conformations: the "envelope" (where four atoms are coplanar and the fifth is out of the plane) or the "twist" (or half-chair, where no four atoms are coplanar). Substituents on the ring can strongly influence which conformation is preferred.[9]

Experimental Determination: NOESY/ROESY Spectroscopy

The primary experimental tool for determining conformation in solution is the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between spatially proximate protons. By analyzing the pattern of NOESY correlations, one can build a 3D model of the molecule's predominant conformation in solution. For example, an NOE between the N-methyl protons and specific protons on the azetidine ring would define their relative orientation.[11][12]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the medium-sized range (MW ~700-1500 Da), the standard NOE can be zero or very weak. While this compound is a small molecule, ROESY is a robust alternative as the ROE is always positive and can help avoid ambiguity. It provides the same through-space correlation information as NOESY.[13][14]

In Silico Analysis: Computational Modeling

Computational chemistry is an indispensable tool for exploring the conformational landscape of a molecule, predicting the relative stabilities of different conformers, and rationalizing experimental observations.[15] Density Functional Theory (DFT) is a powerful method for this purpose.[16][17][18][19]

The computational workflow is as follows:

  • Conformational Search: A systematic or random search of torsional angles is performed to identify all possible low-energy conformations (conformers).

  • Geometry Optimization: The geometry of each identified conformer is optimized using a DFT method (e.g., B3LYP functional with a 6-31G* basis set) to find the nearest local energy minimum.

  • Energy Calculation: The electronic energy of each optimized conformer is calculated at a higher level of theory to obtain accurate relative energies (ΔE).

  • Population Analysis: The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population to the relative Gibbs free energies.

Hypothetical Conformer Description Predicted Relative Energy (ΔE, kcal/mol)
A Pyrrolidine (Envelope, C7-endo), Azetidine (Puckered)0.00 (Reference)
B Pyrrolidine (Envelope, C7-exo), Azetidine (Puckered)0.5 - 1.5
C Pyrrolidine (Twist), Azetidine (Puckered)1.0 - 2.5
D Inverted Nitrogen (N6), Pyrrolidine (Envelope, C7-endo), Azetidine (Puckered)> 3.0

Table 3: Hypothetical conformational analysis results from DFT calculations.

cluster_2 Computational Conformational Analysis Workflow Start Initial 3D Structure Search Conformational Search Start->Search Optimize DFT Geometry Optimization of all conformers Search->Optimize Energy Single-Point Energy Calculation (Higher level of theory) Optimize->Energy Analysis Boltzmann Population Analysis Energy->Analysis Result Most Stable Conformer(s) Identified Analysis->Result

Caption: A typical workflow for in silico conformational analysis using DFT.

Conclusion

This compound is a molecule of significant interest for drug discovery, embodying the desirable characteristics of a spirocyclic scaffold. While its definitive experimental characterization awaits publication, this guide has outlined the authoritative, multi-pronged approach required for its complete structural and conformational elucidation. The synergy between synthesis, NMR spectroscopy (for connectivity and solution-state conformation), X-ray crystallography (for solid-state structure), and computational modeling (for energetic insights) provides a self-validating system for analysis. By understanding the principles and methodologies detailed herein, researchers are well-equipped to explore the potential of this and other complex spirocyclic systems in the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-methyl-5,15-diazaporphyrinium cations. Retrieved from [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3464-3474. Retrieved from [Link]

  • Al-Buriahi, A. K., et al. (2020). Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations. Molecules, 25(12), 2919. Retrieved from [Link]

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  • Alipour, B. (2024). DFT investigation of the mechanism and role of N-heterocyclic carbene (NHC) in constructing asymmetric organosilanes using NHC-catalyzed [4+2] cycloaddition reaction. RSC Advances. Retrieved from [Link]

  • UC San Diego. (2015). NOESY and ROESY. Retrieved from [Link]

  • Diemer, V., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. The Journal of Organic Chemistry, 87(17), 11849-11856. Retrieved from [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3464-3474. Retrieved from [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Continuous synthesis and transformation of diazomethane. Retrieved from [Link]

  • National Institutes of Health. (2020). Comparing Serial X-ray Crystallography and Microcrystal Electron Diffraction (MicroED) as Methods for Routine Structure Determination From Small Macromolecular Crystals. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (n.d.). DFT study of nitrogenated heterocycles of six and seven links. Retrieved from [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. Retrieved from [Link]

  • YouTube. (2012). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • Cambridge Open Engage. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). NMR Spectroscopy Techniques for Application to Metabonomics. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Crystal structure analysis of N-acetylated proline and ring size analogs. Retrieved from [Link]

  • ResearchGate. (2025). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Retrieved from [Link]

  • Kang, Y. K., & Park, H. (2003). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Peptide Science, 9(7), 446-458. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the expected spectroscopic data for 6-Methyl-1,6-diazaspiro[3.4]octane, a spirocyclic diamine of interest in medicinal chemistry and drug development. Given the absence of extensive published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in fundamental spectroscopic principles and data from structurally related compounds. The methodologies and interpretations presented herein are designed to assist researchers in the unambiguous identification and characterization of this and similar heterocyclic scaffolds.

The unique three-dimensional and rigid structure of diazaspiro compounds makes them valuable motifs in the design of novel therapeutics.[1] A thorough understanding of their spectroscopic properties is paramount for confirming their synthesis and elucidating their structure-activity relationships.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for this compound.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Data Acquisition

The following protocol is a self-validating system for obtaining high-quality NMR data for small, amine-containing molecules.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[2]

      • Rationale: CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like the N-H proton) are of particular interest, DMSO-d₆ is an excellent alternative as it slows down the proton exchange rate.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[3]

  • Instrument Setup & Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectroscopic Data

The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons.[4]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (on N1)1.5 - 3.0broad singlet-The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange with trace amounts of water.
H ₂-C2, H ₂-C43.0 - 3.5triplet6-8These protons are on carbons adjacent to the secondary amine (N1) and the spirocenter, leading to a downfield shift. They are expected to be triplets due to coupling with the protons on C3.
H ₂-C31.8 - 2.2quintet6-8These protons are further from the nitrogen atoms and are expected to be shifted upfield relative to the protons on C2 and C4. They will appear as a quintet due to coupling with the protons on C2 and C4.
H ₂-C7, H ₂-C82.5 - 3.0multiplet-The protons on the azetidine ring are in a more strained environment. Their chemical shifts are influenced by the adjacent tertiary amine (N6) and the spirocenter. Complex coupling is expected.
CH ₃ (on N6)2.2 - 2.5singlet-The N-methyl group is a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.[5]
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6]

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C 5 (Spiro)65 - 75The spiro carbon is a quaternary carbon bonded to two nitrogen atoms, resulting in a significant downfield shift.
C 2, C 450 - 60These carbons are adjacent to the secondary amine (N1) and are shifted downfield.
C 7, C 845 - 55The carbons in the azetidine ring are also shifted downfield due to their proximity to the tertiary amine (N6). The strain of the four-membered ring can also influence their chemical shifts.[7]
C 325 - 35This carbon is beta to the nitrogen atoms and is expected to be the most upfield of the ring carbons.
C 9 (CH₃)40 - 50The N-methyl carbon has a characteristic chemical shift in this range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: IR Data Acquisition

cluster_liquid For Neat Liquids cluster_atr Using ATR-FTIR A1 Place a drop of the liquid sample on a KBr or NaCl plate. A2 Place a second plate on top to create a thin film. A1->A2 A3 Mount the plates in the spectrometer. A2->A3 End Obtain IR Spectrum A3->End B1 Ensure the ATR crystal is clean. B2 Apply a small drop of the sample directly onto the crystal. B1->B2 B3 Acquire the spectrum. B2->B3 B3->End Start Start Start->A1 Start->B1

Caption: Workflow for IR sample preparation.

  • For Neat Liquids (Thin Film Method):

    • Place a small drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).[9]

    • Carefully place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

    • Mount the plates in the spectrometer's sample holder.

    • Rationale: This is a simple and quick method for obtaining an IR spectrum of a pure liquid sample. The salt plates are transparent to infrared radiation in the analytical region.[10]

  • For Attenuated Total Reflectance (ATR) FTIR:

    • Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Apply a small drop of the sample directly onto the ATR crystal.

    • Acquire the spectrum.

    • Rationale: ATR-FTIR is a modern, convenient technique that requires minimal sample preparation and is ideal for both liquid and solid samples.[11]

Predicted IR Spectroscopic Data

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3500N-H stretch (secondary amine)Weak to MediumThe N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in this region. These bands are typically weaker and sharper than the O-H stretches of alcohols.[1]
2850 - 3000C-H stretch (aliphatic)StrongThese absorptions arise from the C-H stretching vibrations of the methyl and methylene groups in the molecule.[12]
~1450C-H bend (methylene and methyl)MediumThe scissoring and bending vibrations of the CH₂ and CH₃ groups appear in this region.
1000 - 1250C-N stretchMediumThe stretching vibrations of the carbon-nitrogen bonds of the aliphatic amines are expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid.[13]

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[14] The addition of acid facilitates protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • To obtain information about the fragmentation pattern, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometric Data
  • Molecular Formula: C₇H₁₄N₂

  • Molecular Weight: 126.20 g/mol

  • Exact Mass: 126.1157 u

Expected Molecular Ion Peaks:

IonExpected m/zRationale
[M]⁺•126.12The molecular ion peak. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[15]
[M+H]⁺127.12The protonated molecule, which is expected to be the base peak in the ESI mass spectrum.
Predicted Fragmentation Pattern

The fragmentation of amines is typically dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[16] This results in the formation of a stable, resonance-stabilized iminium cation.

Mol_Ion [M+H]⁺ m/z = 127 Frag_A Fragment A m/z = 98 Mol_Ion->Frag_A Loss of C₂H₅ Frag_B Fragment B m/z = 84 Mol_Ion->Frag_B Loss of C₂H₅N Frag_C Fragment C m/z = 70 Mol_Ion->Frag_C Loss of C₃H₇N

Caption: Predicted major fragmentation pathways for this compound.

Predicted Major Fragment Ions:

m/zProposed Structure/LossRationale
98[M+H - C₂H₅]⁺α-cleavage in the pyrrolidine ring with loss of an ethyl radical from the molecular ion, followed by protonation.
84[M+H - C₂H₅N]⁺Cleavage of the azetidine ring.
70[M+H - C₃H₇N]⁺Further fragmentation of the pyrrolidine ring.

Summary

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this compound. The key identifying features include:

  • ¹H NMR: A characteristic singlet for the N-methyl group and distinct multiplets for the protons on the two different rings.

  • ¹³C NMR: A downfield quaternary signal for the spiro carbon and a characteristic signal for the N-methyl carbon.

  • IR: A weak to medium N-H stretching band and strong aliphatic C-H stretching bands.

  • MS: An [M+H]⁺ ion at m/z 127 and a fragmentation pattern dominated by α-cleavage.

By following the outlined experimental protocols and comparing the acquired data with the predictions in this guide, researchers can ensure the integrity of their synthetic products and advance their drug discovery and development programs.

References

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Dračínský, M., & Hodgkinson, P. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
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  • Pinho e Melo, T. M. V. D. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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  • MySkinRecipes. (n.d.). 6-Methyl-2,6-diazaspiro[3.4]octane.
  • Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • University of California, Los Angeles. (n.d.).
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  • JoVE. (2024, December 5).
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  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
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  • The fe
  • YouTube. (2022, December 24).
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The Ascendance of Diazaspiro Octanes: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemistry has witnessed a paradigm shift from the planar landscapes of aromatic systems towards the topographical complexity of sp³-rich scaffolds. This evolution is driven by the understanding that three-dimensional molecular architectures can offer superior target engagement, enhanced physicochemical properties, and access to previously unexplored chemical space.[1] Among the most promising of these 3D structures are the diazaspiro octane compounds. These rigid bicyclic systems, characterized by two nitrogen-containing rings sharing a single carbon atom, provide a conformationally constrained framework that is highly amenable to the precise spatial orientation of substituents.[2] This unique characteristic has positioned diazaspiro octanes as "rising stars" in medicinal chemistry, with significant potential in the development of treatments for a range of diseases, from infectious agents like malaria to complex central nervous system (CNS) disorders.[2][3]

This in-depth technical guide provides a comprehensive overview of diazaspiro octane compounds, from their historical conceptualization to their current-day application in drug discovery. We will delve into the evolution of their synthesis, provide detailed experimental protocols for their construction, and explore the key structure-activity relationships that underpin their therapeutic potential.

I. Discovery and Historical Context: From Conceptualization to a Modern Mainstay

The story of diazaspiro octanes is intrinsically linked to the broader history of spirocyclic compounds. The term "spiro" was first introduced into the chemical lexicon by Adolf von Baeyer in 1900 to describe the unique structural feature of two rings connected by a single common atom.[4] This early work laid the foundational nomenclature for a class of molecules that would, over the next century, grow from chemical curiosities to essential building blocks in organic synthesis.

While a singular, definitive report on the "first" synthesis of a simple, unsubstituted diazaspiro octane remains elusive in the historical literature, their development can be understood as a natural progression within the expanding capabilities of organic synthesis throughout the 20th century. The synthesis of a more complex derivative, the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, was reported in 2000, suggesting that the core diazaspiro octane scaffold was likely known to chemists prior to this.[5]

The true explosion of interest in diazaspiro octanes, however, is a more recent phenomenon, catalyzed by the demands of modern drug discovery. As researchers sought to move beyond "flatland" molecules, the inherent three-dimensionality and synthetic tractability of diazaspiro octanes made them an attractive scaffold for library synthesis and lead optimization.[1] This has led to the development of a diverse array of synthetic methodologies, transforming these compounds from niche structures to readily accessible tools for the medicinal chemist.

II. Synthetic Strategies: Mastering the Spirocyclic Core

The construction of the diazaspiro octane framework presents a unique set of challenges and opportunities for the synthetic chemist. The creation of the quaternary spirocenter and the stereochemical control of the resulting rings are key considerations. Over the years, a number of elegant and efficient strategies have been developed, which can be broadly categorized as follows:

  • Ring Formation on a Pre-existing Core: This approach involves the construction of one of the heterocyclic rings onto a pre-existing cyclic precursor. For example, a cyclopentane or cyclobutane ring can be elaborated from a substituted pyrrolidine or azetidine, respectively.[6]

  • Domino and Cascade Reactions: These powerful methods allow for the rapid assembly of the spirocyclic system from a linear precursor in a single synthetic operation. Domino radical bicyclizations and palladium-catalyzed cascade cyclizations are notable examples of this approach.[6]

  • [3+2] Cycloadditions: This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring of a diazaspiro[3.4]octane system.[7]

The following sections provide detailed protocols for the synthesis of representative diazaspiro octane scaffolds, illustrating the practical application of these synthetic strategies.

Experimental Protocol 1: Synthesis of an Orthogonally Protected 1,6-Diazaspiro[3.4]octane Analogue

This protocol describes a multi-step synthesis of a versatile 1,6-diazaspiro[3.4]octane building block with orthogonal protecting groups, allowing for selective functionalization at either nitrogen atom.[2]

Step 1: Formation of the Azetidinone

  • To a solution of a suitable β-amino acid derivative in an appropriate solvent, add a coupling reagent (e.g., DCC, EDC).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove any precipitated byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude protected azetidin-2-one.

Step 2: Introduction of the Quaternary Center via Enolate Acylation

  • Dissolve the azetidin-2-one from Step 1 in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base (e.g., LDA, LiHMDS) to generate the enolate.

  • After stirring for a short period, add the desired acylating agent.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Reduction and Intramolecular Cyclization

  • Dissolve the acylated azetidinone from Step 2 in a suitable solvent (e.g., methanol, ethanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete.

  • Acidify the reaction mixture to facilitate intramolecular cyclization via reductive amination.

  • Stir until the formation of the spirocyclic core is complete.

  • Basify the mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the orthogonally protected 1,6-diazaspiro[3.4]octane.

Diagram of Synthetic Workflow: Orthogonally Protected 1,6-Diazaspiro[3.4]octane

G A β-Amino Acid Derivative B Protected Azetidin-2-one A->B Cyclization C Acylated Azetidinone B->C Enolate Acylation D Orthogonally Protected 1,6-Diazaspiro[3.4]octane C->D Reduction & Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of an orthogonally protected 1,6-diazaspiro[3.4]octane.

Experimental Protocol 2: Domino Radical Bicyclization for the Synthesis of a 1-Azaspiro[4.4]nonane Derivative

This protocol outlines a domino radical bicyclization approach to construct the 1-azaspiro[4.4]nonane skeleton, a core structure found in various bioactive natural products.[8][9]

Step 1: Synthesis of the O-Benzyl Oxime Ether Precursor

  • Synthesize the requisite ketone precursor bearing an appropriately positioned alkenyl or alkynyl group and an aromatic ring with a halogen substituent.

  • Dissolve the ketone in a suitable solvent (e.g., ethanol) and add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture until the formation of the oxime is complete.

  • Isolate and purify the oxime.

  • Dissolve the oxime in a suitable solvent (e.g., DMF) and add a base (e.g., sodium hydride) followed by benzyl bromide to form the O-benzyl oxime ether.

  • Isolate and purify the final precursor.

Step 2: Domino Radical Bicyclization

  • Dissolve the O-benzyl oxime ether precursor in a degassed solvent (e.g., toluene).

  • Add a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride).

  • Heat the reaction mixture to initiate the radical cascade.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-azaspiro[4.4]nonane derivative.

G A O-Benzyl Oxime Ether (with alkenyl/alkynyl and aryl halide) B Aryl/Vinyl Radical Intermediate A->B Radical Initiator (e.g., AIBN) & Mediator (e.g., Bu3SnH) C Alkoxyaminyl Radical Intermediate B->C Intramolecular 5-exo-trig Cyclization D 1-Azaspiro[4.4]nonane Derivative C->D Intramolecular 5-exo-trig Cyclization

Sources

Unlocking the Therapeutic Potential of 6-Methyl-1,6-diazaspiro[3.4]octane: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is perpetual. The 6-Methyl-1,6-diazaspiro[3.4]octane core represents a compelling, yet underexplored, structural motif. Its spirocyclic nature imparts a rigid, defined orientation of its diamine functionality, a feature often associated with high-affinity interactions with biological targets. While direct pharmacological data on this specific molecule is nascent, the broader class of spirocyclic diamines has demonstrated significant potential across a range of therapeutic areas.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate potential therapeutic targets for this compound, leveraging insights from structurally related compounds to inform a rational, hypothesis-driven approach.

The inherent structural rigidity and stereochemical complexity of spirocycles offer a unique advantage in navigating the intricate landscapes of protein binding pockets. This guide will delve into the most promising target classes for this scaffold, outline detailed experimental workflows for target validation, and provide a logical framework for advancing a hit-to-lead campaign.

Part 1: Postulated Therapeutic Target Classes

Based on the established bioactivity of analogous spirocyclic and diazaspiro structures, we can postulate several high-priority target classes for this compound. The presence of two nitrogen atoms within the scaffold suggests a high probability of interaction with targets that recognize amine-containing ligands, particularly in the central nervous system and in antimicrobial pathways.

Central Nervous System (CNS) Targets

The blood-brain barrier permeability of small, rigid scaffolds like this makes CNS targets particularly attractive.

  • Monoamine Transporters (SERT, NET, DAT): Aryl-spirocyclic diamine derivatives have shown potent triple monoamine reuptake inhibitory activity.[1] The this compound core could serve as a novel scaffold for the development of next-generation antidepressants or treatments for other neuropsychiatric disorders. The defined spatial orientation of the two amine groups could allow for selective interaction with the allosteric and primary binding sites of these transporters.

  • Muscarinic Acetylcholine Receptors (mAChRs): Unsubstituted spirocyclic diamines have been identified as micromolar inhibitors of the M4 mAChR subtype.[2][3][4] The M4 receptor is a key target for schizophrenia and other psychotic disorders. The methyl group on the this compound could provide an additional hydrophobic interaction within the receptor binding pocket, potentially enhancing affinity or selectivity.

  • Serotonin Receptors (5-HT₃A): In addition to transporter activity, some spirocyclic diamines act as potent antagonists of the 5-HT₃A receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[1] This dual-activity profile is particularly interesting for treating depression with comorbid gastrointestinal symptoms.

Antimicrobial Targets

The unique chemical space occupied by spirocyclic compounds makes them promising candidates for overcoming antimicrobial resistance.

  • Plasmodium falciparum Targets: A novel diazaspiro[3.4]octane series has been identified with potent, multi-stage activity against the malaria parasite Plasmodium falciparum.[5] Mechanistic studies of related compounds pointed towards the P. falciparum cyclic amine resistance locus, suggesting a novel mechanism of action that could be explored for this compound.[5]

  • Fungal Chitin Synthase: Derivatives of diazaspiro[4.5]decan-1-one have demonstrated potent inhibitory activity against chitin synthase, a crucial enzyme for fungal cell wall integrity.[6] This suggests that the diazaspiro core can be adapted to target essential fungal enzymes, opening avenues for the development of new antifungal agents.

Other Potential Target Classes

The versatility of the spirocyclic diamine scaffold has been demonstrated in a variety of screening campaigns.

  • Ion Channels: Spirocyclic diamines have been tested as inhibitors of potassium channels.[2][3][4] The rigid structure could allow for specific blockade of the channel pore, a mechanism employed by several approved drugs.

  • Hematopoietic Pathways: Certain triazaspiro derivatives have been shown to possess myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools after chemically induced myelosuppression.[7] This indicates a potential role for such scaffolds in supportive cancer care or in treating bone marrow disorders.

Part 2: Experimental Validation Workflows

A systematic and tiered approach is essential to validate the postulated targets and uncover the true therapeutic potential of this compound. The following section outlines detailed protocols for a comprehensive screening and validation cascade.

Initial Target Binding and Functional Screening

The first step is to ascertain whether the compound interacts with the hypothesized targets at a biochemically relevant concentration.

Protocol 1: Radioligand Binding Assays for CNS Receptors and Transporters

  • Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, DAT, M4 mAChR, and 5-HT₃A receptors.

  • Materials:

    • Cell membranes expressing the human recombinant target of interest (e.g., from HEK293 cells).

    • Specific radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]NMS for M4, [³H]granisetron for 5-HT₃A).

    • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

    • Non-specific binding control (e.g., high concentration of a known ligand).

    • Scintillation vials and cocktail.

    • Microplate-based scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and either vehicle, test compound, or the non-specific binding control.

    • Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filter mats to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Data

TargetRadioligandTest Compound Kᵢ (nM)
hSERT[³H]citalopram150
hNET[³H]nisoxetine85
hDAT[³H]WIN 35,4281200
hM4 mAChR[³H]NMS45
h5-HT₃A[³H]granisetron>10,000
Functional and Cell-Based Assays

Following confirmation of direct binding, it is crucial to assess the functional consequence of this interaction.

Protocol 2: Neurotransmitter Uptake Assay

  • Objective: To determine if the compound inhibits the function of monoamine transporters in a cell-based system.

  • Materials:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT.

    • [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine.

    • Known inhibitors for positive control (e.g., fluoxetine, desipramine, GBR-12909).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound or control compounds for 15-30 minutes.

    • Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ for uptake inhibition.

Protocol 3: M4 mAChR Functional Assay (cAMP Inhibition)

  • Objective: To determine if the compound acts as an antagonist at the Gi-coupled M4 receptor.

  • Materials:

    • CHO cells stably co-expressing the human M4 receptor and a cAMP-responsive reporter (e.g., CRE-luciferase) or use a cAMP detection kit (e.g., HTRF, ELISA).

    • Forskolin (to stimulate adenylate cyclase and increase cAMP).

    • A known M4 agonist (e.g., carbachol).

  • Procedure:

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the M4 agonist in the presence of forskolin.

    • Incubate to allow for changes in intracellular cAMP levels.

    • Measure the cAMP levels using the chosen detection method.

    • An antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC₅₀ of this effect.

Antimicrobial Phenotypic Screening

For antimicrobial applications, whole-organism screening is the most direct method to assess activity.

Protocol 4: P. falciparum Asexual Blood-Stage Growth Inhibition Assay

  • Objective: To determine the compound's potency against the malaria parasite.

  • Materials:

    • Synchronized, parasitized human red blood cells (e.g., 3D7 strain).

    • Complete parasite culture medium.

    • SYBR Green I dye or other DNA-intercalating dyes.

    • 96-well microplates.

  • Procedure:

    • Add serial dilutions of this compound to a 96-well plate.

    • Add the parasitized red blood cell culture (e.g., at 1% parasitemia, 2% hematocrit).

    • Incubate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

    • Lyse the cells and add SYBR Green I dye.

    • Read the fluorescence on a plate reader to quantify parasite DNA content, which correlates with parasite growth.

    • Determine the EC₅₀ value from the dose-response curve.

Part 3: Visualization of Key Pathways and Workflows

Visual models are indispensable for conceptualizing complex biological and experimental systems.

G cluster_0 M4 Muscarinic Receptor Signaling Compound This compound (Antagonist) M4R M4 Receptor Compound->M4R Blocks Gi Gi Protein M4R->Gi Activates Agonist Acetylcholine (Agonist) Agonist->M4R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Antagonism of the M4 Receptor Pathway.

G Start Start: This compound Tier1 Tier 1: Primary Screening - Radioligand Binding Assays (CNS Targets) - P. falciparum Growth Assay Start->Tier1 Tier2 Tier 2: Functional Validation - Neurotransmitter Uptake - M4 cAMP Assay - Antifungal MIC Testing Tier1->Tier2 Active Hit(s) (e.g., Ki or EC50 < 1µM) Inactive Inactive / Non-selective Tier1->Inactive Inactive Tier3 Tier 3: Selectivity & Early ADME - Receptor/Transporter Panel - Cytotoxicity (e.g., HepG2) - Microsomal Stability Tier2->Tier3 Confirmed Functional Activity Tier2->Inactive No Functional Effect Lead_Opt Lead Optimization Tier3->Lead_Opt Good Selectivity & Stability Tier3->Inactive Poor Selectivity / Toxicity

Caption: Tiered Experimental Workflow for Target Validation.

Conclusion and Future Directions

The this compound scaffold stands as a promising starting point for novel therapeutic agent discovery. This guide outlines a rational, evidence-based strategy to deorphanize this molecule by exploring its potential interactions with high-value therapeutic targets in CNS disorders and infectious diseases. The proposed experimental workflows provide a clear and robust path from initial hypothesis to validated hit. Positive outcomes from this screening cascade would warrant further investigation into structure-activity relationships (SAR) through medicinal chemistry efforts, as well as more comprehensive in vitro and in vivo pharmacological profiling. The unique three-dimensional structure of this spirocyclic diamine offers an exciting opportunity to develop selective and potent modulators of challenging biological targets.

References

  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. [Link]

  • Wang, Z., et al. (2023). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Journal of Medicinal Chemistry. [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100181. [Link]

  • Reymond Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group News. [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. [Link]

  • Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2157–2173. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Sargsyan, A. S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 1-7. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 6-Methyl-1,6-diazaspiro[3.4]octane Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals. This in-depth guide provides a comprehensive overview of the 6-methyl-1,6-diazaspiro[3.4]octane core, a compelling scaffold for the development of novel therapeutics. We will delve into its synthesis, derivatization strategies, and potential applications, with a particular focus on its utility in modulating G-protein coupled receptors (GPCRs) and its potential in addressing central nervous system (CNS) disorders.

Introduction: The Allure of the Spirocyclic Core

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality. This rigidified, non-planar structure allows for a more precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity. The 1,6-diazaspiro[3.4]octane scaffold, and specifically its 6-methyl derivative, represents a promising yet underexplored platform for the design of next-generation therapeutics. The introduction of a methyl group at the 6-position can subtly modulate the scaffold's conformational preferences and lipophilicity, potentially fine-tuning its biological activity and pharmacokinetic profile.

The strategic importance of this core lies in its potential to serve as a versatile building block for creating diverse chemical libraries. Its utility has been suggested in the development of kinase inhibitors and GPCR modulators, with potential applications in CNS disorders. This guide will provide the foundational knowledge and practical insights necessary to harness the potential of the this compound scaffold in drug discovery programs.

Synthesis of the this compound Core: A Proposed Pathway

Proposed Multi-Step Synthesis

The proposed synthesis commences with the construction of the orthogonally protected 1,6-diazaspiro[3.4]octane core, followed by selective deprotection and methylation.

Synthesis_Workflow A Starting Materials (e.g., β-amino acid derivative) B Step 1: Azetidinone Formation A->B Cyclization C Step 2: Enolate Acylation B->C Introduction of side chain D Step 3: Reduction & Intramolecular Cyclization C->D Formation of second ring E Step 4: Orthogonal Protection (e.g., Boc, Cbz) D->E Protection of nitrogens F 1,6-Diazaspiro[3.4]octane (Orthogonally Protected) E->F G Step 5: Selective Deprotection at N6 F->G e.g., Hydrogenolysis of Cbz H Step 6: N-Methylation G->H e.g., Eschweiler-Clarke reaction I This compound H->I Derivatization_Workflow A This compound B N1-Acylation A->B R-COCl or R-COOH, coupling agent C N1-Sulfonylation A->C R-SO2Cl D N1-Alkylation A->D R-X, base E Diverse Amide Library B->E F Sulfonamide Derivatives C->F G Substituted Amine Analogs D->G

In Silico Modeling of 6-Methyl-1,6-diazaspiro[3.4]octane Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is a cornerstone of modern medicinal chemistry. Spirocyclic systems, particularly the 6-Methyl-1,6-diazaspiro[3.4]octane core, have garnered significant interest due to their inherent structural rigidity and synthetic accessibility.[1][2] This guide provides a comprehensive framework for the in silico evaluation of this compound derivatives. We will explore a suite of computational techniques, from initial structure preparation to advanced molecular dynamics simulations, to predict and analyze the interactions of this promising scaffold with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate their discovery pipelines.

The Rationale for this compound in Drug Design

The 1,6-diazaspiro[3.4]octane scaffold is a rising star in medicinal chemistry.[2] Its unique three-dimensional structure provides a distinct advantage over flat, aromatic systems by allowing for more precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The inclusion of a methyl group at the 6-position, creating this compound, can further influence its conformational preferences and metabolic stability.

Spirocycles are prevalent in natural products and have demonstrated activity against a wide range of biological targets, including G protein-coupled receptors (GPCRs) and various enzymes.[1] The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinities. The exploration of this chemical space is, therefore, a promising avenue for the discovery of novel therapeutics.[1]

The In Silico Modeling Workflow: A Strategic Overview

Computational modeling offers a powerful and cost-effective means to prioritize and design novel compounds before committing to resource-intensive chemical synthesis.[5][6][7] A typical in silico workflow for assessing a novel scaffold like this compound involves a multi-tiered approach, starting with broad screening and culminating in detailed, atomistic simulations.

G cluster_0 Preparation cluster_1 Screening & Prioritization cluster_2 Detailed Analysis A Ligand & Target Structure Preparation B Molecular Docking A->B 3D Structures C ADMET Prediction A->C 2D/3D Structures D Molecular Dynamics Simulations B->D Top Poses C->B Filter Hits E Binding Free Energy Calculations D->E Trajectories

Caption: A generalized workflow for the in silico evaluation of novel compounds.

Foundational Steps: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical and should be performed with meticulous attention to detail.

Ligand Preparation: this compound
  • Obtain 2D or 3D Structure: The structure of this compound can be obtained from chemical databases such as PubChem (CID 73013437).[8]

  • Generate 3D Conformation: If starting from a 2D structure, a robust 3D conformation should be generated using a tool like Open Babel.

  • Protonation and Tautomeric States: Determine the likely protonation state at physiological pH (typically 7.4). For this compound, both nitrogen atoms are potential sites of protonation. The pKa of each nitrogen will determine the most probable state.

  • Energy Minimization: The 3D structure should be energy-minimized using a suitable force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformation.

Target Preparation
  • Select a Target Protein: The choice of a biological target will depend on the therapeutic area of interest. For the purposes of this guide, we will consider a hypothetical kinase target, as diazaspiro[3.4]octane derivatives have been explored as kinase inhibitors.[9]

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the PDB File:

    • Remove water molecules, co-solvents, and any co-crystallized ligands.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).

    • Repair any missing side chains or loops using tools like Modeller or the functionalities within molecular modeling suites.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][11] It is an essential tool for virtual screening and for generating hypotheses about ligand-protein interactions.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box. This box should encompass the known binding site of the target protein. If the binding site is unknown, blind docking (where the grid box covers the entire protein surface) can be performed, although this is computationally more intensive.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking run using AutoDock Vina.

  • Analyze the Results:

    • The primary output will be a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the target protein.

Data Presentation: Example Docking Results
Derivative of this compoundBinding Affinity (kcal/mol)Key Interacting Residues
Parent Scaffold-6.5TYR23, LEU88, ASP145
R-group 1 Derivative-8.2TYR23, LEU88, ASP145, LYS45
R-group 2 Derivative-7.1LEU88, VAL34, ILE143

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[12][13] MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein.[12][13][14]

Experimental Protocol: MD Simulation with GROMACS
  • System Setup:

    • Place the top-ranked docked complex from the molecular docking step into a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

    • Perform another short simulation (e.g., 100 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density.

  • Production Run: Run the production MD simulation for a longer duration (e.g., 50-100 ns) under an NPT ensemble.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation and the binding pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

G A Docked Complex B Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Caption: Workflow for setting up and running a molecular dynamics simulation.

ADMET Prediction: Assessing Drug-Likeness

Key ADMET Properties and Prediction Tools
Data Presentation: Predicted ADMET Properties
PropertyPredicted Value for this compoundDesirable Range
Molecular Weight ( g/mol )126.20< 500
LogP0.8-0.4 to 5.6
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Aqueous Solubility (logS)-1.5> -4
Blood-Brain Barrier PermeabilityHighVaries with target
hERG InhibitionUnlikelyNo
Ames MutagenicityUnlikelyNo

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust framework for investigating the therapeutic potential of this compound and its derivatives. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the binding mechanisms, stability, and drug-like properties of this promising scaffold. This computational approach allows for the rational design of novel compounds with improved potency and safety profiles, ultimately accelerating the drug discovery process. Future work should focus on validating these in silico predictions through experimental assays and leveraging machine learning models trained on spirocyclic compound data to further refine predictive accuracy.

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  • 2,5-Diazaspiro[3.4]octan-6-one. (n.d.). PubChem, NIH.
  • An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. (n.d.). Benchchem.
  • 6-Oxa-2-azaspiro[3.4]octane. (n.d.). PubChem.
  • 6-(6-chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane. (n.d.). PDSP.

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Methodological & Application

experimental protocol for 6-Methyl-1,6-diazaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane

Introduction

Spirocyclic scaffolds have emerged as privileged motifs in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as enhanced binding affinity and selectivity for biological targets.[1][2] The 1,6-diazaspiro[3.4]octane framework, a unique and rigid diamine structure, is of particular interest for the development of novel therapeutics, especially for central nervous system disorders.[3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate for drug discovery programs.

The synthetic strategy outlined herein involves a three-step sequence starting from a commercially available precursor: (1) preparation of a mono-Boc-protected 1,6-diazaspiro[3.4]octane, (2) subsequent N-methylation of the unprotected secondary amine, and (3) final deprotection of the Boc group to yield the target compound. This approach allows for the controlled synthesis of the desired N-methylated product.

Synthetic Strategy Overview

The overall synthetic approach for the preparation of this compound is a three-stage process. The first stage involves the synthesis of the mono-Boc protected precursor, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate. This intermediate is stable and can be easily purified. The second stage is the selective methylation of the secondary amine via reductive amination. The final stage is the removal of the Boc protecting group under acidic conditions to yield the final product, which can be isolated as a salt for enhanced stability and handling.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection A 1,6-Diazaspiro[3.4]octane B tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate A->B   (Boc)2O, Solvent C tert-butyl 6-methyl-1,6- diazaspiro[3.4]octane-1-carboxylate B->C   HCHO, NaBH(OAc)3 D This compound C->D   TFA or HCl

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

This procedure outlines the selective mono-protection of 1,6-diazaspiro[3.4]octane with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate.

Part 2: Synthesis of tert-butyl this compound-1-carboxylate

This protocol describes the N-methylation of the protected intermediate via reductive amination.

Materials:

  • tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (1.2 eq).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification if deemed sufficiently pure, or it can be purified by silica gel column chromatography.

Part 3: Synthesis of this compound (Final Product)

This section details the removal of the Boc protecting group to yield the final product.

Materials:

  • tert-butyl this compound-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (for free base generation)

Procedure:

  • Dissolve the crude tert-butyl this compound-1-carboxylate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) or 4M HCl in 1,4-dioxane (4-5 equivalents).[4]

  • Stir the mixture at room temperature for 1-4 hours.[5]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To obtain the salt, triturate the residue with diethyl ether to precipitate the product, which can then be collected by filtration.

  • To obtain the free base, dissolve the residue in water, basify with a NaOH solution, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Data Presentation

StepReactionStarting MaterialProductReagents and ConditionsExpected Yield (%)
1Boc Protection1,6-Diazaspiro[3.4]octanetert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate(Boc)₂O, DCM, 0 °C to r.t.80-90
2N-Methylationtert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylatetert-butyl this compound-1-carboxylateHCHO, NaBH(OAc)₃, DCE, r.t.85-95
3Deprotectiontert-butyl this compound-1-carboxylateThis compoundTFA, DCM, r.t. or 4M HCl in dioxane>90

Scientific Rationale and Troubleshooting

The choice of the Boc protecting group is strategic due to its stability under various reaction conditions and its facile removal under acidic conditions.[6][7] This allows for the selective methylation of the unprotected nitrogen. Reductive amination is a reliable method for N-methylation, offering high yields and avoiding over-alkylation.

Troubleshooting:

  • Incomplete Boc protection: Ensure the use of high-quality (Boc)₂O and anhydrous solvent. The reaction can be gently warmed if it stalls at room temperature.

  • Low yield in methylation: Ensure the formaldehyde solution is fresh. The reaction can be sensitive to moisture; perform under an inert atmosphere if necessary.

  • Difficulties in deprotection: If the reaction is sluggish, a stronger acidic condition or elevated temperature can be employed, though this may risk side reactions depending on the substrate.[5]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic; handle with care.

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with extreme caution.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under a dry atmosphere.

References

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central - NIH.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Removal of Boc protecting group as workup?. Reddit.
  • Synthesis Protocols for 1,6-Diazaspiro[3.
  • Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane. Benchchem.
  • 6-Methyl-2,6-diazaspiro[3.4]octane. MySkinRecipes.
  • Boc De-protection. Reddit.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Deprotection of boc-protected compounds.

Sources

Application Notes and Protocols for the Strategic Functionalization of the 1,6-Diazaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-diazaspiro[3.4]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of azetidine and pyrrolidine rings, offers a distinct advantage in the exploration of chemical space, often leading to compounds with improved physicochemical properties and novel intellectual property. This guide provides a comprehensive overview of the strategic functionalization of the 1,6-diazaspiro[3.4]octane core, with a focus on methodologies that enable precise control over derivatization at its two distinct nitrogen centers. We will delve into the synthesis of the core scaffold, the critical role of orthogonal protecting groups, and provide detailed, field-proven protocols for N-alkylation and N-acylation reactions.

The 1,6-Diazaspiro[3.4]octane Scaffold: A Privileged Core in Drug Discovery

The rigid, non-planar structure of the 1,6-diazaspiro[3.4]octane core presents a unique topographical profile for interaction with biological targets. Unlike traditional flat aromatic rings, this sp³-rich scaffold allows for the precise vectorial projection of substituents into three-dimensional space, enhancing the potential for high-affinity and selective binding. This has led to its incorporation into a variety of biologically active agents, including novel antagonists for the sigma-1 receptor (σ1R) with applications in pain management and potent, multi-stage antimalarial compounds.[1][2]

The strategic value of this scaffold lies in its two secondary amine functionalities, which serve as versatile handles for the introduction of diverse chemical moieties. However, the differential reactivity of the azetidine (N1) and pyrrolidine (N6) nitrogens necessitates a carefully planned synthetic strategy to achieve regioselective functionalization.

Synthesis of the Core and the Imperative of Orthogonal Protection

The construction of the 1,6-diazaspiro[3.4]octane core is a non-trivial synthetic challenge. A robust strategy involves a multi-step sequence that culminates in the formation of the spirocyclic system with its nitrogen atoms differentially protected.[3] The use of orthogonal protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, is paramount. This strategy allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains masked, providing complete control over the derivatization process.[4][5][6]

A generalized synthetic workflow for accessing an orthogonally protected 1,6-diazaspiro[3.4]octane core is depicted below.

synthesis_workflow Figure 1: Generalized Synthesis and Orthogonal Protection Strategy A Azetidine Precursor B [3+2] Cycloaddition A->B With suitable dipolarophile C Orthogonally Protected 1,6-Diazaspiro[3.4]octane Core (e.g., N1-Boc, N6-Cbz) B->C D Selective N1-Deprotection (e.g., TFA or HCl) C->D F Selective N6-Deprotection (e.g., H2, Pd/C) C->F Alternative sequence E N1-Functionalization D->E E->F H Final Compound G N6-Functionalization F->G F->G G->H reductive_amination Figure 2: Reductive Amination Workflow cluster_reactants Reactants cluster_reduction In-situ Reduction Start 1,6-Diazaspiro[3.4]octane Derivative (Secondary Amine) Iminium Iminium Ion Intermediate Start->Iminium + Carbonyl Aldehyde or Ketone Product N-Alkylated Product (Tertiary Amine) Iminium->Product + ReducingAgent NaBH(OAc)3

Sources

Application Notes and Protocols for the N-alkylation of 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Diazaspiro[3.4]octanes

The 1,6-diazaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a distinct advantage in drug design, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1] This can lead to enhanced potency, selectivity, and improved physicochemical properties. N-alkylation of this core, specifically at the secondary amine, is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The introduction of various alkyl groups allows for the fine-tuning of a molecule's lipophilicity, basicity, and metabolic stability, which are crucial parameters in drug development.[2]

6-Methyl-1,6-diazaspiro[3.4]octane presents a unique synthetic challenge and opportunity. With two nitrogen atoms of differing reactivity—a secondary amine at the N1 position and a tertiary amine at the N6 position—the key to its utility lies in achieving regioselective alkylation at the N1 position. This guide provides a detailed examination of the reaction conditions and protocols to achieve this selective transformation, grounded in established principles of amine chemistry.

Understanding the Reaction: Regioselectivity in N-Alkylation

The N-alkylation of this compound involves the reaction of the secondary amine with an electrophile, such as an alkyl halide or a carbonyl compound. The inherent differences in the electronic and steric environments of the two nitrogen atoms are the primary drivers of regioselectivity.

  • N1 (Secondary Amine): This nitrogen is generally more nucleophilic and sterically accessible than the N6 position. It is the desired site of alkylation.

  • N6 (Tertiary Amine): This nitrogen is already substituted with a methyl group, making it more sterically hindered. While it can still react with highly reactive electrophiles to form a quaternary ammonium salt, this is typically a slower and less favorable process under controlled conditions.

Two primary methods are recommended for the selective N-alkylation of the N1 position: Direct Alkylation via Nucleophilic Substitution and Reductive Amination .

Method 1: Direct Alkylation with Alkyl Halides

This classic SN2 reaction is a straightforward approach for forming C-N bonds.[3][4] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrogen halide byproduct. The key to success is to use conditions that favor mono-alkylation and prevent the potential side reaction of quaternization at the N6 position.

Mechanism of Direct N-Alkylation

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the N1 nitrogen attacks the alkyl halide, leading to the formation of a new C-N bond and the expulsion of the halide ion. A base then deprotonates the newly formed ammonium salt to yield the final N-alkylated product.

Caption: Mechanism of Direct N-Alkylation.

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Sodium iodide (NaI) (catalytic amount, for alkyl chlorides or bromides)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (2.5 equiv) and a catalytic amount of sodium iodide.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated product.

Data Presentation: Comparison of Reaction Conditions
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Benzyl BromideK₂CO₃CH₃CN804 - 6Good to Excellent
Ethyl IodideDIPEADMF608 - 12Good
Propyl BromideK₂CO₃CH₃CN806 - 8Good

Method 2: Reductive Amination

Reductive amination is a highly reliable and selective method for N-alkylation that minimizes the risk of over-alkylation.[2] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form a positively charged iminium ion. A hydride-donating reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final tertiary amine product.[2]

Reductive Amination Workflow Start Start: this compound + Aldehyde/Ketone Imine_Formation Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Imine_Formation Condensation Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Hydride Addition Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product: N1-Alkylated Compound Purification->End

Caption: Experimental Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM.

  • Add a catalytic amount of acetic acid to the solution and stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Carbonyl Compounds and Reducing Agents
Carbonyl CompoundReducing AgentSolventTypical Reaction Time (h)Expected Yield
CyclohexanoneNaBH(OAc)₃DCE4 - 6Excellent
BenzaldehydeNaBH(OAc)₃DCM2 - 4Excellent
AcetoneNaBH₃CNMeOH12 - 18Good

Conclusion and Best Practices

Both direct alkylation and reductive amination are effective methods for the regioselective N-alkylation of this compound at the N1 position.

  • Direct alkylation is often simpler in terms of setup but may require more careful optimization to avoid side products, particularly with highly reactive alkylating agents.

  • Reductive amination is generally the more reliable and higher-yielding method, offering excellent control over mono-alkylation.[2] The use of sodium triacetoxyborohydride is highly recommended due to its mild nature and selectivity for the iminium ion.

For all procedures, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the introduction of moisture, which can interfere with the reaction. Careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.

References

  • Ch22: Alkylation of Amines. (n.d.). Retrieved from [Link]

  • Amine alkylation - Grokipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024). Retrieved from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025). Retrieved from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (2025). Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity for a Novel Scaffold

6-Methyl-1,6-diazaspiro[3.4]octane is a novel spirocyclic diamine, a class of compounds of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of spirocyclic scaffolds provides unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, incorporating such frameworks can impart favorable physicochemical properties, such as increased three-dimensionality (sp3 character), which often correlates with improved clinical success.[2] Given its potential as a key building block in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders, obtaining this compound in high purity is paramount for reliable biological screening and downstream synthetic applications.[3]

This document provides a comprehensive guide to the purification of this compound, addressing the unique challenges posed by small, polar, basic molecules. We will explore several purification strategies, from classical techniques to more modern approaches, providing detailed protocols and the scientific rationale behind each method.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of the target molecule's properties and potential impurities is the foundation for developing an effective purification strategy. While experimental data for this compound is not extensively published, we can infer key properties from its constitutional isomer, 1-Methyl-1,6-diazaspiro[3.4]octane.[4]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueSource / Rationale
Molecular FormulaC₇H₁₄N₂[4]
Molecular Weight126.20 g/mol [4]
XLogP3-AA0[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
pKaEstimated 8-10Based on similar aliphatic amines.
Boiling PointEstimated 180-220 °CExtrapolated from similar bicyclic amines.

The low XLogP3 value indicates high polarity, suggesting good solubility in polar solvents and potential challenges with traditional normal-phase chromatography. The presence of two basic nitrogen atoms will dominate its chemical behavior, particularly its interaction with acidic media and surfaces like silica gel.

Anticipated Impurities

Synthetic routes to similar diazaspiro[3.4]octane scaffolds often involve multi-step sequences, including the use of protecting groups (e.g., benzyl) and reductive aminations.[1][5] A plausible synthesis for this compound could involve the reductive amination of a suitable spirocyclic ketone with methylamine.

Based on such synthetic pathways, common impurities may include:

  • Unreacted starting materials: The spirocyclic ketone precursor.

  • Partially reacted intermediates: For example, the corresponding alcohol from ketone reduction.

  • Reagents and byproducts: Reducing agents (e.g., borohydride salts), catalysts, and their residues.

  • Over-alkylated products: If methylation is not perfectly controlled.

  • Solvents used in the reaction and workup.

Purification Strategy Selection

The purification of amines can be challenging due to their basicity, which can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during chromatography.[6] The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification_Decision_Tree Start Crude Product (this compound) Volatility_Check Are major impurities significantly different in volatility? Start->Volatility_Check Scale_Check_Distill Is the scale >1g? Volatility_Check->Scale_Check_Distill Yes Purity_Check Is the primary impurity non-basic? Volatility_Check->Purity_Check No Distillation Protocol 1: Vacuum Distillation Scale_Check_Distill->Distillation Yes Scale_Check_Distill->Purity_Check No Final_Product Pure Product Distillation->Final_Product Chromatography_Choice Are impurities structurally similar (e.g., isomers)? Flash_Chrom Protocol 2: Flash Chromatography Chromatography_Choice->Flash_Chrom Yes Ion_Exchange Protocol 4: Ion-Exchange Chromatography Chromatography_Choice->Ion_Exchange No (High Polarity) Flash_Chrom->Final_Product Ion_Exchange->Final_Product Purity_Check->Chromatography_Choice No Crystallization Protocol 3: Salt Crystallization Purity_Check->Crystallization Yes Crystallization->Final_Product

Caption: Decision workflow for selecting a purification technique.

Protocol 1: Vacuum Distillation

Rationale: For multi-gram quantities where the primary impurities are non-volatile (e.g., salts, catalysts) or have significantly different boiling points, vacuum distillation is an efficient and scalable purification method. Given the estimated boiling point of the target molecule, distillation under reduced pressure is necessary to prevent thermal decomposition.

Step-by-Step Protocol:
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a calibrated thermometer to monitor the vapor temperature.

  • Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar. It is advisable to add a small amount of a high-boiling, non-reactive alkane (e.g., mineral oil) to ensure even heating, especially towards the end of the distillation.

  • Degassing: Connect the apparatus to a vacuum pump with a cold trap. Gradually reduce the pressure to remove any low-boiling solvents.

  • Distillation: Begin heating the distillation flask gently in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will need to be determined empirically.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS, ¹H NMR) to determine purity. Combine the pure fractions.

Protocol 2: Flash Column Chromatography

Rationale: Flash chromatography is a versatile technique for separating compounds with different polarities. However, the basic nature of amines can cause issues on standard silica gel.[6] To mitigate this, the mobile phase is typically modified with a small amount of a volatile base, or an amine-functionalized silica is used.[6][7]

Step-by-Step Protocol:
  • Stationary Phase Selection:

    • Option A (Modified Mobile Phase): Use standard silica gel (230-400 mesh).

    • Option B (Modified Stationary Phase): Use commercially available amine-functionalized silica gel. This is often preferred for better peak shape and reproducibility.[6]

  • Mobile Phase Selection:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A common starting point for polar amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • For Option A: Add 0.5-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic silanol groups on the silica surface.[8]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, create a solid load by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the column using a solvent gradient, gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If triethylamine was used, it can be co-evaporated with a solvent like toluene.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification Crude Crude Amine TLC TLC Analysis (DCM/MeOH +/- TEA) Crude->TLC Choose_Stationary Select Stationary Phase (Silica or Amine-Silica) TLC->Choose_Stationary Pack_Column Pack Column Choose_Stationary->Pack_Column Load_Sample Load Sample (Liquid or Solid Load) Pack_Column->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Continue Combine Combine Pure Fractions Monitor->Combine Finished Evaporate Evaporate Solvents Combine->Evaporate Analyze Analyze Purity (NMR, GC-MS) Evaporate->Analyze

Caption: Workflow for flash chromatography purification of amines.

Protocol 3: Purification via Salt Crystallization

Rationale: This method leverages the basicity of the amine to form a salt with an acid. Salts of organic molecules are often highly crystalline and have different solubility profiles than the free base, allowing for separation from non-basic, non-polar impurities.[9] A novel approach uses trichloroacetic acid (TCA), which forms a salt that can be isolated, and then the TCA is removed by gentle heating, leaving the pure amine.[10][11]

Step-by-Step Protocol (TCA Method):
  • Solvent Screening: Identify a solvent in which the crude mixture is soluble but the amine-TCA salt will precipitate. Suitable solvents often include ethyl acetate, acetonitrile, or diethyl ether.[10]

  • Salt Formation and Precipitation:

    • Dissolve the crude this compound in the chosen solvent.

    • Add trichloroacetic acid (TCA) (approximately 2 equivalents for a diamine) to the solution.

    • Stir the mixture. The amine-TCA salt should precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Liberation of the Free Amine:

    • Transfer the salt to a round-bottom flask.

    • Add a small amount of a volatile tertiary amine (e.g., triethylamine) to catalyze the decarboxylation.[10]

    • Gently heat the flask (e.g., 60 °C) on a rotary evaporator under reduced pressure. The TCA will decompose into volatile chloroform and carbon dioxide, which are removed along with the solvent and catalytic base.[10]

  • Final Product: The remaining residue is the purified this compound free base.

Protocol 4: Ion-Exchange Chromatography

Rationale: Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules, including protonated amines.[12] In cation-exchange chromatography, the protonated diamine will bind to a negatively charged solid support (e.g., a sulfonic acid resin).[13] Neutral impurities are washed away, and the pure amine is then eluted by increasing the ionic strength or pH of the mobile phase.[14]

Step-by-Step Protocol:
  • Resin Selection and Preparation:

    • Select a strong cation-exchange resin (e.g., Dowex 50WX8 or similar).

    • Prepare the resin by washing it sequentially with deionized water, a strong acid (e.g., 1M HCl), water until neutral, a strong base (e.g., 1M NaOH), and finally water again until the pH is neutral. Equilibrate the resin with the starting buffer (e.g., a low concentration phosphate or acetate buffer at a slightly acidic pH).

  • Sample Loading:

    • Dissolve the crude product in the starting buffer. Ensure the pH is low enough to fully protonate both amine groups.

    • Load the solution onto the packed and equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to elute all neutral and anionic impurities.

  • Elution: Elute the bound this compound from the column. This can be achieved by:

    • Increasing Ionic Strength: Applying a gradient of increasing salt concentration (e.g., 0 to 2M NaCl in the starting buffer).

    • Increasing pH: Applying a gradient of increasing pH (e.g., using a buffer with a higher pH or a dilute solution of a base like ammonium hydroxide).

  • Desalting and Isolation:

    • Combine the fractions containing the pure product.

    • If a salt gradient was used for elution, the product will need to be desalted. This can be done by extraction into an organic solvent after basifying the aqueous solution, or by using a reverse-phase C18 cartridge.

    • Remove the solvent to yield the pure product.

References

  • MySkinRecipes. (n.d.). 6-Methyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

Sources

The Ascendancy of 6-Methyl-1,6-diazaspiro[3.4]octane in CNS Drug Design: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Dimensions in CNS Drug Discovery with Spirocyclic Scaffolds

In the intricate landscape of central nervous system (CNS) drug design, the quest for novel molecular architectures that confer both potency and precision is perpetual. The 6-Methyl-1,6-diazaspiro[3.4]octane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional framework that addresses key challenges in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the strategic placement of two nitrogen atoms, provides a versatile platform for the development of next-generation therapeutics targeting a range of CNS disorders.

The spirocyclic nature of this scaffold, where two rings share a single carbon atom, imparts a defined spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of sp3-rich centers is often associated with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful CNS drug candidates.[2] This guide provides a comprehensive overview of the application of the this compound scaffold in CNS drug design, complete with detailed synthetic and analytical protocols to empower researchers in their pursuit of innovative therapies.

Core Principles: The Strategic Advantage of the this compound Scaffold

The utility of the this compound core in CNS drug discovery is rooted in several key principles:

  • Conformational Rigidity: The spirocyclic system restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to a target protein and potentially leading to higher affinity.

  • Three-Dimensional Diversity: This scaffold provides a platform for creating molecules with greater three-dimensionality, enabling exploration of previously inaccessible chemical space and fostering novel interactions with biological targets.

  • Improved Physicochemical Properties: The introduction of the spirocyclic core can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to more planar aromatic systems.

  • Precise Vectorial Display of Substituents: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, facilitating the optimization of interactions with specific receptor subtypes.

Synthetic Strategy: A Protocol for the Synthesis of the this compound Core

While a variety of synthetic routes to diazaspirocycles have been developed, a common and adaptable strategy for the synthesis of the this compound scaffold involves a multi-step sequence starting from readily available materials. The following protocol outlines a plausible and scalable approach.[3][4]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection A Starting Material (e.g., Dibromo-neopentyl glycol derivative) B Cyclization with N-Methylbenzylamine A->B Reaction C Protected Azetidine B->C Product D Protected Azetidine E Intramolecular Cyclization D->E Reaction F Protected 6-Methyl-1,6- diazaspiro[3.4]octane E->F Product G Protected Spirocycle H Catalytic Hydogenation G->H Reaction I This compound H->I Product

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of a Protected Azetidine Intermediate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable starting material such as a dibromo-neopentyl glycol derivative in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Amine: Add N-methylbenzylamine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the protected azetidine intermediate.

Step 2: Spirocyclization to form the Protected this compound

  • Reaction Setup: Dissolve the protected azetidine intermediate in a suitable anhydrous solvent (e.g., THF or dichloromethane) in a flame-dried flask under an inert atmosphere.

  • Base Treatment: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium dropwise.

  • Intramolecular Cyclization: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the protected this compound.

Step 3: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the protected spirocycle in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a palladium-on-carbon catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by distillation or crystallization if necessary.

Applications in CNS Drug Design: Targeting Key Receptor Families

The this compound scaffold has demonstrated significant potential in the development of ligands for several key CNS receptor families, including nicotinic acetylcholine receptors (nAChRs), sigma-1 receptors (σ1R), and muscarinic acetylcholine receptors (mAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Neuronal nAChRs are ligand-gated ion channels that play crucial roles in cognitive function, reward, and attention. The α4β2 and α3β4 subtypes are particularly important targets for the treatment of nicotine addiction, Alzheimer's disease, and schizophrenia.[5] The rigid nature of the this compound scaffold allows for the precise orientation of pharmacophoric elements to achieve subtype selectivity.

Quantitative Data for Representative nAChR Ligands with Spirocyclic Scaffolds

Compound IDScaffoldTargetKᵢ (nM)EC₅₀/IC₅₀ (nM)Functional ActivityReference
Compound A Diazaspiro[3.3]heptaneα4β2 nAChR1.215 (IC₅₀)Antagonist[6]
Compound B Azaspiro[3.2.1]octaneα4β2 nAChR2.025 (EC₅₀)Partial Agonist[7]
Compound C Diazaspiro[3.4]octane derivativeα3β4 nAChR4.46730 (IC₅₀)Weak Agonist/Antagonist[8]
Compound D Azaspiro[3.2.1]octaneα7 nAChR>10,000-Inactive[7]

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human α4 and β2 nAChR subunits in appropriate media.[9]

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of a suitable radioligand, such as [³H]-Epibatidine or [³H]-Cytisine.

    • For non-specific binding determination, add a high concentration of a known α4β2 ligand (e.g., nicotine or epibatidine) to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Experimental Protocol: Calcium Flux Functional Assay for nAChRs

This protocol measures the functional activity of compounds at ligand-gated ion channels like nAChRs by monitoring changes in intracellular calcium concentration.

  • Cell Culture and Dye Loading:

    • Plate HEK293 cells stably expressing the nAChR subtype of interest in a black-walled, clear-bottom 96-well plate.[10]

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

  • Compound Addition and Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations and immediately begin recording fluorescence intensity over time.

    • As a positive control, add a known agonist (e.g., acetylcholine or nicotine).

  • Data Analysis:

    • For agonists, calculate the increase in fluorescence from baseline. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (typically the EC₅₀ concentration). Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Sigma-1 Receptor (σ1R) Antagonists

The σ1R is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neuropathic pain, addiction, and neurodegenerative diseases.[1] σ1R antagonists have shown promise as analgesics and as agents to potentiate the effects of opioids.[[“]] The this compound scaffold can be functionalized to produce potent and selective σ1R antagonists.[12]

Quantitative Data for Representative σ1R Ligands with Spirocyclic Scaffolds

Compound IDScaffoldTargetKᵢ (nM)σ2R Selectivity (fold)Reference
Compound 32 2,6-diazaspiro[3.4]octan-7-oneσ1R1.5>1000[12]
Compound 4b 2,7-diazaspiro[3.5]nonaneσ1R2.710[9]
Compound 8f Diazabicyclo[4.3.0]nonaneσ1R1016.5[9]

Experimental Protocol: Radioligand Binding Assay for σ1R

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1R.

  • Tissue Preparation:

    • Homogenize guinea pig brain or liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed and then centrifuge the supernatant at high speed to obtain a membrane pellet.

    • Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation to each well.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of a selective σ1R radioligand, such as [³H]-(+)-pentazocine.

    • For non-specific binding, add a high concentration of a known σ1R ligand (e.g., haloperidol or (+)-pentazocine).

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Filtration and Counting:

    • Filter the reaction mixture through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding and determine the IC₅₀ and Kᵢ values as described for the nAChR binding assay.

Muscarinic Acetylcholine M4 Receptor (M4R) Modulators

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that is a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.[13] Selective M4R agonists or positive allosteric modulators (PAMs) are sought after for their potential to provide antipsychotic efficacy with fewer side effects than current medications. The this compound scaffold can serve as a core for the development of novel M4R modulators.[14]

Quantitative Data for Representative M4R Ligands with Spirocyclic Scaffolds

Compound IDScaffoldTargetpIC₅₀ / pEC₅₀Functional ActivityReference
VU6015241 6-azaspiro[2.5]octaneM4R8.1 (pIC₅₀)Antagonist[14]
Compound 5a/5b 2-Methyl-1,3-dioxaazaspiro[4.5]decaneMuscarinic Receptors-Agonist[15]
Xanomeline Non-spirocyclicM1/M4 Agonist7.9 (pEC₅₀ at M4)Agonist[13]

Experimental Protocol: M4R Functional Assay (cAMP Measurement)

This protocol measures the functional activity of compounds at the Gᵢ-coupled M4 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture:

    • Use a cell line stably expressing the human M4 receptor, such as CHO-K1 or HEK293 cells.

  • cAMP Assay:

    • Plate the cells in a suitable format (e.g., 96-well plate).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

    • Add the test compound at various concentrations. M4 receptor activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

    • Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ value.

    • For antagonists, pre-incubate with the antagonist before adding a fixed concentration of an agonist (e.g., acetylcholine). Plot the reversal of agonist-induced inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

In Vivo Evaluation: Assessing CNS Effects in Preclinical Models

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. For CNS drug candidates, behavioral models in rodents are essential for evaluating therapeutic potential.

Experimental Protocol: Hot-Plate Test for Antinociceptive Effects

The hot-plate test is a common method for assessing the analgesic properties of compounds that act on the central nervous system.[[“]]

  • Animal Acclimation:

    • Acclimate mice or rats to the testing room and handling procedures for several days before the experiment.

  • Baseline Latency:

    • Place each animal on a hot plate maintained at a constant temperature (e.g., 50-55°C).

    • Measure the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration:

    • Administer the test compound via a suitable route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Latency:

    • At various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the antinociceptive effect.

Signaling Pathways and Mechanistic Insights

Understanding the downstream signaling pathways modulated by ligands targeting nAChRs, σ1R, and M4R is crucial for elucidating their mechanism of action and predicting their therapeutic and side-effect profiles.

nAChR Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and can trigger a cascade of downstream events.

cluster_0 nAChR Activation cluster_1 Downstream Effects A Acetylcholine or Nicotinic Agonist B nAChR A->B Binds to C Na+/Ca2+ Influx B->C Opens Channel D Membrane Depolarization C->D F Ca2+-dependent Signaling Cascades (e.g., CaMK, PKC) C->F E Action Potential Firing D->E G Neurotransmitter Release E->G F->G H Gene Expression Changes F->H

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

Sigma-1 Receptor Signaling

The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It modulates a variety of signaling pathways, including intracellular calcium signaling and the activity of other receptors and ion channels.

cluster_0 σ1R Modulation cluster_1 Downstream Effects A σ1R Ligand (Agonist or Antagonist) B Sigma-1 Receptor A->B Binds to C Modulation of IP3 Receptor (Ca2+ release from ER) B->C D Regulation of Ion Channels (e.g., K+, NMDA) B->D E Interaction with Other Receptors (e.g., Opioid) B->E F Cell Survival/ Apoptosis Pathways B->F

Caption: Overview of the modulatory roles of the sigma-1 receptor.

Muscarinic M4 Receptor Signaling

The M4 receptor is a Gᵢ-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

cluster_0 M4R Activation cluster_1 Downstream Effects A Acetylcholine or M4 Agonist B M4 Receptor A->B Binds to C Gᵢ Protein B->C Activates D Adenylyl Cyclase C->D Inhibits F cAMP D->F Reduces conversion to E ATP E->D Substrate G Decreased Neuronal Excitability F->G Leads to

Caption: The canonical Gᵢ-coupled signaling pathway of the muscarinic M4 receptor.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the design of novel CNS therapeutics. Its unique structural and physicochemical properties offer a powerful platform for developing potent and selective modulators of key neuronal receptors. The detailed protocols and application notes provided in this guide are intended to facilitate the exploration of this promising scaffold by researchers in academia and industry. Future work in this area will likely focus on expanding the diversity of substituents on the spirocyclic core, further refining subtype selectivity, and exploring the therapeutic potential of these compounds in a wider range of CNS disorders. The continued investigation of the this compound scaffold holds great promise for the discovery of innovative medicines that will improve the lives of individuals affected by neurological and psychiatric conditions.

References

  • Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. PubMed. Available at: [Link]

  • Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. PMC. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. Available at: [Link]

  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. PubMed Central. Available at: [Link]

  • Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells. PubMed. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]

  • Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. PubMed Central. Available at: [Link]

  • Endogenously expressed muscarinic receptors in HEK293 cells augment up-regulation of stably expressed α4β2 nicotinic receptors. PubMed. Available at: [Link]

  • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. NIH. Available at: [Link]

  • Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? PubMed. Available at: [Link]

  • Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. PubMed. Available at: [Link]

  • Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors. NIH. Available at: [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available at: [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. PubMed Central. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Available at: [Link]

  • Potency- and Selectivity-Enhancing Mutations of Conotoxins for Nicotinic Acetylcholine Receptors Can Be Predicted Using Accurate Free-Energy Calculations. MDPI. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. Available at: [Link]

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6-Methyl-1,6-diazaspiro[3.4]octane: A Superior Bioisostere for Piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperazine ring is a ubiquitous scaffold, valued for its synthetic tractability and favorable physicochemical properties.[1][2] However, its use is often compromised by significant metabolic liabilities, primarily N-dealkylation and oxidation, which can lead to rapid clearance and the formation of unpredictable metabolites.[3] This application note presents 6-methyl-1,6-diazaspiro[3.4]octane as a robust and advantageous bioisostere for piperazine. By introducing a rigid, three-dimensional spirocyclic core, this novel scaffold effectively mitigates key metabolic pathways that plague piperazine-containing compounds, while simultaneously improving critical drug-like properties. We provide detailed synthetic protocols, comparative physicochemical data, and a validated in vitro protocol to assess metabolic stability, demonstrating the tangible benefits of this bioisosteric replacement in lead optimization.

The Rationale for a Piperazine Bioisostere: Overcoming Metabolic Hurdles

The piperazine moiety, while structurally simple, presents several challenges in drug development. The secondary amine is susceptible to N-oxidation, and N-alkylated piperazines frequently undergo oxidative N-dealkylation, a major clearance pathway mediated by cytochrome P450 (CYP) enzymes.[3] This metabolic vulnerability can lead to poor pharmacokinetic profiles and complicates the development of safe and effective therapeutics.

The strategic replacement of piperazine with a bioisostere that maintains its desirable properties (e.g., basic nitrogen for target interaction and solubility) while blocking these metabolic "soft spots" is a key goal in medicinal chemistry. This compound achieves this by:

  • Introducing Steric Hindrance: The spirocyclic nature and the quaternary carbon at the core of the structure sterically shield the nitrogen atoms from enzymatic attack.

  • Increasing Three-Dimensionality (sp³ Character): The rigid, non-planar structure can lead to improved target binding specificity and enhanced solubility.[4][5]

  • Blocking N-Dealkylation: The methyl group on the tertiary amine at the 6-position is less prone to enzymatic removal compared to larger alkyl groups on a piperazine ring, while still providing a key interaction point or modulating basicity.

The following diagram illustrates the structural shift from the flexible piperazine to the rigid spirocyclic scaffold, highlighting the mitigation of metabolic liabilities.

G cluster_0 Traditional Scaffold: Piperazine cluster_1 Bioisostere: this compound piperazine Piperazine Ring metabolism Metabolic Liabilities (N-Oxidation, N-Dealkylation) piperazine->metabolism Susceptible Site spirocycle This compound piperazine->spirocycle properties Improved Properties (Metabolic Stability, Rigidity, sp³ Character) spirocycle->properties Structural Advantage

Caption: Bioisosteric replacement workflow.

Physicochemical Property Comparison

The introduction of a spirocyclic framework generally decreases lipophilicity and can enhance aqueous solubility.[1] Below is a comparative analysis of key physicochemical properties. While experimental data for this compound is limited, we provide high-quality predicted values alongside experimental data for the parent piperazine and N-methylpiperazine to guide researchers.

PropertyPiperazineN-Methylpiperazine1,6-Diazaspiro[3.4]octane (Parent)This compound
Molecular Weight ( g/mol ) 86.14100.16112.16126.20
cLogP -1.48 (Exp.)-0.4 (Calc.)[6]-1.2 (Pred.)-0.2 (Calc.)
pKa (most basic) 9.8 (Exp.)9.0 (Exp.)~10.4 (Pred. for analog)~9.5 (Predicted)
Aqueous Solubility Freely SolubleMiscibleHigh (Predicted)High (Predicted)

Note: Experimental (Exp.), Calculated (Calc.), and Predicted (Pred.) values are sourced from various chemical databases and literature.

Synthesis Protocols

The synthesis of this compound can be achieved through a reliable two-stage process: the initial construction of the parent 1,6-diazaspiro[3.4]octane scaffold, followed by selective N-methylation.

Protocol 1: Synthesis of 1,6-Diazaspiro[3.4]octane (Parent Scaffold)

This protocol outlines a robust method for synthesizing the parent spirocycle, adapted from established literature procedures for related diazaspirocycles.[7] The key steps involve the formation of an orthogonally protected intermediate.

Materials:

  • N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

  • Methyl acrylate

  • Trifluoroacetic acid (TFA)

  • Lithium diisopropylamide (LDA)

  • Methyl chloroformate (ClCOOMe)

  • Lithium aluminum hydride (LiAlH₄)

  • Dess-Martin periodinane

  • Ammonia, Methanol, Sodium borohydride

  • Palladium on carbon (Pd/C), Ammonium formate

  • Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Diethyl ether

Workflow Diagram:

G A 1. Cycloaddition (N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + Methyl acrylate) B 2. Carboxylation (LDA, ClCOOMe) A->B C 3. Reduction & Oxidation (LiAlH4 then DMP) B->C D 4. Second Ring Formation (Reductive Amination) C->D E 5. Deprotection (Catalytic Transfer Hydrogenation) D->E

Caption: Synthesis workflow for the parent scaffold.

Step-by-Step Procedure:

  • 1,3-Dipolar Cycloaddition: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in CH₂Cl₂ at 0 °C, add a catalytic amount of TFA. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated NaHCO₃ solution and extract the product, methyl 1-benzylpyrrolidine-3-carboxylate.

  • Carboxylation: Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C. Add LDA dropwise, followed by methyl chloroformate. Allow the mixture to warm to 0 °C. This introduces a second ester group at the 3-position.

  • Reduction and Oxidation: Reduce the diester product with LiAlH₄ in THF to yield the corresponding diol. Subsequently, oxidize the diol using Dess-Martin periodinane to produce the dialdehyde.

  • Azetidine Ring Formation: Treat the dialdehyde with ammonia in methanol, followed by reduction with sodium borohydride to form the 6-benzyl-1,6-diazaspiro[3.4]octane intermediate.

  • Debenzylation: Dissolve the benzyl-protected intermediate in methanol. Add palladium on carbon (10 wt. %) and ammonium formate. Reflux the mixture for 2-4 hours to effect catalytic transfer hydrogenation, removing the benzyl protecting group.

  • Purification: After filtration through Celite and evaporation of the solvent, purify the crude product by column chromatography to yield 1,6-diazaspiro[3.4]octane.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines without the risk of forming quaternary ammonium salts.[8][9][10]

Materials:

  • 1,6-Diazaspiro[3.4]octane (from Protocol 1)

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in formic acid (3.0-4.0 eq). To this solution, add formaldehyde solution (2.0-2.5 eq).

    • Causality Note: Formic acid acts as the hydride donor (reducing agent), while formaldehyde provides the methyl group. An excess is used to drive the reaction to completion.[11] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[10]

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated sodium hydroxide solution until the pH is >11.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by silica gel chromatography if necessary.

Protocol for Assessing Metabolic Stability

To experimentally validate the improved metabolic profile of the spirocyclic bioisostere, a liver microsomal stability assay is employed. This assay measures the rate of compound depletion by Phase I metabolic enzymes (primarily CYPs).[9]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Test compounds (piperazine analog and spirocycle analog), 10 mM in DMSO

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin, propranolol) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Workflow Diagram:

G A 1. Prepare Reagents (Microsomes, Buffer, NADPH, Test Compounds) B 2. Pre-incubation (Microsomes + Compound @ 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold ACN + Internal Std) D->E F 6. Sample Processing (Centrifuge, collect supernatant) E->F G 7. LC-MS/MS Analysis (Quantify remaining compound) F->G

Caption: Workflow for the microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes on ice. Dilute the microsomes to a working concentration of 1 mg/mL in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the plate at 37 °C for 5 minutes with gentle shaking. This step ensures temperature equilibrium before the reaction starts.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of addition is considered t=0.

  • Time Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Self-Validation Note: A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation or instability of the compound. A known rapidly metabolized compound (e.g., verapamil) should be included as a positive control to confirm microsomal activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Application Example: Diazaspiro Cores in PARP Inhibitors

A compelling demonstration of the utility of diazaspiro cores as piperazine bioisosteres comes from the development of poly(ADP-ribose) polymerase (PARP) inhibitors. In a study by Reilly et al., the piperazine moiety in the FDA-approved drug Olaparib was replaced with various diazaspiro scaffolds.[7][11]

While this study did not use the exact this compound, the results for a closely related 2,6-diazaspiro[3.4]octane derivative (Compound 10e in the study) are highly illustrative. The replacement of the piperazine ring with the spirocyclic core resulted in a potent PARP-1 inhibitor with an IC₅₀ of 12.6 nM.[11] Critically, this spirocyclic analog did not induce DNA damage at similar concentrations as olaparib, suggesting a significant improvement in the safety profile.[7]

This case study provides strong evidence that diazaspiro scaffolds can act as effective structural surrogates for piperazine, maintaining or improving potency while mitigating undesirable off-target effects or cytotoxicity.[11]

Conclusion

This compound represents a significant advancement over the traditional piperazine scaffold for modern drug discovery. Its rigid, three-dimensional structure provides a clear strategy to overcome the metabolic instability inherent to piperazine while offering the potential for improved potency and selectivity. The synthetic and analytical protocols provided herein offer researchers a clear and validated pathway to incorporate this superior bioisostere into their lead optimization campaigns, paving the way for the development of more robust and effective clinical candidates.

References

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Voskressensky, L. G. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X. F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 346-348. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(4), 270–277. [Link]

  • Singh, U. P., & Bhat, H. R. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC medicinal chemistry, 13(10), 1185–1207. [Link]

  • NROChemistry via YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Malloum, A., & Tchouar, N. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Molecular Modeling, 31(1), 1. [Link]

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2688–2701. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 68(7-8), 494-498. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 42(4), 796–805. [Link]

  • NIST/TRC. (n.d.). N-methylpiperazine. In Web Thermo Tables (WTT). Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35, 735–762. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Aksoydan, B., et al. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure & Dynamics, 39(8), 2896-2907. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

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Synthetic Routes to Orthogonally Protected 1,6-Diazaspiro[3.4]octane Analogues: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. There is a discernible shift away from flat, aromatic structures towards more three-dimensional molecules that can offer improved physicochemical properties and better target engagement. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif. Their inherent rigidity and defined three-dimensional geometry can lead to enhanced potency and selectivity for biological targets.

Among these, the 1,6-diazaspiro[3.4]octane framework is of growing interest. This scaffold provides a unique spatial arrangement of two nitrogen atoms, making it a versatile building block for the synthesis of compounds targeting a range of biological entities, from central nervous system receptors to enzymes. The ability to selectively functionalize each nitrogen atom is crucial for exploring the structure-activity relationships (SAR) of these compounds. This necessitates the development of robust synthetic routes that yield orthogonally protected 1,6-diazaspiro[3.4]octane analogues, allowing for the sequential modification of each amine.

This guide provides a detailed overview of a proven synthetic pathway to orthogonally protected 1,6-diazaspiro[3.4]octane derivatives, complete with step-by-step protocols and an in-depth discussion of the orthogonal protection strategy.

The Power of Orthogonal Protection: A Strategic Approach to Diamine Functionalization

In the synthesis of molecules with multiple reactive sites, such as the 1,6-diazaspiro[3.4]octane core, controlling the sequence of chemical transformations is critical. Orthogonal protecting groups are indispensable tools in this context, as they can be removed under distinct sets of conditions without affecting other protecting groups in the molecule.[1]

For the 1,6-diazaspiro[3.4]octane scaffold, a common and effective orthogonal protection strategy employs the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

  • The Boc Group: This protecting group is stable to a wide range of reaction conditions, including catalytic hydrogenation and mildly basic conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism of deprotection involves the formation of a stable tert-butyl cation.[3]

  • The Benzyl Group: Conversely, the benzyl group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[4][5] This process involves the cleavage of the C-N bond and the formation of toluene as a byproduct.

The distinct deprotection conditions for the Boc and benzyl groups allow for the selective unmasking of either nitrogen atom in the 1,6-diazaspiro[3.4]octane core. This enables a medicinal chemist to introduce a specific substituent at one nitrogen, then remove the second protecting group and introduce a different substituent at the other nitrogen, facilitating a systematic exploration of the chemical space around the scaffold.

Orthogonal_Deprotection Start Orthogonally Protected 1,6-Diazaspiro[3.4]octane (N-Boc, N-Bn) N1_deprotected N1-Functionalized Intermediate Start->N1_deprotected  Acidic Conditions (e.g., TFA) (Boc removal)   N6_deprotected N6-Functionalized Intermediate Start->N6_deprotected  Hydrogenolysis (e.g., H₂, Pd/C) (Bn removal)   Final_Product_A Disubstituted Product A N1_deprotected->Final_Product_A  1. N1-Functionalization  2. Hydrogenolysis (Bn removal)  3. N6-Functionalization Final_Product_B Disubstituted Product B N6_deprotected->Final_Product_B  1. N6-Functionalization  2. Acidic Conditions (Boc removal)  3. N1-Functionalization

Caption: Orthogonal deprotection strategy for 1,6-diazaspiro[3.4]octane.

A Six-Step Synthetic Route to Orthogonally Protected 1,6-Diazaspiro[3.4]octane

The following multi-step synthesis provides a reliable and scalable route to an orthogonally protected 1,6-diazaspiro[3.4]octane building block. This pathway was effectively demonstrated by Pudelko and colleagues.[3]

Synthetic_Workflow A Starting Materials N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + Methyl acrylate B Step 1 1,3-Dipolar Cycloaddition A->B C Intermediate 1 Pyrrolidine derivative B->C TFA (cat.) D Step 2 Dieckmann Condensation C->D E Intermediate 2 Bicyclic β-keto ester D->E NaH F Step 3 Reduction E->F G Intermediate 3 Bicyclic β-hydroxy ester F->G NaBH₄ H Step 4 Decarboxylation G->H I Intermediate 4 Bicyclic alcohol H->I LiOH, then heat J Step 5 Azide Introduction I->J K Intermediate 5 Bicyclic azide J->K DPPA, DBU L Step 6 Reductive Amination & Boc Protection K->L M Final Product Orthogonally Protected 1,6-Diazaspiro[3.4]octane L->M H₂, Pd/C, then Boc₂O

Caption: Overall synthetic workflow to the target compound.

Experimental Protocols

Step 1: 1,3-Dipolar Cycloaddition

This initial step constructs the pyrrolidine ring through a TFA-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate.[3]

  • Materials:

    • N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

    • Methyl acrylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Protocol:

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in anhydrous DCM, add methyl acrylate (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a catalytic amount of TFA (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until completion.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pyrrolidine derivative.

Step 2: Dieckmann Condensation

The pyrrolidine derivative undergoes an intramolecular Dieckmann condensation to form the bicyclic β-keto ester.[3]

  • Materials:

    • Pyrrolidine derivative from Step 1

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Toluene, anhydrous

    • Aqueous hydrochloric acid (1 M HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a suspension of NaH (1.5 eq) in anhydrous toluene, add a solution of the pyrrolidine derivative (1.0 eq) in anhydrous toluene dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

    • Separate the layers and extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude bicyclic β-keto ester is typically used in the next step without further purification.

Step 3 & 4: Reduction and Decarboxylation

The β-keto ester is reduced to the corresponding alcohol, followed by hydrolysis and decarboxylation to yield the bicyclic alcohol.[3]

  • Materials:

    • Bicyclic β-keto ester from Step 2

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Aqueous hydrochloric acid (6 M HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the crude β-keto ester (1.0 eq) in MeOH and cool to 0 °C.

    • Add NaBH₄ (2.0 eq) portion-wise and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction by the addition of water and concentrate under reduced pressure to remove the MeOH.

    • Extract the aqueous residue with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude β-hydroxy ester.

    • Dissolve the crude β-hydroxy ester in a mixture of THF and water (1:1).

    • Add LiOH (3.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, acidify with 6 M HCl to pH ~1, and heat to 60 °C for 1-2 hours to effect decarboxylation.

    • Cool to room temperature, basify with aqueous NaOH, and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the bicyclic alcohol.

Step 5 & 6: Azide Introduction, Reductive Amination, and Boc Protection

The alcohol is converted to an azide, which is then reduced in the presence of di-tert-butyl dicarbonate to yield the final orthogonally protected product.[3]

  • Materials:

    • Bicyclic alcohol from Step 4

    • Diphenylphosphoryl azide (DPPA)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Toluene, anhydrous

    • Palladium on carbon (10% Pd/C)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

  • Protocol:

    • Dissolve the bicyclic alcohol (1.0 eq) in anhydrous toluene.

    • Add DBU (1.5 eq) followed by DPPA (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude azide by column chromatography.

    • Dissolve the purified azide in MeOH.

    • Add 10% Pd/C (10 mol%) and Boc₂O (1.2 eq).

    • Stir the mixture under an atmosphere of hydrogen (balloon pressure) for 12-18 hours.

    • Filter the reaction mixture through a pad of Celite, washing with MeOH.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the final orthogonally protected 1,6-diazaspiro[3.4]octane.

Quantitative Data Summary

StepTransformationReagents & ConditionsTypical Yield
1 1,3-Dipolar CycloadditionTFA (cat.), DCM, rtGood
2 Dieckmann CondensationNaH, Toluene, refluxHigh
3 & 4 Reduction & Decarboxylation1. NaBH₄, MeOH; 2. LiOH, THF/H₂O, reflux; 3. H⁺, heatModerate
5 Azide IntroductionDPPA, DBU, Toluene, rtGood
6 Reductive Amination & Boc ProtectionH₂, 10% Pd/C, Boc₂O, MeOHGood
Overall Six-Step Synthesis 26-53% [3]

Conclusion

The synthetic route detailed herein provides a robust and efficient method for the preparation of orthogonally protected 1,6-diazaspiro[3.4]octane analogues. The strategic use of Boc and benzyl protecting groups offers medicinal chemists the flexibility to selectively functionalize each nitrogen atom, thereby enabling a thorough investigation of the structure-activity relationships of this promising scaffold. The provided protocols serve as a practical guide for researchers in academic and industrial settings to access these valuable building blocks for the development of novel therapeutics.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Organic Reactions, Inc. (2026). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Available from: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available from: [Link]

  • Organic Syntheses. (2026). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available from: [Link]

  • Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • Wikipedia. (2026). Protecting group. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders, due to its rigid three-dimensional structure that can enhance binding affinity and metabolic stability.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of this compound and offers practical solutions based on established chemical principles and field experience.

Issue 1: Low Yield in the Primary Cyclization Step

Question: We are experiencing low yields during the formation of the diazaspiro[3.4]octane core. What are the likely causes and how can we improve the efficiency of this key step?

Answer:

Low yields in the cyclization step to form the spirocyclic diamine framework are a frequent hurdle. The root causes often lie in suboptimal reaction conditions, inefficient activation of leaving groups, or competing side reactions. Let's break down the potential issues and solutions.

Causality and Strategic Solutions:

  • Inefficient Intramolecular Cyclization: The formation of the second ring in a spirocyclic system can be entropically disfavored. To overcome this, reaction conditions must be carefully optimized to promote the desired intramolecular reaction over intermolecular polymerization or other side reactions.

  • Suboptimal Base or Solvent Systems: The choice of base and solvent is critical. The base must be strong enough to deprotonate the nucleophilic amine without causing undesired side reactions like elimination. The solvent should effectively solvate the reactants and intermediates while favoring the desired reaction pathway.

Recommended Troubleshooting Protocol:

  • Reagent Purity Check: Ensure the starting materials, particularly the precursor containing the primary and secondary amine functionalities and the electrophilic center, are of high purity. Impurities can interfere with the reaction and lead to byproduct formation.

  • Solvent Screening: If you are using a standard solvent like THF or DCM, consider screening other options. Aprotic polar solvents such as acetonitrile or DMF can sometimes enhance reaction rates and yields by better solvating charged intermediates.

  • Base Optimization: The choice of base is crucial. If you are using a common organic base like triethylamine, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.

  • Temperature and Concentration Adjustment:

    • High Dilution: Running the reaction at high dilution (e.g., 0.01-0.05 M) can favor intramolecular cyclization over intermolecular polymerization, a common side reaction.

    • Temperature Optimization: While heating can accelerate the reaction, it can also promote side reactions. It is advisable to start at room temperature and incrementally increase the temperature, monitoring the reaction progress by TLC or LC-MS to find the optimal balance.

  • Activation of the Leaving Group: If your synthesis involves the displacement of a leaving group (e.g., a tosylate or mesylate), ensure its efficient formation. The use of fresh, high-purity sulfonyl chlorides and appropriate base is critical.

Parameter Standard Condition Suggested Optimization Rationale
Concentration 0.1 M0.01 - 0.05 MFavors intramolecular cyclization.
Base TriethylamineDBU, Potassium CarbonateStronger, non-nucleophilic bases can improve deprotonation efficiency.
Solvent THF, DCMAcetonitrile, DMFPolar aprotic solvents can enhance reaction rates.
Temperature Room Temperature0 °C to RefluxOptimize for reaction rate versus byproduct formation.
Issue 2: Formation of Significant Byproducts

Question: Our reaction mixture shows multiple spots on the TLC plate, and purification of the desired this compound is proving difficult. What are these byproducts, and how can we minimize their formation?

Answer:

The formation of byproducts is a common issue in multi-step syntheses and can significantly complicate purification and reduce overall yield. In the synthesis of diazaspiro compounds, these byproducts often arise from intermolecular reactions or incomplete reactions.

Common Byproducts and Mitigation Strategies:

  • Intermolecular Dimerization/Polymerization: This is often the most significant byproduct, especially at higher concentrations. As mentioned in the previous section, employing high-dilution conditions is the primary strategy to minimize this.

  • Incompletely Reacted Intermediates: If the cyclization is not driven to completion, you will have to separate your product from unreacted starting materials or partially cyclized intermediates.

  • Side Reactions from Protecting Groups: If you are using protecting groups, their cleavage or modification under the reaction conditions can lead to a complex mixture of products.

Troubleshooting Workflow for Byproduct Minimization:

Caption: A workflow for troubleshooting byproduct formation.

Experimental Protocol for Byproduct Analysis:

  • Sample Collection: Carefully take an aliquot from your crude reaction mixture.

  • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weights of the major components. This will help in identifying potential structures for the byproducts (e.g., a dimer will have twice the molecular weight of the starting material).

  • Preparative Chromatography: If possible, isolate a small amount of the major byproduct(s) using preparative TLC or column chromatography for further characterization (e.g., by NMR).

  • Strategic Adjustments: Based on the identity of the byproducts, make strategic changes to your reaction conditions as outlined in the troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for the synthesis of this compound?

A1: While several synthetic routes to diazaspiro[3.4]octane cores have been reported, a common and effective strategy involves a multi-step sequence starting from commercially available materials.[2] A robust approach often includes the construction of a suitably substituted pyrrolidine ring, followed by the formation of the azetidine ring. For the "6-methyl" substitution, this can be introduced via reductive amination or by using a methyl-substituted building block early in the synthesis. A general approach is the reductive amination of a suitable aldehyde precursor, followed by cyclization.[3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most valuable techniques for monitoring the reaction.

  • TLC: Use a suitable solvent system that gives good separation between your starting material, intermediate(s), and the final product. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by staining.

  • LC-MS: This is a more powerful technique as it provides both retention time and mass information. This allows you to track the consumption of reactants and the formation of the desired product, as well as detect any byproducts.

Q3: What are the recommended purification methods for this compound?

A3: The purification method will depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from sticking to the silica) is often effective.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity. You may need to screen various solvents to find a suitable system.

  • Distillation: If your product is a low-boiling liquid, distillation under reduced pressure can be a viable purification option.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for each reagent before use to be aware of its specific hazards and handling procedures.

  • Bases like DBU and strong reducing agents should be handled with particular care.

Experimental Workflow Diagram

Caption: A general workflow for the synthesis of this compound.

By carefully considering the factors outlined in this guide and systematically troubleshooting any issues that arise, you can significantly improve the yield and purity of your this compound synthesis, paving the way for its successful application in your research and development endeavors.

References

  • Hamza, D., & Jones, M. J. (Year). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • MySkinRecipes. 6-Methyl-2,6-diazaspiro[3.4]octane. Available at: [Link]

Sources

side reactions in the synthesis of spirocyclic diamines

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Research Phase

I am now delving into the synthesis of spirocyclic diamines. My initial approach involves exhaustive Google searches to compile authoritative data. I will focus on common side reactions, their underlying mechanisms, and how to effectively minimize them. I'm keen to synthesize and meticulously analyze the search results for the most relevant data.

Formulating Research Plan

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Expanding Support Structure

I'm now diving deeper into the research, initially by compiling information on spirocyclic diamine synthesis with a focus on side reactions and their mitigation. I will analyze search results to form the basis of a troubleshooting structure. Each key problem will be converted into a question with detailed answers, including chemical explanations, practical steps, and literature references. I'm also preparing diagrams using Graphviz DOT scripts and tables to summarize quantitative data for the guide.

Reviewing Literature Findings

I've begun my search and have a few promising articles, including a standout from the Royal Society of Chemistry regarding spirocyclic 1,2-diamines. This research feels like it's laying a strong foundation for the next steps. It's an interesting start to a broader investigation.

Analyzing Side Reactions

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Focusing on Synthesis Routes

I've been drilling into the literature, and found a promising starting point in "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols." The paper's specific synthetic route and the mentions of a particular method have proven to be quite relevant. I'm building on this foundation.

Analyzing Reaction Challenges

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Expanding Reaction Scope

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Exploring Spirocyclic Synthesis

I've been gathering some initial information on spirocyclic diamine synthesis, specifically focusing on the dearomatizing intramolecular diamination of phenols. I've pinpointed a key synthetic approach and am now looking at refining the reaction conditions.

Refining Synthetic Strategies

I am now expanding my search to other spirocyclic diamine synthesis methods, like Pictet-Spengler, [3+2] cycloadditions, and ring-closing metathesis. I aim to uncover common side reactions and troubleshooting for each, building a more comprehensive guide. The goal is to provide a broader technical support resource, addressing the potential issues researchers may face beyond the initial dearomatization focus.

Exploring Synthetic Routes

I've been deeply focused on several key synthetic routes for spirocyclic diamines. I've compiled substantial information on dearomatizing intramolecular diamination, Pictet-Spengler reactions, [3+2] cycloadditions, and ring expansions. My current aim is to analyze and rank these methods based on their efficiency, selectivity, and potential for scale-up.

Organizing Data and Diagrams

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Analyzing Challenges & Solutions

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Technical Support Center: Overcoming Solubility Challenges with 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this versatile spirocyclic diamine. The unique conformational rigidity and three-dimensional structure of diazaspiro[3.4]octane derivatives make them highly valuable scaffolds in medicinal chemistry for enhancing metabolic stability and improving receptor selectivity.[1][2] However, these same structural features can present solubility hurdles. This document provides a comprehensive troubleshooting guide and frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Troubleshooting Guide: Enhancing the Solubility of this compound

Researchers may face difficulties dissolving this compound in common laboratory solvents. This section provides a systematic approach to diagnosing and resolving these issues, grounded in the fundamental principles of amine chemistry and solubility.

Initial Assessment: Understanding the "Why"

The solubility of amines is significantly influenced by their molecular structure and the solvent's properties.[3] Primary and secondary amines, with their ability to form hydrogen bonds, generally exhibit higher solubility in protic solvents like water and alcohols compared to tertiary amines.[3] The spirocyclic nature of this compound introduces a rigid, three-dimensional structure that can impact crystal lattice energy and interactions with solvent molecules.[4]

Logical Flow for Troubleshooting Solubility Issues

Caption: A logical workflow for systematically addressing solubility issues.

Step-by-Step Methodologies

The first line of defense is a systematic exploration of different solvent systems.

Solvent Class Examples Rationale Expected Outcome
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)These solvents can dissolve a wide range of organic compounds and are often used to create stock solutions.[5]High likelihood of achieving a concentrated stock solution.
Protic Methanol, Ethanol, Water (with pH adjustment)Can protonate the amine nitrogens, increasing polarity and solubility.May require pH adjustment for aqueous solutions.
Chlorinated Dichloromethane (DCM), ChloroformOften effective for less polar compounds and intermediates.Useful for reaction and extraction purposes.

Protocol for Solvent Screening:

  • Preparation: Weigh 1-5 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent in 100 µL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial to 40-50°C. Caution: Use appropriate safety measures when heating volatile organic solvents.

  • Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).

For applications requiring an aqueous medium, such as biological assays, adjusting the pH is a powerful technique to enhance the solubility of amines.

Mechanism: Lowering the pH of the aqueous solution will protonate the basic nitrogen atoms of the diamine, forming a more soluble salt.[6]

Protocol for pH-Mediated Dissolution:

  • Initial Slurry: Suspend the desired amount of this compound in deionized water or a buffer with a neutral pH.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitoring: Continuously monitor the mixture for visual signs of dissolution. A pH meter can be used to track the pH change.

  • Endpoint: Stop adding acid once the compound is fully dissolved. The final pH will likely be in the acidic range.

  • Final pH Adjustment: If necessary for your experiment, you can carefully adjust the pH back towards neutral with a dilute base, but be mindful of potential precipitation.

Workflow for Salt Formation to Enhance Solubility

Caption: A streamlined workflow for converting the free base to a more soluble salt form.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve this compound in methanol for an NMR analysis. What do you suggest?

A1: While methanol is a reasonable starting point, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are often better choices for NMR analysis of amine-containing compounds. If you must use methanol, consider adding a drop of deuterated acetic acid (CD₃COOD) to protonate the diamine and improve its solubility.

Q2: Can I use heat to dissolve the compound in my reaction solvent?

A2: Yes, gentle heating (e.g., 40-60°C) can be an effective way to increase the rate of dissolution and the saturation point of the compound in a given solvent. However, always be aware of the boiling point of your solvent and the thermal stability of other reagents in your reaction mixture.

Q3: My compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?

A3: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. To mitigate this:

  • Decrease the Stock Concentration: Try making a more dilute stock solution.

  • Increase the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experiment (e.g., enzyme activity).

  • pH Control: Ensure your buffer's pH is in a range that keeps the diamine protonated and soluble. A pH below the pKa of the amine groups is generally preferable.

  • Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween® 20) to the aqueous buffer can help maintain solubility.

Q4: Is it better to use the free base or a salt form of this compound?

A4: This depends on your application.

  • Free Base: The free base is often required for reactions where the amine nitrogen acts as a nucleophile. However, it may have lower solubility in polar solvents.

  • Salt Form (e.g., Dihydrochloride): The salt form is typically more soluble in aqueous and protic solvents, making it ideal for biological assays and as a stable form for long-term storage.[7] If you use the salt form in a reaction requiring the free base, you will need to add an equivalent amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine.

Q5: Are there any structural modifications I can make to the scaffold to improve solubility for future analogs?

A5: Yes, this is a key strategy in medicinal chemistry. To improve aqueous solubility, you can consider:

  • Introducing Polar Functional Groups: Adding hydroxyl (-OH), amide (-CONH₂), or small ether groups can increase polarity and hydrogen bonding potential.

  • Disrupting Crystal Packing: Modifying the substitution pattern can disrupt the solid-state packing of the molecule, which can lower the melting point and improve solubility.[8]

  • Ionizable Groups: Incorporating acidic or basic functional groups allows for salt formation, which can dramatically improve aqueous solubility.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • MySkinRecipes. 6-Methyl-2,6-diazaspiro[3.4]octane. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • ResearchGate. Improving solubility via structural modification. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Quora. How does dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • PubChem. 1-Methyl-1,6-diazaspiro[3.4]octane. [Link]

  • PubChem. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. [Link]

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

Sources

Technical Support Center: Stability Studies of 6-Methyl-1,6-diazaspiro[3.4]octane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-1,6-diazaspiro[3.4]octane. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this spirocyclic diamine under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and accurately interpret your findings.

Introduction: The Inherent Instability of Spirocyclic Amines in Acidic Media

This compound, a molecule of interest in medicinal chemistry due to its unique three-dimensional structure, presents specific stability challenges, particularly under acidic conditions. The strained four-membered azetidine ring within the spirocyclic system is susceptible to acid-catalyzed ring-opening, a common degradation pathway for such structures. Understanding the mechanism and kinetics of this degradation is paramount for developing stable formulations and ensuring the integrity of drug substances and products. This guide will walk you through the potential degradation pathways, provide detailed experimental protocols for stability assessment, and offer solutions to common issues encountered during these studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway is believed to be the acid-catalyzed hydrolysis of the azetidine ring. This is initiated by the protonation of the azetidine nitrogen, which makes the strained ring more susceptible to nucleophilic attack by water. This results in the opening of the four-membered ring to form a more stable, acyclic amino alcohol derivative.

Q2: Why is the azetidine ring more susceptible to degradation than the pyrrolidine ring in this molecule?

A2: The increased susceptibility of the azetidine ring is due to its significant ring strain. Four-membered rings have greater angle strain compared to five-membered rings, making them more reactive and prone to ring-opening reactions that relieve this strain.

Q3: What are the typical acidic conditions that can cause degradation?

A3: Degradation can be observed across a range of acidic pH values. Forced degradation studies often employ mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations typically ranging from 0.1 N to 1 N. The rate of degradation is dependent on the pH, temperature, and the concentration of the acid.

Q4: Can I predict the extent of degradation under my specific experimental conditions?

A4: While it's difficult to predict the exact extent of degradation without experimental data, you can anticipate a higher rate of degradation at lower pH values and higher temperatures. It is recommended to perform a range-finding experiment with varying acid concentrations and temperatures to determine the optimal conditions for your stability study, targeting a degradation of 5-20%.[1]

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is the most powerful tool.[2][3] An LC-MS/MS method allows for the separation of the parent compound from its degradation products and provides mass information for their identification and characterization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed even under harsh acidic conditions. 1. Insufficient acid concentration or temperature. 2. Short exposure time. 3. The compound is more stable than anticipated.1. Increase the acid concentration (e.g., from 0.1 N to 1 N HCl) and/or the temperature (e.g., from room temperature to 50-60°C).[1] 2. Extend the duration of the study (e.g., up to 7 days).[1] 3. Confirm the identity and purity of your starting material.
Excessive degradation (>20%) observed at the first time point. 1. The acidic conditions are too harsh. 2. The compound is highly labile.1. Reduce the acid concentration, lower the temperature, or shorten the initial time points. 2. Consider using a milder acid or a buffered solution to better control the pH.
Poor peak shape or resolution in the chromatogram. 1. Inappropriate column chemistry or mobile phase. 2. Co-elution of the parent compound and degradation products.1. For polar amines, consider using a HILIC column or a reversed-phase C18 column with an ion-pairing agent in the mobile phase.[4] 2. Optimize the gradient elution profile to improve separation. 3. Adjust the mobile phase pH.
Difficulty in identifying degradation products. 1. Low abundance of degradants. 2. Lack of chromophore for UV detection. 3. Complex fragmentation pattern in MS.1. Concentrate the sample or use a more sensitive detector. 2. Rely on MS detection (e.g., using a charged aerosol detector or a universal MS detector). 3. Perform tandem MS (MS/MS) experiments to elucidate the structure of the degradation products.
Mass balance is not within the acceptable range (typically 90-110%). 1. Co-elution of impurities. 2. Degradation products do not have a UV chromophore. 3. Adsorption of the compound or its degradants to the vial or column.1. Improve the chromatographic separation. 2. Use a mass-based detection method (e.g., LC-MS) for quantification. 3. Use silanized vials and ensure proper column conditioning.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each time point, transfer a known volume of the stock solution into a volumetric flask.

    • Add the acidic solution (0.1 N or 1 N HCl) to the flask to achieve the desired final concentration of the drug substance.

    • Store the samples at the desired temperature (e.g., room temperature, 40°C, 60°C).

    • Prepare a control sample by diluting the stock solution with the solvent used for the stock solution preparation.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of NaOH solution to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for LC-MS analysis.

    • Analyze the sample using a validated stability-indicating LC-MS/MS method (see Protocol 2).

Protocol 2: Stability-Indicating LC-MS/MS Method

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its degradation products. Note: This method will likely require optimization for your specific instrumentation and application.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compounds. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for initial identification of degradation products and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions:

    • This compound: Determine the precursor ion (M+H)⁺ and select a characteristic product ion.

    • Degradation Product (hypothesized): The expected ring-opened product would have a mass increase of 18 Da (addition of H₂O). Determine its precursor ion and a characteristic product ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation and Interpretation

Hypothesized Degradation Pathway

The primary degradation pathway under acidic conditions is the hydrolysis of the azetidine ring.

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Azetidine Intermediate A->B + H⁺ C Ring-Opened Product (Amino Alcohol) B->C + H₂O (Nucleophilic Attack)

Caption: Hypothesized acid-catalyzed degradation pathway.

Experimental Workflow

The overall workflow for conducting a stability study is summarized below.

G cluster_workflow Experimental Workflow prep Sample Preparation Stock solution of this compound stress Stress Application Addition of acid and incubation at controlled temperature prep->stress sampling Time-Point Sampling Aliquots taken at predefined intervals stress->sampling neutralize Reaction Quenching Neutralization with base sampling->neutralize analysis LC-MS/MS Analysis Quantification of parent and degradation products neutralize->analysis data Data Interpretation Calculation of degradation rates and mass balance analysis->data

Caption: General workflow for stability studies.

Example Data Summary Table
Stress ConditionTime (hours)% Parent Remaining% Degradation ProductMass Balance (%)
0.1 N HCl, 40°C0100.00.0100.0
892.57.399.8
2481.218.599.7
4865.733.999.6
1 N HCl, 60°C0100.00.0100.0
275.324.199.4
452.147.599.6
828.970.299.1

References

  • Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens.
  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737–15753.
  • Huynh-Ba, K., & Dong, M. W. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 48-55.
  • Han, X., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5894.
  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. SINTEF.
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • Thaysen-Andersen, M., & Packer, N. H. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Avomeen.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). SGS.
  • Stability of different azetidine esters. (n.d.).
  • Matsukawa, S., et al. (2014).
  • Tarkowski, P., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 75(8), 2269-2283.
  • Singh, R., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46979-47019.
  • Ho, S. V., & Ganesan, K. (1998). Degradation of antiflammin 2 under acidic conditions. Journal of Pharmaceutical Sciences, 87(10), 1220-1226.
  • Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). (n.d.). Cheméo.
  • Khan Academy. (2015).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Hoyt, J. M., et al. (2019). Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes. Chemical Science, 10(30), 7176–7181.
  • Georgieva, M., et al. (2018). Preliminary determination of hydrolytic stability of a pyrrole-based hydrazide and its hydrazone. CBU International Conference Proceedings, 6, 1314-1319.
  • Namjoshi, O., et al. (2016). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 86, 1908-1917.
  • Matsukawa, S., et al. (2014). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst.
  • Khan Academy. (2015).
  • Wang, W., et al. (2013). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences, 102(6), 1934-1941.
  • Levitch, M. E. (1976). The chemical degradation of phenazine-1-carboxylic acid.

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Technical Support Center: Optimization of Coupling Reactions with 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions utilizing the novel ligand, 6-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. The unique spirocyclic structure of this compound presents a valuable tool in medicinal chemistry for creating molecules with enhanced metabolic stability and receptor selectivity.[1][2] This guide will help you navigate the nuances of its application in copper-catalyzed cross-coupling reactions.

I. Understanding the Role of this compound in Catalysis

This compound is a diamine ligand that has shown promise in facilitating copper-catalyzed cross-coupling reactions.[3][4] In these reactions, the ligand plays a critical role by stabilizing the copper catalyst, enhancing its solubility, and modulating its reactivity to promote the desired bond formation.[5] Diamine ligands, in particular, have been shown to be effective in preventing side reactions and deactivation of the copper(I) catalyst.

Visualizing the Catalytic Cycle

To effectively troubleshoot, it's essential to understand the fundamental steps of a copper-catalyzed cross-coupling reaction.

Catalytic_Cycle Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition Oxidative Addition Cu(I) Catalyst->Oxidative Addition Aryl-Halide Transmetalation Transmetalation Oxidative Addition->Transmetalation Nucleophile Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Regeneration Product Product Reductive Elimination->Product Aryl-Halide Aryl-Halide Nucleophile Nucleophile

Caption: A simplified representation of a copper-catalyzed cross-coupling cycle.

II. Troubleshooting Common Issues

This section addresses specific problems you may encounter during your coupling reactions with this compound.

Low or No Product Yield

This is one of the most common challenges in cross-coupling reactions. Several factors can contribute to a low yield.

Question: My reaction is not proceeding, or the yield is very low. What should I check first?

Answer:

A systematic approach is crucial. Begin by verifying the integrity of your starting materials and reagents.

  • Reagent Quality: Ensure the purity of your aryl halide, nucleophile, and solvent. Impurities can poison the catalyst or participate in side reactions. Amines, in particular, may need to be purified before use.[6]

  • Catalyst and Ligand Integrity: Confirm the quality of your copper source and the this compound ligand. The ligand's unique spirocyclic structure is key to its effectiveness.[1][2]

  • Inert Atmosphere: Copper-catalyzed reactions can be sensitive to air.[7] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen to prevent oxidation of the catalyst.[6]

  • Solvent Degassing: Solvents should be properly degassed to remove dissolved oxygen, which can lead to unwanted side reactions like homocoupling.[6]

Question: I've confirmed my reagents are pure and the reaction is under an inert atmosphere, but the yield is still low. What's the next step?

Answer:

Focus on optimizing the reaction parameters. The choice of base, solvent, and temperature can significantly impact the reaction outcome.[8]

ParameterRecommendationRationale
Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK).The strength and solubility of the base are critical. The quality and particle size of inorganic bases can dramatically affect reaction kinetics.[8]
Solvent Test different solvents (e.g., Dioxane, Toluene, DMF, DMSO).The solvent affects the solubility of the catalyst and reagents, which in turn influences the reaction rate.
Temperature Gradually increase the reaction temperature.While milder conditions are often desired, some coupling reactions require more forcing conditions to proceed efficiently.[6]
Catalyst Loading Increase the catalyst and ligand loading.In some cases, a higher catalyst concentration can improve conversion, though this should be a later optimization step.[4]
Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products.

Question: I'm observing significant homocoupling of my starting materials. How can I minimize this?

Answer:

Homocoupling is a common side reaction where two molecules of the same starting material couple together.[7]

  • Lower the Temperature: High temperatures can sometimes favor homocoupling.[7]

  • Optimize Catalyst Concentration: A high concentration of the copper catalyst may increase the rate of homocoupling.[7]

  • Ensure an Oxygen-Free Environment: The presence of oxygen can promote oxidative homocoupling.[7]

  • Ligand-to-Metal Ratio: The ratio of this compound to the copper source is crucial. An insufficient amount of ligand may not effectively stabilize the copper center, leading to an increase in side reactions.[7]

Question: Besides homocoupling, what other side reactions should I be aware of?

Answer:

Depending on your substrates, other side reactions can occur.

  • Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups (e.g., esters, nitriles), consider using a weaker base to prevent hydrolysis.[6]

  • Protodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. This can be caused by trace amounts of water or other proton sources. Ensure your solvent and reagents are anhydrous.

Catalyst Deactivation

A stalled reaction after an initial period of conversion may indicate catalyst deactivation.

Question: My reaction starts but then stops before completion. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation can be a complex issue with several potential causes.

  • Inhibition by Side Products: Inorganic salts formed as byproducts can sometimes inhibit the catalyst.[9]

  • Precipitation of the Catalyst: The copper catalyst may precipitate out of the solution, rendering it inactive.[9] This can be influenced by the choice of solvent and base.

  • Ligand Degradation: While this compound is a stable molecule, harsh reaction conditions could potentially lead to its degradation over time.

To address catalyst deactivation, consider:

  • Screening different solvents and bases to improve catalyst solubility and stability.

  • Analyzing the reaction mixture at the point of stalling to identify any potential inhibitors.

Experimental Protocol: General Procedure for a Copper-Catalyzed C-N Coupling Reaction

This protocol provides a starting point for your optimization experiments.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), the copper(I) source (e.g., CuI, 5-10 mol%), and this compound (10-20 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent (3-5 mL).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove inorganic salts.

  • Purify the product by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source to use with this compound?

A1: Copper(I) salts such as CuI, CuBr, and Cu(MeCN)₄PF₆ are commonly used. The choice of the copper source is generally not as critical as the selection of the ligand, base, and solvent, but it is still a parameter that can be screened for optimization.[8]

Q2: Can this compound be used in other types of cross-coupling reactions besides C-N coupling?

A2: While diamine ligands are well-known for their effectiveness in C-N coupling (Goldberg reaction), they have also been successfully employed in C-O, C-S, and C-P bond-forming reactions.[3] The applicability of this compound to these transformations would require experimental validation.

Q3: How does the rigidity of the spirocyclic scaffold of this compound contribute to its effectiveness as a ligand?

A3: The rigid, three-dimensional structure of spirocyclic scaffolds like 1,6-diazaspiro[3.4]octane provides a well-defined coordination environment for the copper center.[2][10] This conformational rigidity can enhance the stability of the catalytic species and influence the selectivity of the reaction.

Q4: What are the best practices for handling and storing this compound?

A4: As with most organic reagents, it should be stored in a cool, dry place away from light and moisture. When handling, use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Q5: Are there any known incompatibilities of this compound with certain functional groups?

A5: While specific incompatibility data for this particular ligand is not extensively documented, diamine ligands are generally robust. However, it is always prudent to consider potential interactions with highly reactive functional groups on your substrates. A small-scale test reaction is recommended when working with new or complex substrates.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Reagent Purity & Inert Atmosphere Low_Yield->Check_Reagents Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Optimize_Conditions Optimize Base, Solvent, Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Side_Products Address_Homocoupling Lower Temp, Optimize Catalyst Loading, Ensure O2-free Side_Products->Address_Homocoupling Yes (Homocoupling) Check_Functional_Groups Consider Weaker Base for Sensitive Groups Side_Products->Check_Functional_Groups Yes (Other) Catalyst_Deactivation Reaction Stalls? Side_Products->Catalyst_Deactivation No Address_Homocoupling->Catalyst_Deactivation Check_Functional_Groups->Catalyst_Deactivation Screen_Solvents_Bases Screen Solvents/Bases for Catalyst Stability Catalyst_Deactivation->Screen_Solvents_Bases Yes Successful_Reaction Successful_Reaction Catalyst_Deactivation->Successful_Reaction No Screen_Solvents_Bases->Successful_Reaction

Caption: A decision-making flowchart for troubleshooting your coupling reactions.

IV. References

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.). Retrieved January 21, 2026, from [Link]

  • 6-Methyl-2,6-diazaspiro[3.4]octane - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of Polar Diazaspiro[3.3]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar diazaspiro[3.3]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and challenging molecules. The inherent polarity and basicity of the diazaspiro[3.3]octane core often lead to significant hurdles in achieving high purity. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges in your laboratory.

Section 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific, practical problems encountered during the purification of polar diazaspiro[3.3]octane derivatives. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: Severe Tailing or Streaking on Silica Gel TLC and Flash Chromatography

Q: My diazaspiro[3.3]octane derivative is streaking badly on my silica TLC plate, even with highly polar solvent systems like 20% methanol in dichloromethane with ammonia. How can I achieve clean separation?

A: This is a classic problem arising from the strong interaction between the basic nitrogen atoms of your diazaspirooctane and the acidic silanol groups on the surface of the silica gel. This interaction leads to a non-uniform migration of your compound, resulting in significant tailing.

Causality Explained: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogens in your diazaspiro[3.3]octane derivative (pKa of protonated amines can range from 8-11) are readily protonated by these silanol groups, leading to strong ionic interactions that effectively immobilize the compound on the stationary phase. The result is poor elution and pronounced tailing.[1][2]

Recommended Solutions:
  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic silanol groups.[3][4]

      • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your eluent. TEA is a stronger base than your compound and will preferentially interact with the silanol groups, "masking" them from your analyte.[3]

      • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 10% of a 2% NH4OH/MeOH solution in DCM).[1][2]

  • Stationary Phase Alternatives:

    • Deactivated Silica Gel: You can deactivate the silica gel yourself by preparing a slurry of silica in your chosen eluent containing 1-2% TEA, then packing the column with this slurry.[4] This pre-treatment neutralizes the acidic sites before your compound is introduced.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina will not have the acidic sites that cause tailing with amines.

    • Amine-Functionalized Silica: For very polar and basic compounds, consider using commercially available amine-functionalized silica columns. These stationary phases provide a less interactive surface for basic analytes.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[6][7][8] In HILIC, a polar stationary phase (like silica or a diol-bonded phase) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water).[8] This technique can provide excellent separation for highly polar molecules.[6][8]

Issue 2: The Compound is an Amorphous Solid or Oil and Fails to Crystallize

Q: I've successfully removed most impurities via chromatography, but my final product is a sticky oil or an amorphous solid. How can I induce crystallization to obtain a pure, solid product?

A: The inability to crystallize is common for highly polar and flexible molecules. The presence of multiple polar functional groups can lead to strong solvent interactions and disordered packing in the solid state.

Causality Explained: Crystallization requires the formation of a highly ordered, three-dimensional lattice.[9] Polar molecules, like diazaspiro[3.3]octane derivatives, can form strong hydrogen bonds with residual solvent molecules, which can disrupt the formation of a crystal lattice. Furthermore, the inherent flexibility of some derivatives can make it energetically difficult for the molecules to adopt the single, low-energy conformation required for ordered packing.

Recommended Solutions:
  • Salt Formation: This is often the most effective strategy for inducing crystallization in basic compounds.[10][11][12] By converting the free base into a salt, you introduce ionic interactions and often increase the rigidity of the molecule, which can significantly improve the likelihood of crystallization.[9][10]

    • Choosing a Counter-ion:

      • Hydrochloric Acid (HCl): The most common choice.[9] Adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane to a solution of your compound can precipitate the hydrochloride salt.[1][13]

      • Other Acids: If the hydrochloride salt is still difficult to crystallize, consider other acids like sulfuric acid, methanesulfonic acid, or tartaric acid.

    • The ΔpKa Rule: For stable salt formation, the pKa of the protonated diazaspirooctane should be at least 2-3 units higher than the pKa of the acid used.[10][11]

  • Systematic Solvent Screening for Recrystallization:

    • Finding the Right Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14]

    • Solvent Pairs: If a single solvent doesn't work, try a binary solvent system.[14] Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Solvent Polarity Good Solvents (for dissolving) Bad Solvents (for precipitating)
Polar Methanol, Ethanol, WaterDichloromethane, Diethyl Ether
Mid-Polarity Acetone, Ethyl Acetate, AcetonitrileHexanes, Heptane
Non-Polar Toluene, DichloromethaneHexanes, Heptane, Pentane
  • Techniques to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[14]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[14]

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of high-quality crystals.

Issue 3: Low Recovery After Purification

Q: After running a flash column, my final yield is significantly lower than expected, even though the starting material was consumed. Where is my compound going?

A: Low recovery of highly polar, basic compounds from silica gel chromatography is a frequent issue. This is often due to irreversible adsorption to the stationary phase or decomposition.

Causality Explained: The same strong interactions with acidic silanol groups that cause tailing can also lead to irreversible binding of your compound to the silica gel, especially if the compound is particularly basic or if there are minor, highly polar impurities. In some cases, the acidic nature of the silica gel can catalyze the decomposition of sensitive functional groups on your molecule.[2]

Recommended Solutions:
  • Assess Stability on Silica: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[2]

  • Use a Milder Stationary Phase:

    • As mentioned in Issue 1, switching to neutral or basic alumina, or a bonded phase like amine or diol, can prevent decomposition and irreversible adsorption.[3][5]

  • Reversed-Phase Chromatography:

    • For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a good option.[1][6] In this technique, a non-polar stationary phase is used with a polar mobile phase (often water and acetonitrile or methanol). Your polar compound will elute early, while less polar impurities will be retained longer.

    • Note: Some very polar compounds may have poor retention on standard C18 columns.[6] In such cases, specialized "aqueous stable" C18 columns or HILIC are better choices.[6]

  • Purification via Salt Formation and Extraction:

    • If your compound is sufficiently basic, an acid-base extraction can be a powerful purification tool. Dissolve your crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your purified compound back into an organic solvent.

Issue 4: Difficulty in Separating Chiral Diazaspiro[3.3]octane Derivatives

Q: My synthesis produces a racemic mixture of a chiral diazaspiro[3.3]octane derivative. How can I separate the enantiomers?

A: The separation of enantiomers requires a chiral environment. This can be achieved through chiral chromatography or by converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic techniques.

Causality Explained: Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making them inseparable by standard purification methods. Chiral separation techniques introduce a chiral selector that interacts differently with each enantiomer, allowing for their separation.[15]

Recommended Solutions:
  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is the most common and effective method for analytical and preparative separation of enantiomers.[15][16]

    • Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) being particularly effective for a wide range of compounds, including those with amine functionalities.[17]

    • Method Development: Screening different CSPs and mobile phases (typically normal-phase with hexane/alcohol mixtures) is necessary to find the optimal separation conditions.[17]

  • Diastereomeric Salt Formation and Crystallization:

    • React your racemic diazaspiro[3.3]octane with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a mixture of diastereomeric salts.

    • These diastereomeric salts have different solubilities, which can often be exploited to selectively crystallize one diastereomer, leaving the other in solution.

    • After separation, the chiral acid can be removed by treatment with a base to recover the enantiomerically pure free base.

  • Derivatization with a Chiral Reagent:

    • React your racemic amine with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated using standard flash chromatography or HPLC.[18] After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose starting point for developing a purification method for a new polar diazaspiro[3.3]octane derivative?

A1: Start with Thin-Layer Chromatography (TLC) using a silica gel plate. Test a mobile phase of 10% methanol in dichloromethane. To this, add 1% triethylamine or 1% of a 10% ammonium hydroxide in methanol solution. This will give you a good initial indication of your compound's polarity and how it behaves on silica with a basic modifier. Based on the Rf value and spot shape, you can decide whether to proceed with modified normal-phase chromatography, switch to an alternative stationary phase like alumina, or consider HILIC or reversed-phase techniques.

Q2: My compound is soluble in water but not in most common organic solvents. How can I purify it using chromatography?

A2: For highly water-soluble compounds, reversed-phase chromatography is the most suitable option.[1] You can dissolve your sample in a small amount of water or a water/organic mixture and inject it onto a C18 column. The elution is typically done with a gradient of increasing organic solvent (acetonitrile or methanol) in water. If retention is still poor, HILIC is the next best approach, as it is specifically designed for such polar molecules.[8]

Q3: Can I use a rotovap to remove solvents after purification? Are there any stability concerns?

A3: Yes, a rotary evaporator is the standard method for solvent removal. However, be mindful of the basicity of your purified diazaspiro[3.3]octane derivative. If you have purified it as the free base, it can potentially be volatile under high vacuum, especially if it has a low molecular weight. It is advisable to use moderate temperatures on the water bath (30-40°C) and to avoid leaving the compound under high vacuum for extended periods after the solvent has been removed. If you have purified a salt form, it will be much less volatile.

Q4: How do I remove triethylamine (TEA) from my final product after chromatography?

A4: Triethylamine has a boiling point of 89.5°C, but it can be persistent. The most effective way to remove it is to dissolve the product in a solvent like dichloromethane or ethyl acetate and then evaporate the solvent on a rotary evaporator. Co-evaporation with a lower-boiling solvent like dichloromethane a few times can help chase out the residual TEA. If your compound is stable to acid, you can dissolve it in an organic solvent and wash it with a very dilute, weak acid to protonate and remove the TEA into the aqueous phase, but this risks protonating your product as well.

Q5: Is it possible to purify these compounds without chromatography?

A5: Yes, depending on the nature of the impurities. If the main impurities are non-basic, purification can often be achieved through acid-base extraction as described in Issue 3. If the product is a solid, recrystallization or salt formation followed by recrystallization are powerful techniques that can yield very high purity material without the need for chromatography.[10][14]

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for a polar diazaspiro[3.3]octane derivative.

Purification_Workflow start Crude Polar Diazaspiro[3.3]octane Derivative tlc Initial TLC Analysis (Silica, 10% MeOH/DCM + 1% TEA) start->tlc tailing Severe Tailing or Streaking? tlc->tailing rf_check Rf in acceptable range (0.2-0.5)? tailing->rf_check No alt_stationary Alternative Stationary Phase (Alumina, Amine-Silica) tailing->alt_stationary Yes normal_phase Normal-Phase Flash Chromatography (Silica + Basic Modifier) rf_check->normal_phase Yes high_rf Compound runs at solvent front (Rf > 0.8) rf_check->high_rf No, too high low_rf Compound at baseline (Rf < 0.1) rf_check->low_rf No, too low final_product Purified Product normal_phase->final_product alt_stationary->final_product hilic Consider HILIC reverse_phase Reversed-Phase Chromatography (C18, Water/ACN) high_rf->reverse_phase increase_polarity Increase Mobile Phase Polarity (e.g., 20% MeOH/DCM + modifier) low_rf->increase_polarity reverse_phase->final_product increase_polarity->tlc Re-evaluate crystallization_check Is product crystalline? final_product->crystallization_check crystallization_check->final_product Yes salt_formation Induce Crystallization (Salt Formation, Recrystallization) crystallization_check->salt_formation No (Oil/Amorphous) salt_formation->final_product Re-purify if needed

Caption: Decision workflow for purifying polar diazaspiro[3.3]octane derivatives.

References

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. (2014). Taylor & Francis Group. Retrieved from [Link]

  • Salt Selection in Drug Development. (2009). Pharmaceutical Technology. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Principles of Salt Formation. (2025). ResearchGate. Retrieved from [Link]

  • The role of crystal polarity in alpha-amino acid crystals for induced nucleation of ice. (1998). PubMed. Retrieved from [Link]

  • How do I make a crystal of highly polar compounds?. (2015). ResearchGate. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Amine purification. (2011). Science Forums. Retrieved from [Link]

  • For highly polar compound, how to do the purification?. (2018). ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. (2018). National Institutes of Health. Retrieved from [Link]

  • Crystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. (2002). ScienceDirect. Retrieved from [Link]

  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). MDPI. Retrieved from [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Retrieved from [Link]

Sources

analytical methods for detecting impurities in 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 6-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. As a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting the central nervous system, ensuring the purity of this compound is of paramount importance.[1] This document provides a structured approach to troubleshooting common analytical challenges, grounded in established scientific principles.

Section 1: Understanding Potential Impurities

Before delving into analytical methodologies, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. Impurities can originate from starting materials, by-products of the reaction, or degradation products. A comprehensive understanding of the synthetic route is essential for targeted impurity profiling.[2]

Commonly Encountered Impurity Classes:

  • Starting Material Residues: Unreacted precursors from the synthetic pathway.

  • Reaction By-products: Molecules formed through alternative reaction pathways.

  • Isomeric Impurities: Structural isomers of the target molecule that may exhibit different pharmacological or toxicological profiles.

  • Degradation Products: Impurities formed due to exposure to heat, light, or reactive reagents.

Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQs

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Given its amine structure, specific challenges can arise during HPLC analysis.

FAQ 1: Why am I observing peak tailing with my this compound sample?

Answer: Peak tailing is a common issue when analyzing basic compounds like amines.[3][4] It is often caused by strong interactions between the analyte and the stationary phase. Specifically, the basic amine groups can interact with acidic silanol groups on the surface of silica-based columns, leading to poor peak shape.[3][5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can reduce the interaction between the basic amine and the acidic silanol groups, thereby improving peak shape.[4]

  • Use of an "End-Capped" Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

  • Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, minimizing tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3][5]

FAQ 2: My retention times are drifting. What could be the cause?

Answer: Retention time drift can be frustrating and points to a lack of system stability. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[6]

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifting retention times. Always prepare fresh mobile phase and ensure accurate component mixing.[6]

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as temperature variations can affect retention.[6]

  • System Leaks: Check all fittings and connections for any signs of leaks, which can cause pressure and flow rate fluctuations.[7]

Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound and its impurities. Optimization will likely be required based on the specific impurities of interest.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH 5.0)The buffer helps to control the pH and improve peak shape for the basic analyte.[8]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA gradient elution is often necessary to separate impurities with a range of polarities.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce viscosity.[4][8]
Detection UV at 210 nmAs this compound lacks a strong chromophore, detection at a low UV wavelength is often necessary.
Injection Volume 10 µLA standard injection volume to avoid column overload.

Workflow Diagram for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift pressure_fluctuation Pressure Fluctuation start->pressure_fluctuation check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_column Use End-Capped Column peak_tailing->check_column check_overload Reduce Sample Concentration peak_tailing->check_overload check_equilibration Ensure Proper Equilibration rt_drift->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase rt_drift->check_mobile_phase check_temp Use Column Oven rt_drift->check_temp check_leaks Inspect System for Leaks pressure_fluctuation->check_leaks solution Problem Resolved check_ph->solution check_column->solution check_overload->solution check_equilibration->solution check_mobile_phase->solution check_temp->solution check_leaks->solution

Caption: A logical workflow for diagnosing common HPLC issues.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Troubleshooting & FAQs

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, offering both high separation efficiency and definitive identification. However, the analysis of amines by GC can be challenging due to their reactivity.[9][10]

FAQ 1: I'm seeing poor peak shape and reproducibility for my amine analytes. What can I do?

Answer: The polar nature of amines makes them prone to adsorption on active sites within the GC system, such as the injector liner and the column stationary phase.[9][10] This leads to peak tailing and poor reproducibility.

Troubleshooting Steps:

  • Use a Deactivated Column: Employ a column specifically designed for amine analysis, which has a deactivated surface to minimize analyte interaction.[10]

  • Derivatization: Converting the amines to less polar derivatives can significantly improve their chromatographic behavior.[11]

  • Injector Maintenance: Regularly clean or replace the injector liner and seals to prevent the buildup of active sites.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.

FAQ 2: How can I identify unknown impurities using GC-MS?

Answer: The mass spectrometer provides valuable structural information through the fragmentation patterns of the analytes.

Troubleshooting Steps:

  • Library Matching: The obtained mass spectrum of an unknown peak can be compared against a spectral library (e.g., NIST) for tentative identification.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule. For example, the loss of a methyl group (15 amu) or an ethyl group (29 amu) can be indicative of the presence of these moieties.[12]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.[13]

Experimental Protocol: A General-Purpose GC-MS Method

This protocol is a starting point for the analysis of volatile impurities in this compound.

Parameter Condition Rationale
Column Amine-specific capillary column (e.g., CP-Volamine)Designed to minimize interactions with basic compounds.[14]
Injector Temperature 250 °CSufficient to volatilize the analytes without causing thermal degradation.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/minA temperature program is used to separate compounds with a range of boiling points.
Carrier Gas Helium at 1 mL/minAn inert carrier gas commonly used in GC.
MS Ion Source Temp 230 °CA standard ion source temperature.
MS Quadrupole Temp 150 °CA typical quadrupole temperature.
Scan Range 40-400 m/zA wide scan range to detect a variety of potential impurities.

Workflow for Impurity Identification by GC-MS

GCMS_Impurity_ID start GC-MS Analysis unknown_peak Unknown Peak Detected start->unknown_peak mass_spectrum Obtain Mass Spectrum unknown_peak->mass_spectrum library_search NIST Library Search mass_spectrum->library_search fragmentation_analysis Analyze Fragmentation Pattern mass_spectrum->fragmentation_analysis tentative_id Tentative Identification library_search->tentative_id fragmentation_analysis->tentative_id hrms High-Resolution MS (Optional) tentative_id->hrms elemental_comp Determine Elemental Composition hrms->elemental_comp confirmed_id Confirmed Identification elemental_comp->confirmed_id

Caption: A systematic approach to identifying unknown impurities using GC-MS.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural identification and confirmation of impurities. Unlike other techniques, NMR can provide detailed information about the connectivity of atoms within a molecule.[15]

FAQ 1: Can NMR be used for quantitative analysis of impurities?

Answer: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte without the need for a reference standard of the impurity itself. By integrating the signals of the impurity and a known internal standard, the quantity of the impurity can be accurately determined.

FAQ 2: What NMR experiments are most useful for impurity identification?

Answer: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for structural elucidation.

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which is useful for determining stereochemistry.

The combination of these techniques allows for the complete structural assignment of an unknown impurity.[16]

Section 5: Regulatory Context and Further Considerations

The identification and control of impurities in active pharmaceutical ingredients (APIs) and drug products are strictly regulated by agencies such as the FDA and EMA.[17] It is crucial to follow the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines provide thresholds for the reporting, identification, and qualification of impurities.

For a comprehensive impurity profiling strategy, it is often necessary to employ orthogonal analytical techniques. For instance, an impurity detected by HPLC can be isolated using preparative chromatography and then subjected to NMR and MS for structural elucidation. This multi-faceted approach ensures the thorough characterization of all potential impurities, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography - Scribd.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • HPLC Troubleshooting Guide.
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13).
  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025, August 5).
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET.
  • 6-Methyl-2,6-diazaspiro[3.4]octane - MySkinRecipes.
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003, July 16).
  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17).
  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
  • Amines by GC-MS - Chromatography Forum. (2011, February 25).
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
  • Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib - BrJAC. (2019, January 28).
  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed.

Sources

resolving stereoisomers of substituted 1,6-diazaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Stereoisomers of Substituted 1,6-Diazaspiro[3.4]octanes

ResolutionStrategy

Caption: Decision flow for selecting a chiral resolution method.

SFCScreening

Caption: A systematic workflow for chiral method development.

Q: My peaks are tailing badly, even with a basic additive. What's happening? A: Severe peak tailing for a basic compound, despite using an additive like DEA, points to a few potential issues: strong, undesirable interactions with the column, column degradation, or extra-column effects. Troubleshooting Steps:

Increase Additive Concentration: Try incrementally increasing the DEA concentration to 0.2% or even 0.5%. Sometimes, a higher concentration is needed to fully passivate active sites. Switch to a Stronger Amine: If DEA isn't effective, consider a chelating amine like ethylenediamine (EDA). Its bidentate nature can be more effective at masking silica surface silanols. Column Contamination/Memory Effect: If the column was previously used with acidic additives, you could be experiencing an "additive memory effect."[1] Flush the column thoroughly with a strong solvent like 100% ethanol or isopropanol to remove contaminants. For robust immobilized columns, a regeneration procedure may be necessary.[2] Check for Metal Contamination: Your diamine scaffold could be chelating with trace metals in the HPLC/SFC flow path or on the column itself. Consider using a system passivated for biological samples or flushing with a solution containing a chelating agent like EDTA (ensure compatibility with your column first).

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Methyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and application of this versatile spirocyclic diamine. Our aim is to provide practical, experience-driven solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am experiencing low yields in the synthesis of my target molecule using this compound. What are the likely causes and how can I improve the outcome?

Low yields can stem from a variety of factors, from the quality of your starting materials to the reaction conditions. Let's break down the most common culprits and their solutions.

Potential Cause 1: Impure Starting Materials

Impurities in your starting materials, including the this compound, can interfere with the reaction by poisoning catalysts or participating in unwanted side reactions.

  • Solution: Ensure the purity of all reagents before commencing your reaction. It is recommended to purify starting materials through techniques such as recrystallization or column chromatography.

Potential Cause 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Solution: A systematic optimization of reaction conditions is crucial. We recommend screening a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1] Temperature adjustments can also be beneficial; some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

Potential Cause 3: Inefficient Catalyst or Ligand System

For catalyzed reactions, the choice of catalyst and ligand is critical for achieving high yields.

  • Solution: It is advisable to screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands have been shown to have a significant impact on both yield and enantioselectivity.[1]

Question 2: My reaction is producing a mixture of diastereomers, and the desired stereoisomer is not the major product. How can I improve the diastereoselectivity?

Controlling stereochemistry is a common challenge in the synthesis of complex molecules. Several factors can influence the diastereoselectivity of your reaction.

Potential Cause 1: Solvent Effects

The polarity of the solvent can influence the transition state of the reaction, which in turn affects the stereochemical outcome.

  • Solution: A solvent screen is a valuable first step. In some cases, changing the solvent can even reverse the diastereoselectivity of a reaction.[1]

Potential Cause 2: Catalyst and Ligand Control

Chiral catalysts and ligands are instrumental in directing the stereochemical course of a reaction.

  • Solution: If you are using a chiral catalyst, ensure its enantiomeric purity. Experimenting with different chiral ligands can also lead to improved diastereoselectivity.

Question 3: I am observing significant formation of side products, complicating the purification of my desired compound. What are the common side reactions and how can I minimize them?

Side reactions can be a major hurdle in achieving high purity and yield. Understanding the potential side reactions of this compound is key to mitigating them.

Potential Side Reaction 1: Over-alkylation or Acylation

As a diamine, this compound has two nucleophilic nitrogen atoms. This can lead to double alkylation or acylation if the stoichiometry is not carefully controlled.

  • Solution: Use a controlled stoichiometry of your electrophile. In many cases, using a slight excess of the diamine can help to minimize the formation of the double-substituted product. The order of addition can also be important; adding the electrophile slowly to a solution of the diamine can often improve selectivity.

Potential Side Reaction 2: Ring-Opening Reactions

The strained four-membered ring in the spirocyclic system can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.

  • Solution: Employ milder reaction conditions where possible. If the reaction requires acidic or basic conditions, consider using a less harsh reagent or running the reaction at a lower temperature.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general guideline for the mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Base (e.g., K2CO3 or DIPEA)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of the alkyl halide (1.0 equivalent) in the same solvent to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require heating to proceed to completion.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Expected Value
Yield60-85%
Purity (by HPLC)>95%
AppearanceColorless to pale yellow oil

Visualizing Reaction Troubleshooting

The following diagram illustrates a typical workflow for troubleshooting a problematic reaction involving this compound.

Caption: A decision-making workflow for troubleshooting common issues in reactions.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.

Sources

Validation & Comparative

A Researcher's Guide to Stereoselective Bioactivity: A Comparative Case Study of 6-Methyl-1,6-diazaspiro[3.4]octane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional structure of a molecule is paramount. Spirocycles, with their rigid, well-defined three-dimensional structures, are highly sought-after scaffolds in drug discovery.[1] The 1,6-diazaspiro[3.4]octane framework, in particular, offers a unique structural motif that allows for precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] When a spirocyclic compound like 6-Methyl-1,6-diazaspiro[3.4]octane is synthesized, the presence of a chiral center at the C6 position results in two non-superimposable mirror images, known as enantiomers: (R)-6-Methyl-1,6-diazaspiro[3.4]octane and (S)-6-Methyl-1,6-diazaspiro[3.4]octane.

Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning they interact differently with each enantiomer.[3] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive or, in some cases, contribute to undesirable side effects.[4] Therefore, a thorough comparison of the biological activities of individual enantiomers is a critical step in drug development.

While specific comparative biological data for the enantiomers of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for such an investigation. We will use a hypothetical case study where this scaffold is evaluated as a ligand for the M3 muscarinic acetylcholine receptor (M3 mAChR), a well-established G-protein coupled receptor (GPCR) target.[5][6] This guide will detail the necessary experimental workflows, from chiral separation to in vitro characterization, and provide illustrative data to highlight the potential for stereoselective activity.

Part 1: Experimental Workflow for Comparative Analysis

A systematic approach is required to delineate the bioactivity of each enantiomer. The overall workflow involves obtaining the pure enantiomers, assessing their binding affinity and functional activity at the target receptor, and evaluating their effects in a cellular context.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: In Vitro Characterization (M3 mAChR) cluster_2 Phase 3: Data Analysis A Racemic Synthesis of This compound B Chiral HPLC Separation A->B C (R)-Enantiomer (>99% ee) B->C D (S)-Enantiomer (>99% ee) B->D E Radioligand Binding Assay (Competition) C->E F Functional Assay (Calcium Flux) C->F D->E D->F G Determine Affinity (Ki) E->G H Determine Potency (EC50) & Efficacy (% Activation) F->H I Comparative Data Analysis G->I H->I J Structure-Activity Relationship (SAR) I->J

Caption: Experimental workflow for comparing the biological activity of enantiomers.

Part 2: Chiral Separation and Enantiomeric Purity

The prerequisite for any comparative study is the isolation of each enantiomer in high purity.

Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) column is essential. Columns such as those based on immobilized polysaccharides (e.g., Chiralcel® series) are often effective for separating amine-containing compounds.[7]

  • Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical mobile phases consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) is commonly used.

  • Fraction Collection: Once baseline separation is achieved, the eluent corresponding to each enantiomeric peak is collected separately.

  • Purity Analysis: The enantiomeric excess (ee) of the collected fractions is determined using an analytical chiral HPLC method. An ee of >99% is desirable for biological testing.

Part 3: Comparative In Vitro Pharmacology at the M3 Muscarinic Receptor

The M3 muscarinic acetylcholine receptor, a Gq-coupled GPCR, plays a crucial role in smooth muscle contraction and glandular secretion.[6] Its activation leads to an increase in intracellular calcium. We will assess the affinity and functional activity of the (R) and (S) enantiomers at this receptor.

A. Radioligand Binding Assays: Determining Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor.[8][9] A competition binding assay will be used to determine the inhibition constant (Ki) of our test compounds against a known radioligand for the M3 mAChR, such as [3H]-N-methylscopolamine ([3H]-NMS).

Protocol: M3 mAChR Competition Binding Assay

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human M3 mAChR (e.g., CHO-K1 or HEK293 cells).

    • [3H]-NMS (radioligand).

    • Atropine (non-selective muscarinic antagonist for determining non-specific binding).

    • (R)- and (S)-6-Methyl-1,6-diazaspiro[3.4]octane.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Procedure:

    • In a 96-well plate, add cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test enantiomer (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

    • Incubate at room temperature for 2-3 hours to reach equilibrium.[10]

    • Harvest the membranes onto filter mats using a cell harvester.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays: Determining Potency (EC50) and Efficacy

Functional assays measure the biological response elicited by a compound. For the Gq-coupled M3 receptor, a calcium flux assay is a direct measure of receptor activation.[11]

G cluster_0 M3 Muscarinic Receptor Signaling Pathway Ligand Agonist Enantiomer Receptor M3 mAChR Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Store Ca2+ Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Stimulates

Caption: Simplified Gq signaling pathway for the M3 muscarinic receptor.

Protocol: Calcium Flux Assay

  • Cell Preparation: Plate CHO-K1 or HEK293 cells stably expressing the M3 mAChR in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add varying concentrations of the test enantiomers to the wells.

  • Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response, or efficacy) relative to a full agonist like carbachol.

Part 4: Illustrative Data and Interpretation

To illustrate the potential for stereoselectivity, let's consider the following hypothetical data for our enantiomers at the M3 mAChR.

Table 1: Comparative In Vitro Activity of this compound Enantiomers at the Human M3 mAChR

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Carbachol max)
(S)-Enantiomer 15 ± 2.145 ± 5.898%
(R)-Enantiomer 850 ± 75> 10,000< 10%
Carbachol (Control) 2,100 ± 150120 ± 15100%

Interpretation of Results:

  • Stereoselective Binding: The data clearly show a significant difference in binding affinity. The (S)-enantiomer has a Ki of 15 nM, indicating high affinity for the M3 receptor. In contrast, the (R)-enantiomer has a Ki of 850 nM, showing approximately 57-fold lower affinity. This difference suggests that the chiral center is critical for the molecule's interaction with the receptor's binding pocket. The spatial orientation of the methyl group in the (S)-enantiomer likely forms favorable interactions, while in the (R)-enantiomer, it may cause a steric clash.

  • Stereoselective Function: The functional data corroborate the binding results. The (S)-enantiomer acts as a potent full agonist with an EC50 of 45 nM and nearly 100% efficacy. The (R)-enantiomer is essentially inactive, showing no significant agonist activity at concentrations up to 10,000 nM.

Conclusion and Future Directions

This guide outlines a robust, systematic approach for comparing the biological activity of the enantiomers of this compound. By employing a combination of chiral separation, radioligand binding assays, and functional cell-based assays, researchers can precisely define the pharmacological profile of each stereoisomer. The hypothetical data presented for the M3 muscarinic receptor demonstrate a clear case of stereoselectivity, where the (S)-enantiomer is a potent agonist and the (R)-enantiomer is inactive. This type of detailed characterization is fundamental to modern drug discovery, enabling the selection of the optimal enantiomer for further development and ensuring the creation of safer, more effective medicines.

References

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. Available at: [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Ligand binding and functional characterization of muscarinic acetylcholine receptors on the TE671/RD human cell line. PubMed. Available at: [Link]

  • Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. ACS Publications. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. PubMed Central. Available at: [Link]

  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI. Available at: [Link]

  • Exploring a new ligand binding site of G protein-coupled receptors. RSC Publishing. Available at: [Link]

  • Target: Muscarinic acetylcholine receptor M3 (CHEMBL245). ChEMBL - EMBL-EBI. Available at: [Link]

  • Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods. ResearchGate. Available at: [Link]

  • Binding kinetics of ligands acting at GPCRs. PubMed Central. Available at: [Link]

  • Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PubMed Central. Available at: [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

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A Senior Application Scientist's Guide: 6-Methyl-1,6-diazaspiro[3.4]octane vs. 2,6-diazaspiro[3.3]heptane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary pursuit of novel therapeutics, medicinal chemistry has increasingly pivoted from planar, two-dimensional molecules towards sp³-rich, three-dimensional scaffolds. This "escape from flatland" seeks to improve selectivity, potency, and physicochemical properties. Spirocyclic diamines have emerged as exceptionally valuable building blocks in this endeavor, often serving as conformationally restricted bioisosteres for motifs like piperazine. This guide provides an in-depth, objective comparison of two such scaffolds: the well-established 2,6-diazaspiro[3.3]heptane and the emerging 6-methyl-1,6-diazaspiro[3.4]octane. We will dissect their structural nuances, physicochemical profiles, synthetic accessibility, and strategic applications, supported by experimental data and protocols to inform rational drug design.

Introduction: The Value of 3D Scaffolds

The rigid, spirocyclic nature of these diamines offers a distinct advantage in drug design. By locking the conformation of a molecule, chemists can pre-organize key pharmacophoric elements for optimal interaction with a biological target. This conformational constraint can lead to a significant enhancement in binding affinity and selectivity. Furthermore, these scaffolds provide precise vectors for exiting substituents into three-dimensional space, allowing for a more sophisticated exploration of a target's binding pocket compared to flexible or planar ring systems. This guide focuses on two key players in this space, comparing the bis-azetidine system of 2,6-diazaspiro[3.3]heptane with the azetidine-pyrrolidine fusion of this compound.

Structural and Conformational Landscape

The fundamental difference between the two scaffolds lies in their core architecture: 2,6-diazaspiro[3.3]heptane is composed of two fused four-membered azetidine rings, while 1,6-diazaspiro[3.4]octane consists of a four-membered azetidine ring fused to a five-membered pyrrolidine ring. This distinction has profound implications for molecular shape, rigidity, and the spatial orientation of substituents.

The 2,6-diazaspiro[3.3]heptane core is exceptionally rigid. The fusion of two strained four-membered rings creates a compact, cruciform structure. Quantum mechanics calculations show that replacing a piperazine with a 2,6-diazaspiro[3.3]heptane increases the distance between the two nitrogen atoms by approximately 1.3 Å and induces a nearly 90° twist in the orientation of the substituents.[1] This fixed, non-planar geometry can be highly advantageous for disrupting interactions that lead to off-target effects or for fitting into uniquely shaped binding pockets.

Conversely, the this compound scaffold possesses greater conformational flexibility due to the five-membered pyrrolidine ring. While still more constrained than an open-chain or monocyclic analogue, the pyrrolidine ring can adopt various envelope and twist conformations. The methyl group on the pyrrolidine nitrogen (N6) further influences the conformational preference and local steric environment. This scaffold presents a different set of exit vectors from the nitrogens, offering an alternative geometric profile for structure-activity relationship (SAR) exploration.

G cluster_0 Structural Comparison cluster_1 Key Implications struct1 2,6-Diazaspiro[3.3]heptane img1 props1 Bis-Azetidine Core Highly Rigid 'Twisted' Structure Shorter N-N Distance Profile Implication1 Conformational Rigidity props1->Implication1 Higher Rigidity Implication2 Exit Vector Geometry props1->Implication2 Twisted ~1.3 Å longer N-N vs Piperazine struct2 This compound img2 props2 Azetidine-Pyrrolidine Core Increased Flexibility (Pyrrolidine) Different Substituent Vectors props2->Implication1 Lower Rigidity props2->Implication2 Asymmetric Different N-N distance Implication3 Physicochemical Properties Implication1->Implication3 Implication2->Implication3

Figure 1: Core structural differences between the two spirocyclic diamines.

Comparative Physicochemical Profile

The choice between these scaffolds is often driven by the need to fine-tune key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2,6-Diazaspiro[3.3]heptaneThis compoundCausality & Drug Design Insight
Molecular Weight 98.15 g/mol [2]126.20 g/mol [3]The octane derivative carries a higher molecular weight penalty, an important consideration for maintaining "rule-of-five" compliance.
Calculated logP -1.0[2]-0.1 (for parent 1,6-DS[3.4]O)Both are inherently hydrophilic. However, N-methylation on the octane derivative significantly increases lipophilicity compared to its parent scaffold and the heptane analogue.
pKa (Predicted) ~9.5 - 10.5~10.0 - 11.0 (N1), ~9.0-10.0 (N6)2,6-Diazaspiro[3.3]heptane is significantly more basic than piperazine. This increased basicity can lead to a lower measured logD₇.₄, effectively reducing lipophilicity at physiological pH despite adding a carbon atom.[1] The N-methyl group on the octane derivative is expected to slightly decrease the basicity of N6 compared to a secondary amine.
Topological PSA 24.1 Ų[2]15.3 Ų[4]Both have relatively low polar surface areas, which is generally favorable for cell permeability.
Aqueous Solubility Generally highExpected to be good, but lower than the heptane due to higher MW and lipophilicity.The high basicity and polarity of the heptane scaffold contribute to excellent aqueous solubility.

Expertise in Action: The counterintuitive observation that 2,6-diazaspiro[3.3]heptane can lower the logD of a molecule compared to piperazine is a key field-proven insight.[1] This is primarily an effect of its increased basicity. The nitrogen atoms are gamma to each other, reducing inductive electron withdrawal and making them more readily protonated at pH 7.4. This increased charge state enhances aqueous solubility and lowers the distribution into the octanol phase. This makes the 2,6-diazaspiro[3.3]heptane scaffold a powerful tool for mitigating high lipophilicity in a lead series without sacrificing molecular complexity. The this compound, with its N-methyl group, is less likely to provide this same lipophilicity-reducing benefit and may be selected for reasons of vector orientation or patentability.

Synthetic Accessibility and Strategy

The utility of a scaffold is directly tied to its synthetic accessibility. Both scaffolds require multi-step syntheses, but robust and scalable routes have been developed. A critical step for both is the construction of the sterically congested spirocyclic quaternary carbon center.

G cluster_0 2,6-Diazaspiro[3.3]heptane Route cluster_1 1,6-Diazaspiro[3.4]octane Route Start Commercially Available Precursors A1 Form Aldehyde Precursor (e.g., from Chloroester) Start->A1 B1 1,3-Dipolar Cycloaddition (e.g., Azomethine Ylide) Start->B1 A2 Reductive Amination with Primary Amine A1->A2 A3 Intramolecular Cyclization (e.g., via t-BuOK) A2->A3 A4 Mono-Protected Scaffold A3->A4 Final Target Molecule A4->Final Deprotection & Functionalization B2 Form Pyrrolidine Ring B1->B2 B3 Annulation Strategy to form Azetidine Ring B2->B3 B4 Protected Scaffold B3->B4 B4->Final Deprotection & Functionalization

Figure 2: Generalized synthetic workflows for diazaspirocyclic cores.
Experimental Protocol: Synthesis of Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane

This protocol is adapted from established literature procedures and represents a common route to this valuable intermediate.[5][6]

Step 1: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • To a solution of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate in an anhydrous solvent like THF or Et₂O at -20 °C, add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Allow the reaction to stir for 2-3 hours, monitoring by TLC for the consumption of starting material.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the intermediate alcohol.

  • Dissolve the crude alcohol in an anhydrous solvent like dichloromethane (DCM). Add a suitable oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation.

  • Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Work up the reaction accordingly (e.g., for Swern, quench with triethylamine; for DMP, quench with sodium thiosulfate solution). Purify by column chromatography to yield the aldehyde.

Step 2: Reductive Amination and Cyclization

  • Dissolve the aldehyde from Step 1 in a solvent such as dichloroethane (DCE).

  • Add the desired primary amine (e.g., aniline or benzylamine) and one equivalent of acetic acid to form the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) and stir the reaction at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dissolve the crude amine in THF and add potassium tert-butoxide (t-BuOK). Heat the reaction to ~70 °C for 2-4 hours to effect intramolecular cyclization.[6]

  • Cool the reaction, filter to remove salts, and concentrate. Purify the resulting N-benzyl spirocycle by chromatography.

Step 3: Protection and Deprotection

  • The N-benzyl spirocycle can be debenzylated via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free diamine.

  • For selective functionalization, the free diamine can be mono-protected by reacting with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield N-Boc-2,6-diazaspiro[3.3]heptane.

Self-Validation Note: Each step of this protocol should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure complete conversion before proceeding. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol: Synthesis of a Protected 1,6-Diazaspiro[3.4]octane Derivative

This protocol outlines a general strategy for accessing the azetidine-pyrrolidine core, as direct, detailed syntheses of the specific N-methylated target are less common in cited literature.[7][8]

  • 1,3-Dipolar Cycloaddition: React N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid (TFA) in DCM. This azomethine ylide cycloaddition forms the pyrrolidine ring, yielding methyl 1-benzylpyrrolidine-3-carboxylate.[7]

  • Carboxylation: Treat the product from step 1 with a strong base like lithium diisopropylamide (LDA) at -78 °C, followed by quenching with methyl chloroformate to install a second ester at the C3 position.

  • Reduction: Reduce the diester using a strong reducing agent like LiAlH₄ to afford the corresponding diol, (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol.

  • Cyclization to form Azetidine Ring: Convert the diol to a ditosylate or dimesylate by reacting with tosyl chloride or mesyl chloride in the presence of a base. Subsequent treatment with a primary amine (e.g., methylamine, for the target compound) will effect a double displacement to form the fused azetidine ring.

  • Orthogonal Protection/Deprotection: The resulting N-benzyl, N'-methyl diamine can be selectively debenzylated via catalytic hydrogenation, leaving the N-methyl group intact and providing a free secondary amine for further functionalization.

Applications in Drug Design and Bioisosterism

The primary application of these scaffolds is as a conformationally restricted replacement for piperazine, a motif found in countless approved drugs but often associated with poor metabolic stability or off-target activity (e.g., hERG inhibition).

  • 2,6-Diazaspiro[3.3]heptane: This scaffold has been successfully used to replace piperazine in various medicinal chemistry programs.

    • Case Study 1 (Potency Loss): In a GPR119 agonist program, replacing a piperazine with 2,6-diazaspiro[3.3]heptane led to a dramatic (>800-fold) loss in potency. This was attributed to the altered geometry and increased N-N distance, which was suboptimal for the specific receptor interaction.[1] This highlights a critical consideration: while offering benefits, the unique geometry is not always a simple "plug-and-play" replacement.

    • Case Study 2 (Reduced Affinity): In the development of σ2 receptor ligands, replacing a piperazine moiety with spirocyclic diamines, including 2,6-diazaspiro[3.3]heptane, generally led to a reduction in affinity for the target.[9]

    • Cautionary Note: The strained bis-azetidine system can be susceptible to ring-opening under strongly acidic conditions (e.g., HCl). Deprotection is often preferably achieved using TFA.[9]

  • 1,6- and 2,6-Diazaspiro[3.4]octane: This scaffold family is emerging as a versatile alternative, offering a different structural and physicochemical profile.

    • Antimalarial Agents: A novel series based on a diazaspiro[3.4]octane core was identified from a high-throughput screen and optimized to yield compounds with potent, low-nanomolar activity against multiple stages of the Plasmodium falciparum parasite.[10]

    • Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one were designed as potent and selective σ1R antagonists. One lead compound was shown to enhance the analgesic effect of morphine and rescue morphine tolerance, demonstrating its potential for pain management.[11][12]

    • Antitubercular Agents: A 2,6-diazaspiro[3.4]octane core was used to develop a series of nitrofuran derivatives, leading to the identification of a lead with remarkable potency (MIC = 0.016 µg/mL) against Mycobacterium tuberculosis.[13]

Senior Application Scientist's Perspective & Conclusion

The choice between this compound and 2,6-diazaspiro[3.3]heptane is a strategic decision based on the specific challenges of a drug discovery program.

Choose 2,6-Diazaspiro[3.3]heptane when:

  • The primary goal is to increase molecular rigidity and three-dimensionality.

  • Reducing lipophilicity (logD) is a key objective, leveraging its higher basicity.

  • A "twisted" geometry that differs significantly from piperazine is desired to improve selectivity or escape existing intellectual property.

  • The target's binding site can accommodate the altered N-N distance and substituent vectors.

Choose this compound when:

  • A novel, sp³-rich scaffold with a different vector space is needed for SAR exploration.

  • The inherent flexibility of the five-membered ring is hypothesized to be beneficial for target binding.

  • The specific N-N distance and geometry offered by the azetidine-pyrrolidine system are a better match for the target than the bis-azetidine.

  • Navigating a crowded patent landscape around piperazine bioisosteres is a priority.

References

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Navigating the Structure-Activity Landscape of 6-Methyl-1,6-diazaspiro[3.4]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the conventional "flat" chemical space. In this context, spirocyclic scaffolds have emerged as a compelling strategy to introduce three-dimensionality, thereby enabling more precise interactions with biological targets.[1] Among these, the 6-Methyl-1,6-diazaspiro[3.4]octane core represents a versatile and promising building block for the development of new chemical entities targeting a range of biological systems, from central nervous system (CNS) disorders to infectious diseases.[2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. Drawing upon key studies of closely related diazaspiro[3.4]octane series, we will dissect the causal relationships between structural modifications and biological activity. This comparative analysis aims to furnish researchers with the critical insights necessary to navigate the design and optimization of this promising class of compounds.

The Allure of the Diazaspiro[3.4]octane Scaffold: A Foundation for Innovation

The 1,6-diazaspiro[3.4]octane framework offers a unique combination of rigidity and conformational constraint, which can be advantageous in drug design. The spirocyclic nature of the core structure introduces a well-defined three-dimensional geometry, allowing for the precise projection of substituents into the binding pockets of target proteins.[1] The presence of two nitrogen atoms provides opportunities for versatile chemical modifications, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug-like characteristics. Furthermore, the inherent novelty of this sp³-rich scaffold makes it an attractive starting point for hit-to-lead optimization programs.[2][3]

A Case Study in Antimalarial Drug Discovery: SAR of a Novel Diazaspiro[3.4]octane Series

A pivotal study in the exploration of the diazaspiro[3.4]octane scaffold was the identification of a novel chemical series with potent activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum.[2][3] This research provides a rich dataset for dissecting the SAR of this compound class.

Experimental Protocol: Whole-Cell High-Throughput Screening against P. falciparum
  • Compound Library Screening: A library of diverse chemical compounds is screened against the asexual blood stage of P. falciparum using a high-throughput assay that measures parasite viability (e.g., SYBR Green I-based fluorescence assay).

  • Hit Confirmation and IC₅₀ Determination: Primary hits are re-tested to confirm their activity and to determine the 50% inhibitory concentration (IC₅₀) in a dose-response format.

  • Multi-Stage Activity Profiling: Confirmed hits are further evaluated for their activity against other parasite life-cycle stages, such as gametocytes (responsible for transmission) and liver-stage schizonts, to identify compounds with a multi-stage profile.

  • Cytotoxicity Assessment: The cytotoxicity of active compounds is assessed against a mammalian cell line (e.g., HEK293) to determine their selectivity index (SI = mammalian CC₅₀ / parasite IC₅₀).

Structure-Activity Relationship Insights

The SAR studies on the antimalarial diazaspiro[3.4]octane series revealed several key determinants of activity:

  • The N1-Arylamide Moiety: The nature of the substituent on the N1 nitrogen of the diazaspiro[3.4]octane core was found to be a critical driver of potency. An arylamide group was identified as a key pharmacophore.

  • Substitution on the Aryl Ring: Modifications to the aryl ring of the N1-arylamide provided significant insights. Electron-withdrawing groups, such as trifluoromethyl (CF₃), at the meta position generally led to enhanced potency.

  • The N6-Alkyl Group: The presence of a methyl group at the N6 position was found to be favorable for activity.

Compound N1-Substituent N6-Substituent P. falciparum IC₅₀ (nM) Reference
1 3-(Trifluoromethyl)benzamideMethyl<50[2]
2 4-ChlorobenzamideMethyl>100[2]
3 BenzamideMethyl>200[2]
4 3-(Trifluoromethyl)benzamideHydrogen>500[2]

Table 1: Comparative activity of N1- and N6-substituted diazaspiro[3.4]octane derivatives against P. falciparum.

The data clearly indicates that the combination of a meta-trifluoromethylbenzamide at N1 and a methyl group at N6 is crucial for achieving low nanomolar potency against the malaria parasite.

Comparative Analysis: Diazaspiro[3.4]octane Derivatives Targeting Nicotinic Acetylcholine Receptors

While a dedicated SAR study on this compound derivatives as nicotinic acetylcholine receptor (nAChR) agonists is not yet prevalent in the literature, valuable inferences can be drawn from studies on other spirocyclic amines targeting this receptor family. nAChRs are ligand-gated ion channels that play a crucial role in various physiological and pathological processes in the CNS, making them attractive targets for the treatment of neurological disorders.[4]

Spirocyclic scaffolds, including those with a quinuclidine core, have been investigated as nAChR modulators.[5][6] A key feature of many potent nAChR agonists is the presence of a basic nitrogen atom that is protonated at physiological pH, allowing for a crucial cationic interaction with a conserved acidic residue in the receptor's binding site. The this compound core possesses two basic nitrogens, making it a suitable scaffold for designing nAChR ligands.

Hypothetical SAR for nAChR Agonism

Based on the established pharmacophore for nAChR agonists, the following SAR is hypothesized for this compound derivatives:

  • The Role of the N1-Nitrogen: The N1 nitrogen is likely to be the key basic center for interaction with the nAChR. Maintaining its basicity will be critical for activity.

  • Substituents on the N1-Nitrogen: Small, non-bulky substituents on the N1 nitrogen that do not significantly reduce its basicity may be tolerated or even enhance affinity and selectivity for specific nAChR subtypes.

  • The N6-Methyl Group: The methyl group at the N6 position may influence the overall conformation of the molecule and its fit within the receptor binding pocket. Its impact on subtype selectivity would be an important area of investigation.

  • Introduction of Hydrogen Bond Donors/Acceptors: The addition of functional groups capable of forming hydrogen bonds to the scaffold could lead to enhanced binding affinity and selectivity.

SAR_nAChR Core This compound Core N1 N1 Position (Basic Center) Core->N1 Critical for receptor interaction N6 N6-Methyl Group Core->N6 Influences conformation Substituents Substituents (R) N1->Substituents Modulate affinity & selectivity Activity nAChR Agonist Activity N6->Activity Affects subtype selectivity Substituents->Activity Determines potency nAChR_Workflow start Synthesis of Derivatives binding Radioligand Binding Assays (Determine affinity, Ki) start->binding functional Two-Electrode Voltage Clamp (TEVC) (Measure agonist-induced currents, EC₅₀, efficacy) binding->functional selectivity Subtype Selectivity Profiling (Test against a panel of nAChR subtypes) functional->selectivity in_vivo In Vivo Behavioral Models (Assess efficacy in models of CNS disorders) selectivity->in_vivo end Lead Candidate in_vivo->end

Caption: Experimental workflow for the evaluation of nAChR agonists.

Step-by-Step Methodologies
  • Synthesis of Derivatives: A library of this compound derivatives with diverse substituents at the N1 position is synthesized. The synthesis of the core scaffold can be achieved through multi-step synthetic routes. [7]2. Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for the target nAChR subtype (e.g., α7 or α4β2).

    • Protocol:

      • Prepare cell membranes expressing the nAChR subtype of interest.

      • Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the IC₅₀ value and convert it to a Kᵢ value using the Cheng-Prusoff equation.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

    • Objective: To functionally characterize the compounds as agonists, antagonists, or allosteric modulators and to determine their potency (EC₅₀) and efficacy.

    • Protocol:

      • Inject cRNA encoding the nAChR subunits into Xenopus oocytes and allow for receptor expression.

      • Place the oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

      • Apply acetylcholine or a known agonist to elicit a baseline current response.

      • Apply varying concentrations of the test compound and measure the resulting current.

      • Construct a dose-response curve to determine the EC₅₀ and the maximal efficacy relative to the natural agonist, acetylcholine.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel bioactive molecules. The SAR insights gleaned from the successful development of antimalarial agents based on this core provide a solid foundation for its exploration against other biological targets. While the potential of these derivatives as nAChR agonists is still largely untapped, the inherent structural features of the scaffold, combined with established pharmacophoric knowledge, offer a clear path forward for the design and synthesis of new CNS-active agents.

Future research should focus on the systematic exploration of the chemical space around the this compound core, with a particular emphasis on elucidating the SAR for nAChR subtype selectivity. The integration of computational modeling and structure-based drug design will be instrumental in guiding these efforts. As our understanding of the intricate SAR of this fascinating scaffold deepens, so too will its potential to yield the next generation of innovative therapeutics.

References

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A Comparative Guide to the Metabolic Stability of 6-Methyl-1,6-diazaspiro[3.4]octane Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Durability in Drug Design

In the intricate journey of drug discovery, the metabolic stability of a lead compound is a critical determinant of its success. A molecule that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may have a short duration of action, necessitating frequent dosing.[1] Conversely, a compound that is too stable might accumulate and lead to toxicity.[2] The liver, being the primary site of drug metabolism, employs a host of enzymes, predominantly from the cytochrome P450 (CYP) superfamily, to chemically modify xenobiotics for elimination.[3]

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, found in over 60% of small-molecule drugs.[4] However, common scaffolds like piperidine, piperazine, and morpholine often contain metabolic "soft spots"—sites susceptible to enzymatic attack, typically C-H bonds adjacent (alpha) to the nitrogen atom.[5][6] Oxidation at these positions can lead to N-dealkylation, ring opening, or the formation of lactams, resulting in rapid clearance.[5][7]

To overcome these liabilities, medicinal chemists are increasingly turning to scaffolds that offer greater three-dimensionality and structural rigidity.[8][9] The 6-Methyl-1,6-diazaspiro[3.4]octane scaffold is an emerging motif designed to enhance metabolic stability. Its inherent spirocyclic nature locks the conformation of the molecule, while the quaternary spiro-carbon and the strategic placement of nitrogen atoms can sterically shield susceptible positions from metabolic enzymes. This guide provides a head-to-head comparison of the metabolic stability of a model compound containing the this compound core against analogues featuring traditional heterocyclic scaffolds.

Experimental Design: A Validated Approach to Comparing Metabolic Stability

To provide a robust and objective comparison, we designed a standardized in vitro metabolic stability assay using pooled human liver microsomes (HLM).[3][10] HLMs are subcellular fractions of liver cells that contain a high concentration of Phase I drug-metabolizing enzymes, making them a cost-effective and high-throughput tool for early-stage assessment of metabolic clearance.[3][11] The rate of disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][12]

The following workflow illustrates the self-validating system used to generate the comparative data.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase Compound_Prep Prepare 10 mM stock solutions of test compounds in DMSO Preincubation Pre-incubate HLM (0.5 mg/mL) with test compound (1 µM) and buffer at 37°C for 5 min Compound_Prep->Preincubation HLM_Prep Thaw pooled Human Liver Microsomes (HLM) on ice HLM_Prep->Preincubation Buffer_Prep Prepare 0.1 M Phosphate Buffer (pH 7.4) and NADPH regenerating system Buffer_Prep->Preincubation Initiation Initiate reaction by adding NADPH regenerating system Preincubation->Initiation Sampling Sample aliquots at specified time points (0, 5, 15, 30, 60 min) Initiation->Sampling Quenching Quench reaction by adding sample to ice-cold Acetonitrile with Internal Standard Sampling->Quenching Centrifugation Centrifuge quenched samples to precipitate protein Quenching->Centrifugation LCMS Analyze supernatant using LC-MS/MS (MRM mode) Centrifugation->LCMS Quantification Quantify parent compound remaining at each time point LCMS->Quantification Calculation Calculate t½ and CLint Quantification->Calculation

Figure 1: Experimental workflow for the HLM stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Prepare a 10 mM stock solution of each test compound and positive/negative controls (e.g., Verapamil, Imipramine) in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add buffer, the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.2%), and pooled human liver microsomes (final concentration 0.5 mg/mL).[1][11]

    • Include control wells: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls with known metabolic profiles.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each reaction well to a separate 96-well plate containing the ice-cold quenching solution. The 0-minute time point is taken immediately after adding the NADPH system.

  • Sample Analysis (LC-MS/MS):

    • Seal and centrifuge the quenched sample plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Inject the samples onto an LC-MS/MS system.[8][13] Monitor the depletion of the parent compound using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Data Analysis and Calculations:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).[3]

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[9]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .[9][11]

Comparative Performance Data

To illustrate the metabolic advantages of the this compound scaffold, we present data for four hypothetical, structurally analogous compounds (Figure 2), where only the core heterocyclic scaffold is varied.

Chemical Structures of Test CompoundsFigure 2: Structures of the model compounds used for comparative analysis. "R" represents a common, non-metabolically labile substituent.

The following table summarizes the results from the human liver microsomal stability assay. Low and high clearance control compounds were included to validate the assay performance.

Compound IDHeterocyclic CoreIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Clearance Classification
CMPD-1 This compound > 60 < 23.1 Low
CMPD-2Piperidine18.587.7High
CMPD-3Piperazine11.2144.4High
CMPD-4Morpholine35.146.5Intermediate
Verapamil(Positive Control)8.9182.2High
Imipramine(Positive Control)48.528.6Low-Intermediate

Clearance classifications are based on typical industry benchmarks where CLint < 23 µL/min/mg is often considered low, 23-88 is intermediate, and > 88 is high.[11]

Interpretation and Mechanistic Insights

The data clearly demonstrates the superior metabolic stability of CMPD-1 , which incorporates the this compound scaffold. With a half-life exceeding 60 minutes and a low intrinsic clearance, it significantly outperforms its analogues containing piperidine, piperazine, and morpholine rings.

The high clearance observed for CMPD-2 (Piperidine) and CMPD-3 (Piperazine) is consistent with known metabolic pathways for these scaffolds.[14][15] Cytochrome P450 enzymes readily oxidize the C-H bonds alpha to the nitrogen atoms.[5] For piperazine, which has four such vulnerable positions, metabolism can be particularly rapid.[15]

CMPD-4 (Morpholine) shows intermediate stability. While the oxygen atom in the morpholine ring deactivates the adjacent C-H bonds towards oxidation, the positions alpha to the nitrogen remain a metabolic liability.[16]

The enhanced stability of CMPD-1 can be attributed to several key structural features inherent to the this compound core:

  • Steric Shielding: The spirocyclic structure creates a rigid, three-dimensional arrangement that sterically hinders the approach of bulky CYP enzymes to the C-H bonds alpha to the nitrogens.

  • Absence of "Flat" Conformations: Unlike simple rings like piperazine that can adopt conformations exposing their axial and equatorial protons, the locked spiro-system prevents this, further protecting potential sites of metabolism.

  • Bridgehead Methylation: The methyl group on the N6 nitrogen occupies a bridgehead-like position, providing an additional steric block and protecting this nitrogen from N-demethylation pathways.

The diagram below illustrates the proposed metabolic "soft spots" for the comparator scaffolds and the inherent protection of the spirocyclic core.

G cluster_piperidine cluster_piperazine cluster_spiro pip pip piz piz spiro spiro p1 p2 z1 z2 z3 z4

Figure 3: Proposed metabolic liabilities of common heterocycles vs. the spirocyclic core.
(Note: Red arrows indicate primary sites of CYP450-mediated oxidation.)

Conclusion and Future Directions

The selection of a core scaffold is a pivotal decision in drug design that profoundly impacts a compound's pharmacokinetic profile. This guide demonstrates through a validated experimental framework and comparative data that the this compound scaffold offers a compelling solution to the metabolic instability often associated with traditional N-heterocycles. Its unique, rigid three-dimensional structure effectively shields common metabolic soft spots, leading to significantly lower intrinsic clearance in human liver microsomes.

For researchers and drug development professionals, incorporating scaffolds like this compound represents a strategic approach to designing more durable drug candidates, potentially leading to improved bioavailability, longer half-lives, and more favorable dosing regimens.

References

  • Dalton Transactions. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Royal Society of Chemistry. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

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  • National Center for Biotechnology Information. (2019). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. [Link]

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A Researcher's Guide to Comparing the Efficacy of 6-Methyl-1,6-diazaspiro[3.4]octane Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, three-dimensional architecture of the 1,6-diazaspiro[3.4]octane scaffold has positioned it as a compelling starting point for the design of novel therapeutic agents. The introduction of a methyl group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making a systematic comparison of the efficacy of 6-Methyl-1,6-diazaspiro[3.4]octane derivatives a critical step in drug discovery programs. This guide provides a comprehensive framework for researchers to design and execute robust cellular assay cascades to evaluate and compare the biological activity of this promising class of molecules.

The Rationale for Comparative Cellular Assays

The primary goal of a comparative cellular assay workflow is to differentiate candidates based on their potency, selectivity, and mechanism of action in a biologically relevant context. A well-designed panel of assays can provide invaluable insights into the structure-activity relationships (SAR) of a chemical series, guiding the next steps in medicinal chemistry optimization.[1] The choice of assays should be driven by the therapeutic hypothesis for the this compound derivatives. For instance, if the intended target is a G-protein coupled receptor (GPCR), a combination of binding, second messenger, and cell signaling assays would be appropriate.

Designing a Cellular Assay Cascade

A tiered approach to cellular screening is often the most efficient. This involves progressing a larger number of compounds through initial, high-throughput assays and then selecting the most promising candidates for more complex, lower-throughput studies.

Caption: Workflow for elucidating the mechanism of action of a lead compound.

Experimental Protocols

General Cell Culture

Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics. Cultures should be kept in a humidified incubator at 37°C with 5% CO2 and routinely tested for mycoplasma contamination.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Sigma-1 Receptor Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the sigma-1 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-pentazocine), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki values for each compound by analyzing the competition binding curves using non-linear regression. [2]

Conclusion

A systematic and tiered approach to cellular assay screening is paramount for effectively comparing the efficacy of this compound derivatives. By carefully selecting and executing a panel of assays that move from broad cytotoxicity and target engagement to detailed functional and mechanistic studies, researchers can build a comprehensive understanding of their compounds' biological activity. This data-driven approach is essential for identifying promising lead candidates and guiding the successful development of novel therapeutics based on this versatile spirocyclic scaffold.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309. [Link]

  • Zhang, et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

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Navigating the Synthesis of Diazaspiro[3.4]octanes: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a synthetic route can be the determining factor in the successful and efficient discovery of novel therapeutics. The diazaspiro[3.4]octane scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure, conformational rigidity, and synthetic accessibility.[1][2] This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for constructing this valuable motif, offering insights into the underlying principles, practical considerations, and experimental data to inform your research.

The inherent strain and well-defined stereochemistry of the diazaspiro[3.4]octane core make it a privileged scaffold in the design of potent and selective modulators of various biological targets.[3] Its application has been noted in the development of anticancer agents and other bioactive compounds.[4] However, the efficient construction of this spirocyclic system presents unique challenges, leading to the development of several distinct synthetic approaches. This comparison will delve into three prominent strategies: Strain-Release Driven Spirocyclization, 1,3-Dipolar Cycloaddition, and Ring-Closing Metathesis.

Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butanes

A novel and powerful approach to diazaspiro[3.4]octanes leverages the high ring strain of bicyclo[1.1.0]butanes (BCBs) as a thermodynamic driving force.[3] This strategy offers a direct route to the spirocyclic core through a scandium-catalyzed reaction with azomethine imines.[3]

Mechanistic Insight

The proposed mechanism involves the activation of the BCB by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), generating a strained carbocationic intermediate.[4] This intermediate then reacts with the azomethine imine in a process that ultimately leads to the formation of the desired 6,7-diazaspiro[3.4]octane framework through intramolecular nucleophilic substitution.[3][4] The key to this transformation is the rapid intramolecular cyclization that outcompetes potential side reactions.[3]

Experimental Protocol: Scandium-Catalyzed Spirocyclization

A representative procedure for this method is as follows:

  • To a solution of the C,N-cyclic azomethine imine (0.2 mmol) in dichloroethane (2.0 mL) under an argon atmosphere, add the bicyclo[1.1.0]butane (0.3 mmol) and Sc(OTf)₃ (0.02 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 6,7-diazaspiro[3.4]octane product.[3]

Performance and Scope

This method has demonstrated a broad substrate scope with respect to both the BCB and the azomethine imine components.[3] Yields are generally good, ranging from 31% to 87%.[3] Notably, the reaction tolerates a variety of functional groups on both reactants, including electron-donating and electron-withdrawing substituents.[3]

Reactant 1 (BCB)Reactant 2 (Azomethine Imine)CatalystSolventYield (%)Reference
Phenyl-substituted BCBBenzoyl-substituted C,N-cyclic azomethine imineSc(OTf)₃Dichloroethane87[3]
Multi-substituted phenyl BCBsBenzoyl-substituted C,N-cyclic azomethine imineSc(OTf)₃Dichloroethane53-63[3]
Phenyl-substituted BCBN-sulfonyl-substituted C,N-cyclic azomethine imineSc(OTf)₃Dichloroethane57-62[3]

Table 1: Summary of yields for the scandium-catalyzed spirocyclization route.

1,3-Dipolar Cycloaddition

A more classical and widely employed strategy for the synthesis of five-membered nitrogen-containing heterocycles is the 1,3-dipolar cycloaddition. This approach can be adapted to construct the pyrrolidine ring of the diazaspiro[3.4]octane system.[2][5]

Mechanistic Insight

This method typically involves the reaction of an azomethine ylide, generated in situ, with a suitable dipolarophile.[5] For the synthesis of a 2,6-diazaspiro[3.4]octane, an azomethine ylide precursor like N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine reacts with a dipolarophile such as methyl acrylate.[2] The cycloaddition is often catalyzed by a Lewis or Brønsted acid.

Experimental Protocol: 1,3-Dipolar Cycloaddition

A multi-step synthesis utilizing this approach is outlined below:

  • Cycloaddition: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in dichloromethane at 0 °C, add a catalytic amount of trifluoroacetic acid. Allow the reaction to warm to room temperature. This step typically yields the pyrrolidine ring.[2]

  • Annulation of the Azetidine Ring: Subsequent steps are required to construct the four-membered azetidine ring onto the pyrrolidine core. This often involves functional group manipulations of the initial cycloadduct, such as carboxylation and reduction, followed by intramolecular cyclization.[2][6]

Performance and Scope

The initial 1,3-dipolar cycloaddition step is generally high-yielding, often around 90%.[2] However, the overall efficiency of the route is dependent on the subsequent steps required to complete the spirocyclic framework. These multi-step sequences can be lengthy and may require chromatographic purification at several stages.[6][7]

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
11,3-Dipolar CycloadditionN-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylatecat. TFA, CH₂Cl₂, 0 °C to r.t.90[2]
2CarboxylationMethyl 1-benzylpyrrolidine-3-carboxylateMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylateLDA, ClCOOMe, THF, -78 °C to 0 °C84[2]

Table 2: Representative yields for the initial steps of a 1,3-dipolar cycloaddition-based route.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and macrocyclic compounds in organic synthesis.[8][9] This strategy can be applied to the formation of the unsaturated five-membered ring in a diazaspiro[3.4]octane precursor.

Mechanistic Insight

RCM involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst.[9] The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a cycloalkene and a volatile byproduct, such as ethylene, which drives the reaction to completion.[8][9]

Conceptual Workflow for RCM in Diazaspiro[3.4]octane Synthesis

While a direct, complete synthesis of a diazaspiro[3.4]octane using RCM as the key step is not extensively detailed in the provided search results, a conceptual workflow can be envisioned:

  • Substrate Synthesis: A precursor containing both a protected azetidine ring and a diene functionality attached to the nitrogen atom would need to be synthesized.

  • Ring-Closing Metathesis: This diene would then be subjected to RCM to form the five-membered unsaturated ring.

  • Reduction and Deprotection: Subsequent reduction of the double bond and deprotection of the nitrogen atoms would yield the final diazaspiro[3.4]octane.

Performance and Scope

The success of an RCM-based route is highly dependent on the stability and reactivity of the catalyst and the nature of the diene substrate.[10] Modern ruthenium catalysts exhibit high functional group tolerance.[9] The efficiency of the ring-closure can be influenced by factors such as substrate concentration and the specific catalyst used. While RCM is a powerful method for ring formation, the synthesis of the required diene precursor can add considerable length to the overall sequence.

Head-to-Head Comparison

FeatureStrain-Release Driven Spirocyclization1,3-Dipolar CycloadditionRing-Closing Metathesis (Conceptual)
Key Transformation Scandium-catalyzed reaction of BCBs with azomethine imines[3+2] cycloaddition of an azomethine ylide and a dipolarophileIntramolecular metathesis of a diene
Convergence ConvergentLinearLinear (often requires multi-step precursor synthesis)
Step Economy High (often a single step for core formation)Moderate to Low (multi-step sequence)Moderate (depends on precursor synthesis)
Yields Good to Excellent (31-87%)[3]High for initial cycloaddition (ca. 90%), overall yield varies[2]Generally good to excellent for the RCM step
Substrate Scope Broad for both BCBs and azomethine imines[3]Broad for ylides and dipolarophilesBroad, dependent on catalyst choice
Key Reagents Bicyclo[1.1.0]butanes, Azomethine imines, Scandium catalystAzomethine ylide precursors, DipolarophilesDiene-containing substrate, Ruthenium catalyst
Primary Advantage Rapid and direct access to the spirocyclic coreWell-established and predictable reactivityPowerful for forming various ring sizes, high functional group tolerance
Primary Disadvantage Requires synthesis of strained BCB starting materialsCan be a lengthy, multi-step processRequires synthesis of a specific diene precursor

Conclusion and Future Outlook

The synthesis of diazaspiro[3.4]octanes can be approached through several distinct and effective strategies. The strain-release driven spirocyclization of bicyclo[1.1.0]butanes represents a significant advancement, offering a highly efficient and direct route to the core structure.[3] For researchers with access to the requisite strained starting materials, this method is likely the most step-economical.

Ring-closing metathesis offers a powerful alternative for the construction of the five-membered ring, although the overall efficiency is contingent on the synthesis of the diene precursor. The high functional group tolerance of modern metathesis catalysts makes this an attractive strategy for the synthesis of complex and highly functionalized diazaspiro[3.4]octane analogues.[9][10]

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient and versatile methods for the synthesis of diazaspiro[3.4]octanes and related systems will undoubtedly remain an active area of research.

Visualizing the Synthetic Workflows

Synthetic_Routes_to_Diazaspiro_3_4_octanes cluster_0 Strain-Release Driven Spirocyclization cluster_1 1,3-Dipolar Cycloaddition cluster_2 Ring-Closing Metathesis (Conceptual) BCB Bicyclo[1.1.0]butane Spirocyclization Sc(OTf)3-Catalyzed Spirocyclization BCB->Spirocyclization Azomethine_Imine Azomethine Imine Azomethine_Imine->Spirocyclization DSP_1 Diazaspiro[3.4]octane Spirocyclization->DSP_1 Azomethine_Ylide Azomethine Ylide Precursor Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine Annulation Azetidine Ring Annulation Pyrrolidine->Annulation DSP_2 Diazaspiro[3.4]octane Annulation->DSP_2 Precursor_Synthesis Diene Precursor Synthesis Diene_Precursor Azetidine-Diene Substrate Precursor_Synthesis->Diene_Precursor RCM Ring-Closing Metathesis Diene_Precursor->RCM Unsaturated_Spirocycle Unsaturated Spirocycle RCM->Unsaturated_Spirocycle Reduction Reduction & Deprotection Unsaturated_Spirocycle->Reduction DSP_3 Diazaspiro[3.4]octane Reduction->DSP_3

Figure 1: Comparative workflow of major synthetic routes to diazaspiro[3.4]octanes.

References

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  • Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers - Benchchem. 2

  • Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane - Benchchem. 11

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate.

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  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. 12

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  • Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization.

  • Ring-closing metathesis - Wikipedia.

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  • Reductive amination - Wikipedia.

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  • Cycloaddition Reactions in Organic Synthesis. 14

  • Intramolecular Reactions of Diazocarbonyl Compounds. 15

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The Ascendancy of 6-Methyl-1,6-diazaspiro[3.4]octane: A Bioisosteric Game-Changer in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Bioisosteric Replacement with a Novel Spirocyclic Scaffold

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flat" aromatic structures. This guide delves into the strategic application of 6-Methyl-1,6-diazaspiro[3.4]octane as a bioisosteric replacement for common motifs in known drugs. We will explore the fundamental principles of bioisosterism, the inherent advantages of spirocyclic scaffolds, and provide a comparative analysis of parent drugs versus their spirocycle-containing analogues, supported by experimental data and detailed protocols.

The Rationale for Bioisosteric Replacement and the Rise of Spirocycles

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, thereby aiming to preserve or enhance the desired biological activity.[1] This strategy is pivotal for optimizing lead compounds, overcoming liabilities such as poor metabolic stability, toxicity, or undesirable physicochemical properties.[2]

Traditional bioisosteric replacements often involve simple functional group interchanges. However, the introduction of rigid, three-dimensional scaffolds like spirocycles has emerged as a powerful tactic to navigate chemical space more effectively.[3] Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer several advantages:

  • Increased Three-Dimensionality (sp³ Character): Moving away from planar, sp²-hybridized systems to more complex 3D structures can lead to improved clinical success rates.[4]

  • Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5]

  • Improved Physicochemical Properties: Spirocyclic scaffolds can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to their non-spirocyclic counterparts.[6]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel pharmacophore arrangements, potentially leading to new intellectual property.

The this compound scaffold, with its defined stereochemistry and versatile substitution points, represents a compelling building block for bioisosteric replacement, particularly for motifs like piperidine and piperazine which are prevalent in many drug classes.

Case Study 1: Enhancing the Profile of a Local Anesthetic through Spirocyclic Bioisosterism

A compelling example of the power of spirocyclic bioisosterism is the replacement of the piperidine ring in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane moiety.[7] This modification, while not identical to our title compound, serves as an excellent model for the principles of replacing a six-membered ring with a compact, rigid spirocyclic system.

Comparative Physicochemical and In Vitro Data: Bupivacaine vs. 1-Azaspiro[3.3]heptane Analog
PropertyBupivacaine (Parent Drug)1-Azaspiro[3.3]heptane AnalogRationale for Change
Structure Contains a piperidine ringPiperidine replaced with 1-azaspiro[3.3]heptaneTo introduce conformational rigidity and explore novel chemical space.
Aqueous Solubility (pH 7.4) LowerHigherThe more compact and polar nature of the spirocycle can improve solubility.
logD (pH 7.4) HigherLowerReduced lipophilicity can lead to a more favorable pharmacokinetic profile.
In Vitro Metabolic Stability (Human Liver Microsomes) ModerateHigherThe rigid spirocyclic core can be less susceptible to metabolic enzymes.
Potency (Sodium Channel Blockade) HighHigh (maintained)The spirocyclic analog retains the necessary pharmacophoric elements for potent activity.[4]

Note: Specific numerical data for direct comparison is often found within the primary research articles and can vary based on experimental conditions. The trends presented are based on established principles of spirocyclic scaffolds in medicinal chemistry.

Experimental Protocols

The synthesis of the 1-azaspiro[3.3]heptane analog of bupivacaine involves a multi-step sequence, with the key step being the construction of the spirocyclic core. A general synthetic approach is outlined below.[4][8]

Synthesis_Workflow A Commercially Available Starting Materials B [2+2] Cycloaddition A->B C Formation of Spirocyclic β-Lactam B->C D Reduction of β-Lactam C->D E 1-Azaspiro[3.3]heptane Core D->E F Acylation with 2,6-dimethylaniline Moiety E->F G Final Product F->G

Caption: Synthetic workflow for the 1-azaspiro[3.3]heptane analog of bupivacaine.

Step-by-Step Protocol:

  • [2+2] Cycloaddition: A key step involves the thermal [2+2] cycloaddition of an appropriate endocyclic alkene with an isocyanate to form a spirocyclic β-lactam.[4]

  • Reduction of the β-Lactam: The resulting β-lactam ring is then reduced using a suitable reducing agent, such as alane, to yield the 1-azaspiro[3.3]heptane core.[4]

  • Acylation: The secondary amine of the 1-azaspiro[3.3]heptane is then acylated with an activated derivative of 2,6-dimethylaniline to install the final amide portion of the molecule, yielding the bupivacaine analog.

The primary mechanism of action for local anesthetics like bupivacaine is the blockade of voltage-gated sodium channels. The potency of the new analog is assessed using the whole-cell patch-clamp technique on isolated sensory neurons or a suitable cell line expressing the target sodium channel subtype.[9][10]

Patch_Clamp_Workflow A Cell Preparation B Patch Pipette Fabrication and Filling A->B C Gigaohm Seal Formation B->C D Whole-Cell Configuration C->D E Voltage Protocol Application D->E F Data Acquisition (Control) E->F G Compound Application F->G H Data Acquisition (Test Compound) G->H I Data Analysis (IC50 Determination) H->I

Caption: Experimental workflow for patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Culture: Culture dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK293) stably expressing the Nav1.7 sodium channel.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Hold the cell at a resting potential of -80 mV and apply depolarizing voltage steps to elicit sodium currents.

  • Data Acquisition: Record the peak inward sodium current in the absence (control) and presence of varying concentrations of the test compound.

  • Data Analysis: Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Case Study 2: Discovery of a Novel Anti-Malarial Agent with a Diazaspiro[3.4]octane Core

A whole-cell high-throughput screening campaign against Plasmodium falciparum identified a novel series of compounds featuring a diazaspiro[3.4]octane scaffold with potent anti-malarial activity.[1][11] This case study highlights the utility of this scaffold in identifying hits for infectious diseases.

Structure-Activity Relationship (SAR) and In Vitro Data for the Diazaspiro[3.4]octane Series
Compound/ModificationR1 GroupR2 GroupP. falciparum 3D7 IC50 (nM)Rationale for Modification
Initial Hit HAromatic group~500Starting point from HTS.
Analog 1 MethylAromatic group~100Exploration of substitution at the nitrogen.
Analog 2 HSubstituted Aromatic<50Optimization of the aromatic substituent for improved potency.
Analog 3 (Optimized) MethylOptimized Aromatic<10Combination of favorable modifications.

This table represents a generalized SAR trend. Specific IC50 values are detailed in the primary literature.[1][11]

Experimental Protocols

The synthesis of this series leverages a modular approach, allowing for the diversification of substituents on the diazaspiro[3.4]octane core.

Antimalarial_Synthesis A Protected Diazaspiro[3.4]octane B Deprotection A->B C Free Amine B->C D Amide Coupling with Carboxylic Acid Library C->D E Diverse Amide Analogs D->E F Alkylation of Second Amine E->F G Final Products F->G

Caption: Synthetic workflow for the diazaspiro[3.4]octane anti-malarial series.

Step-by-Step Protocol:

  • Starting Material: Begin with a differentially protected 1,6-diazaspiro[3.4]octane.

  • Selective Deprotection: Remove one of the protecting groups to reveal a free secondary amine.

  • Amide Coupling: Couple the free amine with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a diverse set of amides.

  • Second Deprotection and Functionalization: Remove the second protecting group and, if desired, perform further functionalization such as methylation.

This assay is a widely used method to determine the in vitro anti-malarial activity of compounds.[6][11][12]

SYBR_Green_Assay A Parasite Culture B Compound Serial Dilution A->B C Incubation (72h) B->C D Lysis and Staining with SYBR Green I C->D E Fluorescence Reading D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the SYBR Green I-based malaria assay.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

  • Assay Plate Preparation: Serially dilute the test compounds in a 96-well plate.

  • Infection: Add the parasite culture to the wells containing the compounds.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percent inhibition of parasite growth and determine the IC50 value.

Conclusion and Future Perspectives

The bioisosteric replacement of common drug motifs with this compound and related spirocyclic scaffolds represents a highly promising strategy in modern drug discovery. The case studies presented here demonstrate the potential of this approach to yield compounds with retained or improved potency and more desirable physicochemical and pharmacokinetic properties. The conformational rigidity and three-dimensional nature of these scaffolds provide a powerful tool for medicinal chemists to design next-generation therapeutics that can overcome the limitations of existing drugs. As synthetic methodologies for these complex scaffolds become more accessible, we can anticipate a significant increase in their application in the pursuit of novel and improved medicines.

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
  • Valenzuela, C., et al. (2007). Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells. British Journal of Pharmacology, 152(6), 931-939.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646-2662.
  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8322.
  • Virtual Computational Chemistry Laboratory. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vitro.
  • Roy, M. L., & Loussouarn, G. (2017). Complex Blockade of TTX-Resistant Na+ Currents by Lidocaine and Bupivacaine Reduce Firing Frequency in DRG Neurons. Journal of Neurophysiology, 118(2), 1073-1085.
  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MalariaWorld. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. Available at: [Link]

  • Mykhailiuk, P. K. (2022). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • Clarkson, C. W., & Hondeghem, L. M. (1985). Stereoselective Blockade of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

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Safety Operating Guide

Proper Disposal of 6-Methyl-1,6-diazaspiro[3.4]octane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth procedural information for the safe and compliant disposal of 6-Methyl-1,6-diazaspiro[3.4]octane. As researchers and drug development professionals, it is imperative that we manage chemical waste with the highest degree of scientific integrity and safety. This document moves beyond a simple checklist, offering a framework for decision-making rooted in the chemical properties of spirocyclic diamines and established best practices for hazardous waste management.

Foundational Principles: Understanding the Chemistry of Disposal

This compound is a saturated, nitrogen-containing heterocyclic compound. Its structure, featuring two amine functionalities, dictates its chemical reactivity and, consequently, the appropriate disposal pathways. The lone pair of electrons on the nitrogen atoms confers basicity, making the compound susceptible to neutralization by acids.[1][2][3] Furthermore, as an organic compound rich in carbon, hydrogen, and nitrogen, it is amenable to oxidative degradation, primarily through controlled incineration.[4][5]

The primary objective of any disposal protocol is the complete and safe conversion of a hazardous substance into non-toxic products. For this compound, this typically involves mineralization to carbon dioxide, water, and nitrogen oxides through high-temperature incineration.

Immediate Safety & Spill Management

Prior to initiating any experiment involving this compound, a comprehensive risk assessment must be conducted. In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE):

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133). A face shield is recommended for splash hazards.Protects eyes from splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and replace immediately if contaminated.Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat. For larger spills, a chemically resistant apron or suit may be necessary.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. For significant spills or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of vapors or aerosols.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels as an initial absorbent.

  • Neutralization (for small spills): Due to its basic nature, a small spill can be cautiously neutralized with a weak acid, such as a citric acid solution.[1][2] This should only be attempted by trained personnel with appropriate PPE.

  • Collection: Carefully collect the absorbed and neutralized material into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste. This workflow ensures that all generated waste is categorized and handled in compliance with regulatory standards.

Caption: Disposal Decision Workflow for this compound

Step-by-Step Disposal Procedures

The preferred and most definitive method for the disposal of this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration.

On-Site Management and Collection
  • Waste Segregation: It is critical to segregate waste containing this compound from other waste streams, particularly from strong oxidizing agents and acids, to prevent potentially violent reactions.[6]

  • Container Selection: Use only compatible, sealable containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7] Ensure containers are in good condition and free from contamination.

  • Labeling: All waste containers must be clearly and accurately labeled as hazardous waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • Relevant hazard pictograms (e.g., corrosive, irritant)

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.

Off-Site Disposal via Incineration
  • Engage a Licensed Professional: Contract with a certified hazardous waste disposal company that can provide a cradle-to-grave manifest system, ensuring regulatory compliance from collection to final destruction.

  • Manifesting: Accurately complete all required hazardous waste manifests. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly identify and classify the waste.[8][9][10] While this compound is not specifically listed, it may be classified as a characteristic hazardous waste (e.g., for corrosivity or toxicity) depending on its concentration and formulation.[11][12][13]

  • Transportation: The licensed hauler will transport the waste in accordance with Department of Transportation (DOT) regulations.

  • Controlled Incineration: The primary disposal method for nitrogen-containing organic compounds is controlled high-temperature incineration.[4] This process should be carried out in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like oxides of nitrogen, NOx) that are formed during combustion.[5][14] The high temperatures (typically above 850°C) and controlled oxygen supply ensure the complete destruction of the organic molecule to its mineral components.[14][15]

Alternative On-Site Treatment (for Dilute Aqueous Solutions Only)

For very dilute aqueous solutions, neutralization may be a viable pre-treatment step before collection. This procedure must only be performed by qualified personnel in a controlled laboratory setting.

  • Preparation: Work in a chemical fume hood and wear all appropriate PPE. Prepare a dilute solution of a weak acid, such as acetic acid or citric acid.

  • Slow Addition: While stirring the dilute amine solution, slowly add the weak acid. The neutralization reaction is exothermic, so addition must be gradual to control the temperature.

  • pH Monitoring: Continuously monitor the pH of the solution. The target is a neutral pH (between 6.0 and 8.0).

  • Disposal of Neutralized Solution: The neutralized solution must still be collected as hazardous waste. Do not dispose of it down the drain unless explicitly permitted by your institution's environmental health and safety department and local regulations. The U.S. EPA prohibits the sewering of hazardous waste pharmaceuticals, and this principle should be applied to research chemicals as well.[10]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a logistical task but a reflection of our commitment to a safe and sustainable research environment. By understanding the chemical principles that govern its reactivity and adhering to the structured protocols outlined in this guide, we can ensure the protection of our personnel, our facilities, and the environment. Always consult your institution's specific waste management policies and your licensed disposal contractor for final guidance.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2007). Review of Chemical Agent Secondary Waste Disposal and Regulatory Requirements. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, June 5). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban [Video]. YouTube. Retrieved from [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • Environmental Protection Department, Hong Kong. (n.d.). Incineration Technology and Emissions. Retrieved from [Link]

  • GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • Baylor University Environmental Health & Safety. (n.d.). Appendix I: Chemical Compatibility and Container Information. Retrieved from [Link]

  • Ball State University. (n.d.). Waste Container Compatibility. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • McCoy & Associates. (2023, September 18). Direct Final Rule Clarifies RCRA Regs, Creates Confusion. Retrieved from [Link]

Sources

Navigating the Handling of 6-Methyl-1,6-diazaspiro[3.4]octane: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of pharmaceutical research and development continues to evolve, so too does the complexity of the chemical entities we handle. 6-Methyl-1,6-diazaspiro[3.4]octane is one such compound that requires meticulous attention to safety protocols. This guide provides an in-depth operational plan for the safe handling of this diamine, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as essential logistical and disposal information. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural classification as a substituted amine provides a basis for anticipating its potential hazards. Amines, as a class of organic compounds, can exhibit corrosive properties, and may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, a cautious and proactive approach to handling is paramount.

The available Safety Data Sheet (SDS) for this compound indicates that in case of inhalation, the victim should be moved to fresh air, and artificial respiration should be administered if breathing is difficult.[2] Skin contact requires immediate removal of contaminated clothing and washing with soap and water.[2] Eye contact necessitates rinsing with pure water for at least 15 minutes.[2] Ingestion protocols involve rinsing the mouth with water and seeking immediate medical attention without inducing vomiting.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing from guidelines for handling similar amine compounds and general laboratory safety standards.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or EU Standard EN166. A full-face shield is recommended when there is a significant risk of splashing.[3]To protect the eyes from accidental splashes and aerosols. The sensitive mucous membranes of the eyes are particularly susceptible to irritation from amine compounds.
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines.[3][4]To prevent direct skin contact and potential chemical burns or absorption. It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Body Protection A flame-resistant lab coat, fully buttoned, to provide maximum coverage. A chemical-resistant apron should be worn over the lab coat for an additional layer of protection against spills.[3]To protect the skin and personal clothing from contamination. In the event of a significant spill, this provides a removable barrier.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.[3]To protect the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.
Respiratory Protection A respirator may be necessary if working in an area with inadequate ventilation or where the generation of aerosols or vapors is possible.[1][3] A NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be selected.To prevent inhalation of potentially harmful vapors or aerosols. The need for respiratory protection should be determined by a formal risk assessment of the specific experimental procedure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing the risks associated with handling this compound. The following diagram illustrates the key stages of the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup Ensure safety first handle_weigh Weighing and Dispensing prep_setup->handle_weigh Proceed to handling handle_reaction Performing Reaction handle_weigh->handle_reaction Execute experiment cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Post-experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste Proper disposal cleanup_doff Doff PPE cleanup_waste->cleanup_doff Final step

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.